D-{Ala-Ala-Ala}
Beschreibung
BenchChem offers high-quality D-{Ala-Ala-Ala} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-{Ala-Ala-Ala} including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-{Ala-Ala-Ala} peptide structure and conformation
An In-depth Technical Guide to the Structure and Conformation of the D-{Ala-Ala-Ala} Peptide
Introduction
Peptide conformation is a cornerstone of structural biology and drug design. While L-amino acids constitute the vast majority of proteinogenic building blocks, peptides incorporating D-amino acids are of significant interest due to their increased proteolytic stability and unique conformational properties. The D-{Ala-Ala-Ala} peptide, a homo-oligomer of D-alanine, serves as a fundamental model for understanding the structural propensities of D-amino acid-containing chains. This guide provides a comprehensive technical overview of the theoretical and experimental approaches used to characterize the structure and conformation of D-{Ala-Ala-Ala}, tailored for researchers and professionals in drug development.
Theoretical Framework of D-Peptide Conformation
The conformation of a peptide backbone is primarily defined by the rotational freedom around two single bonds within each amino acid residue. These rotations are described by dihedral angles, also known as torsion angles.[1][2]
-
Phi (φ): The angle of rotation around the N-Cα bond, defined by the atom sequence C(i-1)–N(i)–Cα(i)–C(i).[3][4]
-
Psi (ψ): The angle of rotation around the Cα-C bond, defined by the atom sequence N(i)–Cα(i)–C(i)–N(i+1).[3][4]
-
Omega (ω): The angle of rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, this rotation is highly restricted, typically adopting a planar trans conformation (ω ≈ 180°), which is sterically favored over the cis form (ω ≈ 0°).[5][6]
The Ramachandran Plot for D-Amino Acids
The sterically allowed combinations of φ and ψ angles are visualized on a Ramachandran plot.[1][2][5] For L-amino acids, the most populated regions correspond to right-handed α-helices and β-sheets, primarily located in the upper-left and lower-left quadrants of the plot.[4][7]
Crucially, for D-amino acids, the stereochemistry at the Cα atom is inverted. This results in a mirrored conformational preference on the Ramachandran plot.[8] The allowed φ and ψ regions for D-amino acids are reflections of the L-amino acid regions through the origin (φ=0, ψ=0).[8] Therefore, D-amino acid residues preferentially sample the opposite regions, favoring left-handed α-helical (QαL) and other conformations in the right-hand quadrants of the plot.[5][8]
Conformational Parameters of D-{Ala-Ala-Ala}
While a specific high-resolution crystal structure for D-{Ala-Ala-Ala} is not prominently available in public databases, its conformational parameters can be reliably predicted based on molecular dynamics (MD) simulations and the known preferences of D-alanine residues.[8][9]
| Parameter | Residue | Expected Value / Range | Notes |
| Dihedral Angle (φ) | Internal D-Ala | +45° to +90° | Corresponds to the left-handed alpha-helical (αL) and polyproline type II (pPII) regions for D-amino acids. |
| Dihedral Angle (ψ) | Internal D-Ala | +30° to +60° (for αL) or -180° to -150° (for pPII) | The exact conformation in solution is an equilibrium between multiple states. |
| Peptide Bond Angle (ω) | All | ~180° | Assumed to be in the highly favored trans configuration. |
| Peptide Bond Length (C-N) | All | ~1.33 Å | General value for a peptide bond. |
| Cα-C Bond Length | All | ~1.53 Å | Standard value for an sp3-sp2 carbon bond. |
| N-Cα Bond Length | All | ~1.45 Å | Standard value for an N-sp3 carbon bond. |
Note: The values presented are based on theoretical models and typical observations for D-amino acids and may vary based on the peptide's environment (e.g., solvent, crystal packing forces).[8][10]
Experimental Protocols for Structural Determination
Determining the precise three-dimensional structure of D-{Ala-Ala-Ala} requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state structure of peptides.[11]
Detailed Protocol:
-
Sample Preparation:
-
Synthesize and purify the D-{Ala-Ala-Ala} peptide. Isotopic labeling (¹³C, ¹⁵N) may be employed for more complex analyses but is often unnecessary for a short peptide.[12]
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered aqueous solution) to a concentration of 1-5 mM.[11]
-
Adjust the pH to the desired value (e.g., pH 5.0) to ensure stability and minimize amide proton exchange.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: To assess sample purity and folding.[13][14]
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 150-300 ms (B15284909) is typical.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning backbone and side-chain protons.[11]
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the combination of TOCSY and NOESY spectra to assign all proton resonances to their respective atoms in the peptide sequence.
-
Restraint Generation: Convert NOESY cross-peak intensities into upper-limit distance restraints. Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle (φ) restraints.
-
Structure Calculation: Use a molecular dynamics or distance geometry program (e.g., XPLOR-NIH, CYANA) to generate an ensemble of structures consistent with the experimental restraints.
-
Validation: Evaluate the quality of the final structure ensemble using tools like PROCHECK to analyze Ramachandran plot distribution and stereochemical parameters.
-
X-Ray Crystallography
X-ray crystallography provides a high-resolution, solid-state structure of the peptide.
Detailed Protocol:
-
Crystallization:
-
Dissolve the purified D-{Ala-Ala-Ala} peptide in a suitable buffer to a high concentration (e.g., 10-50 mg/mL).
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Monitor for the formation of single, well-ordered crystals over days to weeks.
-
-
Data Collection:
-
Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Expose the crystal to a high-intensity X-ray beam (synchrotron source preferred).
-
Collect a complete set of diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Data Processing: Integrate the diffraction spot intensities and scale the data using software like HKL2000 or XDS.
-
Phase Determination: Solve the phase problem using direct methods or molecular replacement (if a homologous structure is available). For a small peptide, direct methods are highly effective.
-
Model Building: Build an initial atomic model of the peptide into the resulting electron density map using software like Coot.
-
Refinement: Iteratively refine the atomic coordinates and B-factors against the experimental data using programs like REFMAC5 or PHENIX, while validating the geometry. The final R-factor and R-free values indicate the quality of the fit between the model and the data.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insight into the conformational dynamics and stability of the peptide in a simulated environment.[9]
Detailed Protocol:
-
System Setup:
-
Generate an initial 3D structure of D-{Ala-Ala-Ala} (e.g., an extended conformation).
-
Select a force field suitable for peptides (e.g., AMBER, CHARMM, GROMOS).[10]
-
Place the peptide in a simulation box and solvate it with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
-
Simulation:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide atoms. Release the restraints and run a further equilibration phase.
-
Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space adequately.
-
-
Analysis:
-
Analyze the trajectory to determine properties such as Ramachandran distributions for each residue, root-mean-square deviation (RMSD), hydrogen bonding patterns, and potential of mean force (PMF) surfaces.[10]
-
Visualization of Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Caption: Workflow for determining 3D peptide structure.
Caption: Logical relationship of D-peptide conformational determinants.
Biological Context
While D-{Ala-Ala-Ala} is primarily a model peptide, the D-Ala-D-Ala dipeptide motif is of immense biological importance. It forms the carboxy-terminal end of the pentapeptide stem in peptidoglycan precursors, a critical component of the bacterial cell wall.[15][16][17] This motif is the specific target for glycopeptide antibiotics like vancomycin, which bind to D-Ala-D-Ala and sterically hinder the transpeptidation reactions necessary for cell wall cross-linking, ultimately leading to bacterial cell death.[15][18] Understanding the conformation of D-alanine containing peptides is therefore crucial for designing new antibacterial agents.
References
- 1. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]
- 2. What does Ramachandran Plot tell us? - GeeksforGeeks [geeksforgeeks.org]
- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 4. Calculate dihedral angles of protein [cib.cf.ocha.ac.jp]
- 5. Ramachandran plot | PPTX [slideshare.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular dynamics simulations of the folding of poly(alanine) peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. benchchem.com [benchchem.com]
- 13. D-Alanine(338-69-2) 1H NMR [m.chemicalbook.com]
- 14. hmdb.ca [hmdb.ca]
- 15. gosset.ai [gosset.ai]
- 16. D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. P. aeruginosa Metabolome Database: D-Alanyl-D-alanine (PAMDB000504) [pseudomonas.umaryland.edu]
- 18. ≥99% | Sigma-Aldrich [sigmaaldrich.com]
The Biological Activity of D-Amino Acid Tripeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptides represents a significant strategy in modern drug discovery, offering a pathway to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. Tripeptides containing D-amino acids are of particular interest due to their small size, ease of synthesis, and profound biological activities. These peptides exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological activities of D-amino acid tripeptides, focusing on their antimicrobial, anticancer, and neuromodulatory potential. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Enhanced Proteolytic Stability
A primary advantage of incorporating D-amino acids into peptide sequences is the significant increase in resistance to proteolysis.[1] Endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts the typical peptide backbone conformation, rendering the peptide a poor substrate for these enzymes. This enhanced stability is a critical attribute for the development of peptide-based therapeutics, as it can lead to a longer in vivo half-life and improved bioavailability.
Antimicrobial Activity
D-amino acid-containing tripeptides have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, including antibiotic-resistant strains. Their mechanism of action often involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific protein targets.
Quantitative Antimicrobial Data
The antimicrobial efficacy of D-amino acid-containing peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. While specific data for a wide range of D-amino acid tripeptides is still emerging, the following table summarizes representative MIC values for short D-amino acid-containing peptides, which provide a strong indication of the potential of tripeptidic structures.
| Peptide/Analog | Target Organism | MIC (µM) | Reference |
| D-GL13K | Streptococcus gordonii | 12.5 | [2] |
| D-GL13K | Pseudomonas aeruginosa | 50 | [2] |
| SET-M33D | Staphylococcus aureus | 1.5 | [3] |
| SET-M33D | Escherichia coli | 1.5 | [3] |
| SET-M33D | Klebsiella pneumoniae | 3.0 | [3] |
| D-MPI | Escherichia coli | 8 | [4] |
| D-MPI | Staphylococcus aureus | 8 | [4] |
| D-MPI | Candida albicans | 16 | [4] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a D-amino acid tripeptide.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
D-amino acid tripeptide stock solution (in a suitable solvent)
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (broth only)
-
Microplate reader
Procedure:
-
Peptide Preparation: Prepare a serial two-fold dilution of the D-amino acid tripeptide in CAMHB in the wells of a 96-well plate. The concentration range should be chosen based on expected activity.
-
Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions, the positive control, and the negative control.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
References
- 1. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and purification of D-{Ala-Ala-Ala}
An In-depth Technical Guide on the Synthesis and Purification of D-Alanyl-D-Alanyl-D-Alanine (D-{Ala-Ala-Ala})
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the tripeptide D-Alanyl-D-Alanyl-D-Alanine (D-{Ala-Ala-Ala}). The document details the prevalent synthetic methodologies, with a primary focus on Solid-Phase Peptide Synthesis (SPPS), and outlines robust purification protocols using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Included are detailed experimental procedures, tabulated quantitative data based on typical synthetic outcomes, and workflow visualizations to ensure clarity and reproducibility.
Introduction
The tripeptide D-{Ala-Ala-Ala} is a sequence composed of three D-alanine residues. The incorporation of D-amino acids can confer unique properties to peptides, such as increased resistance to enzymatic degradation, which is a crucial attribute for therapeutic peptide development. The synthesis of this peptide requires a systematic approach to ensure high purity and yield. Two primary strategies are employed for peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).[1]
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for synthesizing peptides.[2] The peptide chain is assembled sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin.[2][3] This methodology simplifies the purification process as reagents and by-products can be removed by washing the resin.[3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and effective approach in SPPS.[2][4]
-
Solution-Phase Peptide Synthesis (LPPS): In this classical method, amino acids are coupled in a solution.[1] While it offers flexibility, LPPS often necessitates the purification of intermediate products after each coupling step, which can be a time-consuming and labor-intensive process.[1][5]
This guide will focus on the SPPS methodology due to its efficiency and widespread use in both research and industrial settings.
Synthesis of D-{Ala-Ala-Ala} via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of D-{Ala-Ala-Ala} is performed on a solid support (resin) and involves a series of repeating cycles of deprotection and coupling.
Experimental Workflow for SPPS
The overall workflow for the solid-phase synthesis of D-{Ala-Ala-Ala} is depicted in the diagram below.
Caption: Workflow for the Solid-Phase Peptide Synthesis of D-{Ala-Ala-Ala}.
Detailed Experimental Protocol for SPPS
This protocol describes the manual synthesis of D-{Ala-Ala-Ala} on a Rink Amide resin, which will yield a C-terminally amidated peptide. For a C-terminally free acid, a Wang or 2-chlorotrityl chloride resin would be used.
Materials:
-
Rink Amide Resin
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Ala-OH (3 equivalents) with DIC (3 eq.) and Oxyma (3 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling: Repeat step 2 for the coupling of the second Fmoc-D-Ala-OH.
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling: Repeat step 2 for the coupling of the third Fmoc-D-Ala-OH.
-
Final Fmoc Deprotection: Repeat step 3 to expose the N-terminal amine of the tripeptide.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.[2]
-
Quantitative Data for SPPS
The following table summarizes the expected quantitative data for the SPPS of D-{Ala-Ala-Ala}.
| Parameter | Expected Value | Notes |
| Starting Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the specific resin used. |
| Amino Acid Equivalents | 3 - 5 eq. per coupling | To drive the reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. per coupling | |
| Coupling Time | 1 - 2 hours | Can be monitored by a Kaiser test. |
| Deprotection Time | 5 + 15 minutes | Two-step process to ensure complete removal. |
| Crude Peptide Yield | 70 - 90% | Based on the initial resin loading. |
| Crude Peptide Purity | 50 - 80% | As determined by analytical RP-HPLC.[6] |
Purification of D-{Ala-Ala-Ala}
The standard and most effective method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] This technique separates molecules based on their hydrophobicity.[7]
Experimental Workflow for RP-HPLC Purification
The workflow for the purification of the crude D-{Ala-Ala-Ala} peptide is outlined below.
Caption: Workflow for the RP-HPLC Purification of D-{Ala-Ala-Ala}.
Detailed Experimental Protocol for RP-HPLC Purification
Materials and Equipment:
-
Crude D-{Ala-Ala-Ala} peptide
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.[6]
-
-
Sample Preparation: Dissolve the crude D-{Ala-Ala-Ala} peptide in Mobile Phase A at a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.[6]
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.[9]
-
Detection: UV absorbance at 215 nm (for the peptide bond) and 280 nm.[6]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time. A shallow gradient is often crucial for good separation.[6][9] For a tripeptide like D-{Ala-Ala-Ala}, a gradient of 5-45% B over 30 minutes could be a good starting point.
-
Column Temperature: 25 °C.[6]
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the pure D-{Ala-Ala-Ala} peptide.[6]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a white, fluffy powder.[9]
Quantitative Data for RP-HPLC Purification
The following table presents typical quantitative data for the RP-HPLC purification of D-{Ala-Ala-Ala}.
| Parameter | Expected Value | Notes |
| Crude Peptide Purity | 50 - 80% | Determined by analytical RP-HPLC.[6] |
| HPLC Column | C18, 5 µm, 100 Å | A standard choice for peptide purification. |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | 5-45% B over 30 min | This is a starting point and may require optimization. |
| Expected Retention Time | 10-20 minutes | Highly dependent on the specific HPLC system and gradient. |
| Final Purity | >95% | Achievable with a single purification step for a tripeptide.[6] |
| Recovery Yield | 60 - 80% | From the purification step. |
Characterization of D-{Ala-Ala-Ala}
After purification, the identity and purity of the D-{Ala-Ala-Ala} peptide should be confirmed using analytical techniques such as:
-
Analytical RP-HPLC: To confirm the final purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the tripeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the peptide.
Conclusion
The can be efficiently achieved using a combination of Solid-Phase Peptide Synthesis with Fmoc chemistry and Reversed-Phase High-Performance Liquid Chromatography. The detailed protocols and expected quantitative data provided in this guide serve as a robust starting point for researchers and scientists in the field of peptide chemistry and drug development. Careful optimization of the synthesis and purification parameters will ensure the production of high-purity D-{Ala-Ala-Ala} for further research and application.
References
An In-depth Technical Guide on the Core Structure of Peptidoglycan and its Biosynthesis
Aimed at researchers, scientists, and drug development professionals, this guide clarifies the established structure of the bacterial peptidoglycan stem peptide, addresses the misconception of a D-alanyl-D-alanyl-D-alanine moiety, and provides a detailed overview of the synthesis, structure, and analysis of this essential bacterial cell wall component.
Executive Summary: The Canonical Structure of Peptidoglycan
Peptidoglycan, also known as murein, is a critical polymer that forms a mesh-like layer around the cytoplasmic membrane of most bacteria, providing structural integrity and shape.[1] The polymer consists of linear glycan strands made of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[2][3] A key feature of peptidoglycan is the short peptide stem attached to the MurNAc residues.
Contrary to the proposition of a D-alanyl-D-alanyl-D-alanine (D-Ala-D-Ala-D-Ala) component, the nascent peptidoglycan precursor universally terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[4][5] This D-Ala-D-Ala terminus is of paramount importance as it is the substrate for transpeptidase enzymes that catalyze the cross-linking of adjacent peptide stems, a final step in peptidoglycan synthesis that imparts rigidity to the cell wall.[6][7] The terminal D-alanine is released during this cross-linking reaction.[2][7] The presence of a D-Ala-D-Ala-D-Ala sequence has not been identified as a natural component of peptidoglycan. The misincorporation of such a tripeptide would likely hinder the essential transpeptidation reaction.
The typical composition of the peptide stem in nascent peptidoglycan is L-Ala-γ-D-Glu-L-Lys (or meso-diaminopimelic acid, m-DAP)-D-Ala-D-Ala.[1][2] This structure is a critical target for several antibiotics, including the widely-used β-lactams and glycopeptides like vancomycin, which specifically binds to the D-Ala-D-Ala terminus to inhibit cell wall synthesis.[4][7][8]
Quantitative Data on Peptidoglycan Composition
The amino acid composition of the peptidoglycan stem peptide shows some variability across bacterial species, particularly at the third position. However, the L-Ala at position one and the D-Ala-D-Ala at the terminus of the precursor are highly conserved.
| Position | Amino Acid | Common Bacterial Examples | Notes |
| 1 | L-Alanine | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Occasionally substituted with L-Serine or Glycine.[3] |
| 2 | D-Glutamic Acid | E. coli, S. aureus, B. subtilis | The linkage to the next amino acid is through the γ-carboxyl group.[2][9] |
| 3 | meso-Diaminopimelic Acid (m-DAP) | Most Gram-negative bacteria (E. coli), Bacillus species.[3] | Provides the amino group for cross-linking in these bacteria. |
| L-Lysine | Most Gram-positive bacteria (S. aureus, Streptococcus pneumoniae)[3][9] | Often has an interpeptide bridge attached for cross-linking. | |
| 4 | D-Alanine | E. coli, S. aureus, B. subtilis | Part of the conserved terminus recognized by transpeptidases. |
| 5 | D-Alanine | E. coli, S. aureus, B. subtilis | This is the terminal residue that is cleaved off during the transpeptidation (cross-linking) reaction.[6] |
Signaling Pathways and Biosynthesis
The synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, is a cytoplasmic process involving a series of enzymatic steps. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan sacculus.
The biosynthesis begins with fructose-6-phosphate (B1210287) and involves the sequential addition of amino acids to UDP-MurNAc by a series of ATP-dependent ligases known as Mur enzymes (MurC, MurD, MurE, and MurF).[10][11] The dipeptide D-Ala-D-Ala is synthesized separately by the D-Ala-D-Ala ligase (Ddl) and is added as a single unit by the MurF ligase.[10][12]
Caption: Cytoplasmic biosynthesis of the UDP-MurNAc-pentapeptide precursor.
The completed UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate, at the cytoplasmic membrane, forming Lipid I.[1] A GlcNAc residue is then added to form Lipid II.[1] Lipid II is flipped across the membrane, where the disaccharide-pentapeptide unit is polymerized into growing glycan chains by transglycosylases. The final step is the cross-linking of the peptide stems by transpeptidases, which provides the strength of the cell wall.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]
- 4. gosset.ai [gosset.ai]
- 5. D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Item - The bacterial peptidoglycan biosynthesis pathway and antibiotics that interfere with it. - Public Library of Science - Figshare [plos.figshare.com]
An In-depth Technical Guide to the Enzymatic Synthesis of D-alanyl-D-alanine Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of D-alanyl-D-alanine (D-Ala-D-Ala), a critical dipeptide in bacterial physiology. The document details the core enzyme responsible for this synthesis, its mechanism, its role in the broader context of cell wall biosynthesis, and its significance as a target for antibiotics. Detailed experimental protocols and quantitative data are provided to support researchers in this field.
Introduction: The Significance of D-alanyl-D-alanine
D-alanyl-D-alanine is a dipeptide of fundamental importance in the biology of most bacteria. It forms the C-terminal end of the pentapeptide side chain of peptidoglycan, the primary structural component of the bacterial cell wall.[1][2] This D-Ala-D-Ala terminus is directly involved in the transpeptidation reactions that cross-link adjacent glycan strands, creating a rigid, protective meshwork around the bacterial cell.[1]
The essentiality of this dipeptide in maintaining cell wall integrity makes its synthesis pathway an attractive target for antimicrobial drugs.[1][3] The most notable example is the glycopeptide antibiotic vancomycin (B549263), which exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala moiety, thereby sterically hindering the transpeptidation and transglycosylation steps of cell wall construction.[4][5][6] Consequently, understanding the enzymatic synthesis of D-Ala-D-Ala is crucial for both fundamental microbiology and the development of new therapeutic agents to combat bacterial infections, particularly those caused by antibiotic-resistant strains.
The Core Enzyme: D-alanine-D-alanine Ligase (Ddl)
The synthesis of D-Ala-D-Ala is catalyzed by the enzyme D-alanine-D-alanine ligase (Ddl), also known as D-alanyl-D-alanine synthetase.[3][7][8]
Enzyme Classification and Function: Ddl (EC 6.3.2.4) belongs to the ATP-grasp superfamily of enzymes, which are characterized by a unique ATP-binding fold.[3][7] It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[1][3] The overall reaction is:
2 D-alanine + ATP → D-alanyl-D-alanine + ADP + Pi[7][9]
Structural Features: The Ddl enzyme is typically a homodimer, with each monomer containing three distinct α/β domains.[8] The structure includes an N-terminal domain involved in substrate binding, a central domain, and a C-terminal catalytic domain.[7] The active site, where ATP and the two D-alanine molecules bind, is located in a cleft between these domains.[1][3] Studies have identified two distinct binding sites for D-alanine within the active site, with the first site exhibiting a higher affinity for D-alanine than the second.[3][10]
Activation by Monovalent Cations: The activity of Ddl is significantly enhanced by the presence of monovalent cations, particularly potassium (K+).[3] This activation is classified as Type II, meaning the enzyme retains some activity in the absence of the cation, but its efficiency is greatly increased in its presence.[3][11] The cation binds at an allosteric site adjacent to the active site, and it is proposed that this binding alters the charge distribution to optimize substrate binding and catalysis.[3][11]
Catalytic Mechanism of D-Ala-D-Ala Ligase
Kinetic studies have revealed that Ddl follows an ordered ter-ter mechanism.[1] ATP is the first substrate to bind to the enzyme, followed sequentially by the first D-alanine molecule (D-Ala1) and then the second D-alanine molecule (D-Ala2).[1][10]
The catalytic process occurs in two main steps:
-
Formation of an Acylphosphate Intermediate: The carboxylate oxygen of the first D-alanine molecule performs a nucleophilic attack on the γ-phosphate of the bound ATP. This results in the formation of a high-energy D-alanyl-phosphate intermediate and the release of ADP.[1]
-
Peptide Bond Formation: The amino group of the second D-alanine molecule then acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-phosphate intermediate. This leads to the formation of a transient tetrahedral intermediate, which subsequently collapses to form the D-alanyl-D-alanine dipeptide and release inorganic phosphate (B84403) (Pi).[1]
The binding of substrates induces significant conformational changes in the enzyme, involving flexible loops (such as the Ω-loop) that close over the active site to shield the reaction intermediates from the solvent.[3]
References
- 1. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 8. proteopedia.org [proteopedia.org]
- 9. ecmdb.ca [ecmdb.ca]
- 10. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Crucial Role of D-Alanine in Bacterial Cell Wall Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-alanine is an indispensable component of the bacterial cell wall, playing a critical role in the structural integrity and rigidity of peptidoglycan. This technical guide provides an in-depth exploration of the biosynthesis of D-alanine and its incorporation into the cell wall, with a focus on the key enzymes involved: alanine (B10760859) racemase, D-amino acid transaminase, and D-alanine-D-alanine ligase. We present a comprehensive overview of the biochemical pathways, quantitative enzymatic data, detailed experimental protocols for key assays, and visual representations of the core processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel antimicrobial strategies targeting bacterial cell wall synthesis.
Introduction
The bacterial cell wall is a unique and essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis. A key component of the cell wall in most bacteria is peptidoglycan, a large polymer composed of glycan strands cross-linked by short peptides. The presence of D-amino acids, particularly D-alanine, is a hallmark of peptidoglycan and is crucial for its function. The enzymes responsible for the synthesis and incorporation of D-alanine into the cell wall are absent in eukaryotes, making them attractive targets for the development of novel antibacterial agents. This guide delves into the core aspects of D-alanine metabolism and its pivotal role in the construction of this vital bacterial structure.
Core Concepts: The D-Alanine Pathway in Peptidoglycan Biosynthesis
The journey of D-alanine from its synthesis to its final position within the cross-linked peptidoglycan involves a series of enzymatic steps.
Biosynthesis of D-Alanine
Bacteria primarily utilize two enzymes to produce D-alanine from the readily available L-alanine:
-
Alanine Racemase (Alr): This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme is the major pathway for D-alanine synthesis in most bacteria.[1][2] It catalyzes the reversible interconversion of L-alanine and D-alanine.[1][2] The enzyme functions as a homodimer, with residues from both monomers contributing to the active site.[3][4]
-
D-amino Acid Transaminase (Dat): As an alternative route, some bacteria can synthesize D-alanine via a transamination reaction.[1][2] This enzyme catalyzes the transfer of an amino group from a D-amino acid (like D-glutamate) to pyruvate, yielding D-alanine and an α-keto acid.[1][5]
Formation of the D-Alanyl-D-Alanine Dipeptide
Once synthesized, D-alanine is utilized in the cytoplasm for the creation of a key dipeptide:
-
D-alanine-D-alanine Ligase (Ddl): This ATP-dependent enzyme catalyzes the ligation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala).[2][6][7] This step is critical, as the D-Ala-D-Ala moiety is essential for the subsequent transpeptidation reaction. The reaction proceeds through the formation of a D-alanyl-phosphate intermediate.
Incorporation into the Peptidoglycan Precursor
The D-Ala-D-Ala dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide by the MurF ligase, forming the UDP-MurNAc-pentapeptide, the final cytoplasmic precursor for peptidoglycan synthesis.[2][8]
The Transpeptidation Reaction: Cross-linking the Cell Wall
The UDP-MurNAc-pentapeptide is transported across the cell membrane and incorporated into the growing peptidoglycan chain. The terminal D-Ala-D-Ala of the pentapeptide stem is the substrate for penicillin-binding proteins (PBPs), which are transpeptidases. These enzymes catalyze the formation of peptide cross-links between adjacent glycan strands, a reaction that provides the structural integrity of the cell wall.[2][9][10] During this process, the terminal D-alanine residue is cleaved.[10]
D-Alanylation of Teichoic Acids
In many Gram-positive bacteria, D-alanine also plays a crucial role in modifying teichoic and lipoteichoic acids.[1][2][11] The esterification of these polymers with D-alanine reduces the net negative charge of the cell surface, which can decrease susceptibility to cationic antimicrobial agents.[2][11]
Data Presentation: Quantitative Analysis of Key Enzymes
The following tables summarize the kinetic parameters for the key enzymes involved in the D-alanine pathway from various bacterial species. This data is essential for comparative analysis and for the design of enzyme inhibitors.
Table 1: Kinetic Parameters of Alanine Racemase (Alr)
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Citation(s) |
| Streptococcus iniae | L-Alanine | 33.11 | 2426 | Not Reported | [1] |
| Staphylococcus aureus (Mu50) | L-Alanine | 11.2 ± 0.9 | Not Reported | 950 ± 50 | [12] |
| Staphylococcus aureus (Mu50) | D-Alanine | 4.9 ± 0.4 | Not Reported | 1500 ± 80 | [12] |
| Geobacillus stearothermophilus | L-Alanine | 9.7 | 1800 | 1200 | [12] |
| Geobacillus stearothermophilus | D-Alanine | 3.6 | 3200 | 2100 | [12] |
| Streptomyces coelicolor | L-Alanine | Not Reported | 66 ± 3 | Not Reported | [3] |
| Streptomyces coelicolor | D-Alanine | Not Reported | 104 ± 7 | Not Reported | [3] |
Table 2: Kinetic Parameters of D-alanine-D-alanine Ligase (Ddl)
| Organism | Substrate | Km (mM) | kcat (s-1) | Citation(s) |
| Mycobacterium tuberculosis | D-Ala (Site 1) | 0.075 | 1.8 | [13] |
| Mycobacterium tuberculosis | D-Ala (Site 2) | 3.6 | 1.8 | [13] |
| Mycobacterium tuberculosis | ATP | 0.032 | 1.8 | [13] |
| Escherichia coli (DdlB) | D-Ala | 0.7 | 19 | [14] |
| Escherichia coli (DdlB) | ATP | 0.09 | 19 | [14] |
| Thermus thermophilus | D-Ala (Site 1) | 1.25 | 1.25 | [6] |
| Thermus thermophilus | D-Ala (Site 2) | 4.02 | 1.25 | [6] |
| Thermus thermophilus | ATP | 0.0162 | 1.25 | [6] |
| Acinetobacter baumannii | D-Ala | 1.7 | 1.3 | [14] |
| Acinetobacter baumannii | ATP | 0.06 | 1.3 | [14] |
Table 3: Kinetic Parameters of D-amino Acid Transaminase (Dat)
| Organism | Amino Donor | Amino Acceptor | Km (mM) | Citation(s) |
| Bacillus sp. LK-2 | D-Aspartic Acid | Pyruvate | 4.38 | [15] |
| Bacillus sp. LK-2 | Pyruvate | D-Aspartic Acid | 0.72 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the D-alanine pathway.
Alanine Racemase Activity Assay (Spectrophotometric Method)
This assay measures the conversion of L-alanine to D-alanine, which is then oxidized by D-amino acid oxidase, producing hydrogen peroxide. The hydrogen peroxide is used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.[1][4]
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
L-alanine (substrate, various concentrations)
-
D-amino acid oxidase (e.g., 0.1 units/mL)
-
Horseradish peroxidase (HRP) (e.g., 1 unit/mL)
-
Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
Purified Alanine Racemase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, D-amino acid oxidase, HRP, and the chromogenic substrates.
-
Add a range of concentrations of L-alanine to different wells of a microplate.
-
Initiate the reaction by adding a known amount of purified alanine racemase to each well.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 550 nm) over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.
D-alanine-D-alanine Ligase Activity Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate released from the hydrolysis of ATP during the ligation of two D-alanine molecules. The released phosphate forms a colored complex with malachite green and molybdate.[11][16][17]
Reagents:
-
HEPES buffer (e.g., 50 mM, pH 8.0)
-
MgCl2 (e.g., 5 mM)
-
(NH4)2SO4 (e.g., 6.5 mM)
-
KCl (e.g., 10 mM)
-
D-alanine (substrate, e.g., 700 µM)
-
ATP (substrate, e.g., 100 µM)
-
Purified D-alanine-D-alanine Ligase
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, (NH4)2SO4, KCl, D-alanine, and ATP.
-
Add the purified D-alanine-D-alanine ligase to initiate the reaction.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at approximately 620-640 nm.
-
Quantify the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.
Peptidoglycan Composition Analysis by HPLC/UPLC
This method is used to analyze the composition of the bacterial cell wall by digesting the peptidoglycan into its constituent muropeptides and separating them by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).[2][3][9][18][19]
Procedure:
-
Sacculi Isolation:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a buffer and lyse the cells, often by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS).
-
Wash the insoluble peptidoglycan sacculi extensively with water to remove SDS and other cellular components.
-
Treat with proteases (e.g., pronase E) to remove any covalently attached proteins.
-
-
Muropeptide Preparation:
-
Digest the purified sacculi with a muramidase (B13767233) (e.g., mutanolysin or cellosyl) to break the glycan backbone into disaccharide-peptide units (muropeptides).
-
Reduce the MurNAc residues with sodium borohydride (B1222165) to prevent the formation of anomers.
-
Adjust the pH of the muropeptide solution to be compatible with the HPLC/UPLC system.
-
-
HPLC/UPLC Analysis:
-
Inject the muropeptide sample onto a reverse-phase C18 column.
-
Separate the muropeptides using a gradient of a suitable mobile phase (e.g., sodium phosphate buffer and methanol).
-
Detect the eluted muropeptides by their absorbance at a specific wavelength (e.g., 205 nm).
-
Identify and quantify the different muropeptide species by comparing their retention times and peak areas to known standards or by using mass spectrometry for identification.
-
Site-Directed Mutagenesis of Key Enzymes
This technique is used to introduce specific mutations into the gene encoding an enzyme of interest (e.g., alanine racemase) to study the role of individual amino acid residues in catalysis, substrate binding, or inhibitor interactions.[20][21][22][23][24]
Procedure:
-
Primer Design: Design a pair of complementary mutagenic oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
Mutagenesis PCR:
-
Perform a PCR reaction using a high-fidelity DNA polymerase, the template plasmid containing the wild-type gene, and the mutagenic primers.
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion:
-
Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental (wild-type) template plasmid, which was isolated from a methylation-proficient E. coli strain, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
-
Selection and Verification:
-
Select for transformed cells on appropriate antibiotic-containing media.
-
Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
-
-
Protein Expression and Characterization:
-
Express the mutant protein and purify it.
-
Characterize the kinetic properties of the mutant enzyme and compare them to the wild-type enzyme to determine the effect of the mutation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical pathways and experimental procedures can aid in understanding the intricate role of D-alanine in bacterial cell wall biosynthesis.
Caption: Biosynthesis of D-alanine and its incorporation into peptidoglycan.
Caption: Workflow for the spectrophotometric assay of alanine racemase activity.
Caption: Workflow for the malachite green assay of D-Ala-D-Ala ligase activity.
Conclusion
The biosynthesis of D-alanine and its incorporation into the bacterial cell wall represents a fundamental and highly conserved process in bacteria. The enzymes involved in this pathway are validated targets for antimicrobial drug discovery. A thorough understanding of their structure, function, and kinetics is paramount for the development of novel inhibitors that can circumvent existing resistance mechanisms. This technical guide provides a comprehensive resource to aid researchers and drug development professionals in their efforts to target this essential bacterial pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 3. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 8. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-directed mutagenesis provides insight into racemization and transamination of alanine catalyzed by Treponema denticola cystalysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. Site-Directed Mutagenesis [protocols.io]
- 24. static.igem.org [static.igem.org]
The Unseen Architects: A Technical Guide to the Natural Occurrence of D-Amino Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the central dogma of molecular biology, the proteinogenic amino acids are exclusively of the L-configuration. However, a fascinating and growing class of peptides that defy this convention has emerged: D-amino acid-containing peptides (DAACPs). These molecules, found across a wide range of organisms from bacteria to mammals, are not mere biological curiosities but possess potent and often unique physiological activities.[1][2] The incorporation of a D-amino acid, a subtle stereochemical inversion, can dramatically alter a peptide's structure, stability, and bioactivity, making DAACPs a compelling area of research for drug discovery and development.[3][4] This in-depth technical guide explores the natural occurrence of DAACPs, their biosynthesis, physiological roles, and the experimental methodologies used to unravel their complexities.
Biosynthesis of D-Amino Acid-Containing Peptides
The presence of D-amino acids in naturally occurring peptides arises from two primary biosynthetic pathways: non-ribosomal peptide synthesis and post-translational modification of ribosomally synthesized peptides.
Non-Ribosomal Peptide Synthesis (NRPS)
Prevalent in microorganisms, non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that assemble peptides in a production-line fashion, independent of messenger RNA.[5][6] NRPS modules contain specific domains that select, activate, and incorporate amino acids, including D-amino acids, into the growing peptide chain.[7] The incorporation of D-amino acids is often mediated by an epimerization (E) domain within the NRPS module, which converts an L-amino acid to its D-enantiomer after it has been loaded onto the synthetase.[4][8]
Post-Translational Isomerization
In multicellular organisms, DAACPs are typically generated through the post-translational modification of ribosomally synthesized precursor peptides.[9][10] In this process, a specific L-amino acid residue within the peptide chain is converted to its D-enantiomer by a dedicated enzyme called a peptide isomerase.[2][11] This enzymatic reaction is highly specific for both the target amino acid and its position within the peptide sequence.[11]
Naturally Occurring D-Amino Acid-Containing Peptides: A Quantitative Overview
The following tables summarize quantitative data for some well-characterized naturally occurring DAACPs, highlighting their source, structure, and the enhanced bioactivity often conferred by the D-amino acid residue.
| Peptide | D-Amino Acid | Source Organism | Biological Activity |
| Dermorphin | D-Alanine | Phyllomedusa sauvagei (Waxy monkey tree frog) | Potent µ-opioid receptor agonist with strong analgesic effects.[9][12] |
| Deltorphin (B1670231) I & II | D-Alanine | Phyllomedusa bicolor (Giant leaf frog) | Highly selective δ-opioid receptor agonists.[2] |
| Bombinin H | D-Alloisoleucine/D-Leucine | Bombina variegata (Yellow-bellied toad) | Antimicrobial and hemolytic activity.[13][14] |
| Platypus Venom Peptides (OvCNPb, DLP-2) | D-Leucine, D-Methionine | Ornithorhynchus anatinus (Platypus) | Natriuretic and defensin-like activities.[8][15] |
| Peptide Pair | Bioactivity Assay | IC50 / EC50 (D-Amino Acid Peptide) | IC50 / EC50 (L-Amino Acid Peptide) | Fold Difference | Reference |
| Dermorphin vs. [L-Ala2]-Dermorphin | Guinea pig ileum (µ-opioid receptor) | 0.4 nM | > 10,000 nM | > 25,000 | [16] |
| Bombinin H2 vs. [L-Ile2]-Bombinin H2 | Antibacterial ( E. coli ) | 3.1 µM | 12.5 µM | 4 | [14] |
| Bombinin H4 vs. [L-Ile2]-Bombinin H4 | Antibacterial ( S. aureus ) | 1.6 µM | 6.3 µM | 3.9 | [14] |
Signaling Pathways of D-Amino Acid-Containing Peptides
Many DAACPs exert their potent biological effects by interacting with G-protein coupled receptors (GPCRs). The specific D-amino acid residue is often crucial for high-affinity receptor binding and subsequent signal transduction.
Deltorphin Signaling Pathway
Deltorphins are highly selective agonists for the δ-opioid receptor, a Gi/o-coupled GPCR.[2] Binding of deltorphin to the receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release.[17][18]
Dermorphin Signaling Pathway
Dermorphin is a potent and highly selective agonist for the µ-opioid receptor, another Gi/o-coupled GPCR.[16] Its signaling cascade is similar to that of deltorphin, involving the inhibition of adenylyl cyclase and modulation of ion channels, leading to potent analgesic effects.[18][19]
Experimental Protocols for the Study of D-Amino Acid-Containing Peptides
The identification and characterization of DAACPs require specialized analytical techniques due to the subtle difference between L- and D-amino acid-containing epimers.
General Experimental Workflow
A typical workflow for the discovery and characterization of novel DAACPs involves a multi-step process combining enzymatic screening, chromatographic separation, and mass spectrometric analysis.[1][20]
Detailed Methodologies
This method relies on the principle that peptides containing a D-amino acid, particularly near the N-terminus, are more resistant to degradation by certain exopeptidases.[1]
Protocol:
-
Sample Preparation: Extract peptides from the tissue of interest using an appropriate buffer (e.g., acidic acetone).
-
Enzyme Digestion:
-
Incubate a known amount of the peptide extract with Aminopeptidase M (e.g., 1 µg enzyme per 50 µg peptide extract) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, and 24 hours).
-
Quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
-
LC-MS/MS Analysis:
-
Analyze the digested samples by reverse-phase liquid chromatography coupled to tandem mass spectrometry (RP-LC-MS/MS).
-
Identify peptides that persist or are degraded slowly over the time course. These are potential DAACP candidates.
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is used to derivatize amino acids, creating diastereomers that can be separated by RP-HPLC.[13][15]
Protocol:
-
Peptide Hydrolysis: Hydrolyze the purified candidate peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization:
-
Dry the hydrolysate and redissolve in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of 1% (w/v) Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by RP-HPLC with UV detection at 340 nm.
-
Compare the retention times of the derivatized amino acids from the sample to those of derivatized L- and D-amino acid standards to identify the presence and identity of any D-amino acids.
-
High-resolution mass spectrometry is a powerful tool for the analysis of DAACPs. While epimers have the same mass, they can often be separated by chromatography, and their fragmentation patterns may differ.[21][22]
Protocol:
-
Chromatographic Separation:
-
Utilize a high-resolution RP-HPLC column with a shallow gradient to maximize the separation of the L- and D-epimers.
-
Inject the purified native peptide and synthetic L- and D-standards.
-
-
Mass Spectrometry Analysis:
-
Acquire high-resolution mass spectra to confirm the peptide's mass.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation spectra for sequence confirmation.
-
For quantification, stable isotope-labeled (e.g., ¹³C, ¹⁵N) synthetic DAACPs can be used as internal standards for accurate measurement by selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).[][24][25]
-
Conclusion
The discovery of naturally occurring D-amino acid-containing peptides has opened up a new dimension in our understanding of peptide biology and pharmacology. Their enhanced stability and potent bioactivities make them attractive candidates for the development of novel therapeutics. The experimental strategies outlined in this guide provide a robust framework for the continued exploration and characterization of these unique biomolecules. As analytical technologies continue to advance, we can expect the discovery of many more DAACPs, further expanding our knowledge of their roles in physiology and their potential for therapeutic applications.
References
- 1. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Probes for the Epimerization Domain of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. scispace.com [scispace.com]
- 9. Post-Translational Modifications of Protein Backbones: Unique Functions, Mechanisms, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-translational modification - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. experts.illinois.edu [experts.illinois.edu]
- 21. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 24. cpcscientific.com [cpcscientific.com]
- 25. qyaobio.com [qyaobio.com]
An In-depth Technical Guide on the Core Solubility and Stability Properties of D-{Ala-Ala-Ala}
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability properties of the tripeptide D-Alanyl-D-Alanyl-D-Alanine (D-{Ala-Ala-Ala}). Given the limited direct experimental data for this specific peptide, this guide combines theoretical predictions, data from analogous structures (D-Alanine and D-Alanyl-D-Alanine), and standardized experimental protocols to offer a thorough understanding for research and development applications.
Core Physicochemical Properties and Predicted Solubility
General Solubility Prediction:
The solubility of a peptide is influenced by its length, amino acid composition, and sequence. Short peptides of fewer than five amino acids are generally soluble in aqueous solutions, unless they are composed entirely of hydrophobic residues. D-{Ala-Ala-Ala} is a short peptide, and while alanine (B10760859) has a nonpolar side chain, the presence of the polar peptide bonds, a free N-terminal amino group, and a free C-terminal carboxyl group contributes to its overall polarity.
To predict the solubility of a peptide, one can calculate its net charge at a given pH.[1]
-
Acidic residues (D, E, and C-terminal -COOH): -1 charge
-
Basic residues (K, R, and N-terminal -NH2): +1 charge
For D-{Ala-Ala-Ala} at neutral pH, the N-terminal amine is protonated (+1) and the C-terminal carboxyl group is deprotonated (-1), resulting in a net charge of 0. For neutral peptides with a low percentage of charged residues, solubility in aqueous solutions can be limited, and organic solvents may be required for dissolution.[1]
Data from Analogous Compounds:
To provide a more quantitative estimation, we can examine the solubility of its components:
| Compound | Molecular Weight ( g/mol ) | Water Solubility | Notes |
| D-Alanine | 89.09 | 165 g/L (at 25 °C)[2] | Highly soluble in water. |
| D-Alanyl-D-Alanine | 160.17 | Predicted: 10.4 g/L | Described as "slightly soluble" in water. |
| L-Alanyl-L-Alanyl-L-Alanine | 231.25 | Data not available | PubChem CID: 5478845.[3] |
Based on the trend of decreasing water solubility from D-Alanine to D-Alanyl-D-Alanine, it is reasonable to predict that D-{Ala-Ala-Ala} will have a lower water solubility than the dipeptide.
Stability Properties
The stability of D-{Ala-Ala-Ala} is a critical parameter for its handling, storage, and application. The primary advantages of peptides composed of D-amino acids are their enhanced resistance to enzymatic degradation.
Enzymatic Stability:
Proteases, the enzymes responsible for peptide and protein degradation, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of D-amino acids in a peptide chain, such as in D-{Ala-Ala-Ala}, renders it significantly more resistant to proteolysis. This intrinsic stability against common proteases is a key feature for the development of peptide-based therapeutics with longer in vivo half-lives.
Chemical Stability:
The chemical stability of a peptide is influenced by factors such as pH, temperature, and the presence of reactive amino acid side chains. Alanine's methyl side chain is chemically inert, making D-{Ala-Ala-Ala} relatively stable against oxidation and other side-chain reactions. However, the peptide bonds are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.
Thermal Stability:
Studies on poly-D-alanine suggest that it undergoes conformational changes at high temperatures, converting from α-helices to more stable β-sheets at temperatures above 210°C, with thermal degradation occurring at temperatures exceeding 330°C. While this data is for a polymer, it indicates the inherent thermal stability of the peptide backbone. For practical purposes, D-{Ala-Ala-Ala} in solid form is expected to be stable at standard storage temperatures.
Storage Recommendations:
For long-term stability, lyophilized D-{Ala-Ala-Ala} should be stored at -20°C or lower. Once in solution, it is recommended to prepare fresh solutions for use or to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Experimental Protocols
To obtain precise data for D-{Ala-Ala-Ala}, the following experimental protocols are recommended.
Solubility Determination Protocol
This protocol outlines the steps to determine the equilibrium solubility of D-{Ala-Ala-Ala} in a given solvent.
Methodology: Equilibrium Solubility Assay
-
Preparation of Saturated Solutions:
-
Add an excess amount of lyophilized D-{Ala-Ala-Ala} to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved peptide.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Solubilized Peptide:
-
Dilute an aliquot of the supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved peptide using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at ~210-220 nm) or a suitable colorimetric peptide assay.
-
Prepare a standard curve with known concentrations of D-{Ala-Ala-Ala} to accurately determine the concentration in the supernatant.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of the peptide in the saturated supernatant (e.g., in mg/mL or mol/L).
-
Stability Assessment Protocol
This protocol describes a method to evaluate the stability of D-{Ala-Ala-Ala} under various conditions (e.g., different pH and temperatures) over time.
Methodology: HPLC-Based Stability Assay
-
Preparation of Test Solutions:
-
Dissolve D-{Ala-Ala-Ala} in various buffers to create solutions with a known initial concentration (e.g., 1 mg/mL). The buffers should cover a range of pH values relevant to the intended application (e.g., pH 4, 7.4, and 9).
-
Dispense the solutions into multiple vials for each condition.
-
-
Incubation:
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), retrieve a vial from each condition.
-
Immediately quench any potential degradation by freezing the sample at -80°C or by adding a quenching agent if necessary.
-
-
HPLC Analysis:
-
Analyze the samples by RP-HPLC. A typical method would involve a C18 column with a gradient elution using mobile phases of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact D-{Ala-Ala-Ala} at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
-
The degradation rate can be determined by plotting the percentage of remaining peptide against time.
-
Mandatory Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of D-{Ala-Ala-Ala}.
Signaling Pathway: Bacterial Vancomycin (B549263) Resistance
D-Alanine containing peptides are crucial components of the bacterial cell wall. The VanRS two-component system is a well-characterized signaling pathway that regulates resistance to vancomycin, an antibiotic that targets the D-Ala-D-Ala terminus of peptidoglycan precursors.
Caption: The VanRS signaling cascade leading to vancomycin resistance.[4][5][6][7][8]
Signaling Pathway: D-Amino Acid Metabolism and Host Interaction
In mammals, D-amino acids from bacteria or diet can be metabolized by D-amino acid oxidase (DAO), which has implications for host-microbe interactions and innate immunity.
Caption: Metabolic pathway of D-amino acids in mammalian cells via D-amino acid oxidase.[9][10][11][12]
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. webqc.org [webqc.org]
- 3. Ala-Ala-Ala | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance [life-science-alliance.org]
- 10. Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associated With Cellular Stress: Implications in the Biology of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide to the Spectroscopic Analysis of D-{Ala-Ala-Ala}
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the tripeptide D-Alanine-D-Alanine-D-Alanine (D-{Ala-Ala-Ala}). The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Circular Dichroism (CD), offering insights into the peptide's structure, conformation, and chiral properties. This document details experimental protocols, data interpretation, and visual workflows to aid in the application of these techniques for research and drug development purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of D-{Ala-Ala-Ala} in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, one can confirm the amino acid sequence and obtain information about the peptide's conformation.
Data Presentation: NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for D-{Ala-Ala-Ala} in D₂O. These values are based on data for L-trialanine and serve as a close approximation.[1] Minor variations may be observed due to the different stereochemistry.
Table 1: Predicted ¹H NMR Chemical Shifts for D-{Ala-Ala-Ala} in D₂O
| Proton Designation | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| α-H (N-terminal) | ~3.8 - 4.0 | Quartet | ~7 |
| β-H₃ (N-terminal) | ~1.4 - 1.5 | Doublet | ~7 |
| α-H (middle) | ~4.1 - 4.3 | Quintet | ~7 |
| β-H₃ (middle) | ~1.3 - 1.4 | Doublet | ~7 |
| α-H (C-terminal) | ~3.9 - 4.1 | Quartet | ~7 |
| β-H₃ (C-terminal) | ~1.3 - 1.4 | Doublet | ~7 |
| Amide N-H (middle) | ~8.0 - 8.2 | Doublet | ~7-8 |
| Amide N-H (C-terminal) | ~7.8 - 8.0 | Doublet | ~7-8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for D-{Ala-Ala-Ala} in D₂O
| Carbon Designation | Predicted Chemical Shift (δ) in ppm |
| C=O (N-terminal) | ~175 - 177 |
| Cα (N-terminal) | ~51 - 53 |
| Cβ (N-terminal) | ~18 - 20 |
| C=O (middle) | ~174 - 176 |
| Cα (middle) | ~52 - 54 |
| Cβ (middle) | ~17 - 19 |
| C=O (C-terminal) | ~177 - 179 |
| Cα (C-terminal) | ~50 - 52 |
| Cβ (C-terminal) | ~18 - 20 |
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of peptides like D-{Ala-Ala-Ala} is as follows:
-
Sample Preparation: Dissolve 5-10 mg of D-{Ala-Ala-Ala} in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). For observing amide protons, a mixture of 90% H₂O and 10% D₂O can be used. Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift calibration.[2]
-
¹H-NMR Acquisition: Acquire a one-dimensional ¹H-NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C-NMR Acquisition: Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling. A spectral width of 0-200 ppm is typically used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H-NMR.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Visualization: NMR Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecules in D-{Ala-Ala-Ala}. It is particularly useful for identifying characteristic functional groups and for studying the secondary structure of the peptide, primarily through the analysis of the amide bands.
Data Presentation: IR Spectral Data
The characteristic IR absorption bands for a tripeptide like D-{Ala-Ala-Ala} are presented in Table 3. These are based on general peptide vibrational modes and data from trialanine.[3][4]
Table 3: Characteristic IR Absorption Bands for D-{Ala-Ala-Ala}
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3300 | N-H stretch | Amide A band, involved in hydrogen bonding. |
| ~3080 | N-H stretch | Amide B band. |
| ~1650 | C=O stretch | Amide I band, sensitive to secondary structure. |
| ~1540 | N-H bend & C-N stretch | Amide II band. |
| ~1450 | C-H bend | Methyl group deformation. |
| ~1375 | C-H bend | Methyl group symmetric deformation. |
| ~1250 | N-H bend & C-N stretch | Amide III band. |
Experimental Protocol: IR Spectroscopy
A typical protocol for obtaining an FTIR spectrum of a solid peptide sample is as follows:
-
Sample Preparation (KBr Pellet): Grind a small amount of the lyophilized D-{Ala-Ala-Ala} peptide (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing the peptide sample in the spectrometer and acquire the IR spectrum. Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum using the spectrometer software. This includes background subtraction and baseline correction. Analyze the positions and shapes of the characteristic amide bands to infer information about the peptide's secondary structure.
Visualization: IR Spectroscopy Experimental Workflow
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an essential technique for studying the chirality and secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by the chiral peptide. The resulting spectrum is highly sensitive to the peptide's conformation.
Data Presentation: CD Spectral Data
For a D-amino acid peptide like D-{Ala-Ala-Ala}, the CD spectrum is expected to be an inverted image of the corresponding L-peptide's spectrum. A random coil conformation for a short peptide like this would typically exhibit a strong negative band around 200 nm.
Table 4: Expected Circular Dichroism Features for D-{Ala-Ala-Ala} in Solution
| Wavelength (nm) | Expected Feature | Associated Conformation |
| ~200 | Strong negative band | Random coil |
Experimental Protocol: CD Spectroscopy
The following is a general protocol for acquiring a CD spectrum of a peptide:
-
Sample Preparation: Prepare a solution of D-{Ala-Ala-Ala} in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The peptide concentration should be in the range of 0.1-1 mg/mL.[3] Prepare a corresponding buffer blank.
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the desired temperature, typically 25°C, using a Peltier temperature controller.
-
Blank Spectrum: Fill a quartz cuvette (typically 1 mm path length) with the buffer blank and acquire a spectrum from approximately 260 nm to 190 nm.
-
Sample Spectrum: Rinse the cuvette thoroughly with the peptide solution and then fill it with the sample. Acquire the CD spectrum using the same parameters as the blank.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100 * M) / (c * l * n) where θ is the observed ellipticity in degrees, M is the molecular weight, c is the concentration in mg/mL, l is the path length in cm, and n is the number of amino acid residues.
Visualization: CD Spectroscopy Experimental Workflow
References
- 1. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The pH-Independence of Trialanine and the Effects of Termini Blocking in Short Peptides: A Combined Vibrational, NMR, UVCD, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Enigmatic World of D-Amino Acids: A Technical Guide to Their Roles in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the L-Stereotype
Long considered mere biological curiosities, D-amino acids are now recognized as pivotal players in a vast array of physiological processes, spanning from the microbial world to the complexities of the mammalian nervous and endocrine systems. While L-amino acids form the fundamental alphabet of protein synthesis, their chiral counterparts, the D-amino acids, are emerging as critical signaling molecules, structural components, and potential therapeutic targets. This technical guide offers an in-depth exploration of the occurrence, function, and metabolism of D-amino acids. It is designed to be a comprehensive resource, providing detailed experimental protocols for their analysis, quantitative data for comparative assessment, and visual representations of the key pathways in which they participate. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate the expanding landscape of D-amino acid biology and unlock their therapeutic potential.
Historically, the significance of D-amino acids was primarily confined to the bacterial kingdom, where they are essential constituents of the peptidoglycan cell wall, conferring structural integrity and resistance to enzymatic degradation.[1][2] However, the advent of highly sensitive analytical techniques has unveiled the widespread presence of free D-amino acids in eukaryotes, including mammals.[3][4] In these higher organisms, they function as potent signaling molecules, modulating everything from neurotransmission to hormone release.[5][6] This guide will delve into the multifaceted roles of D-amino acids in both prokaryotic and eukaryotic systems, with a particular focus on their physiological importance and the methodologies employed in their investigation.
Core Biological Functions of D-Amino Acids
The functional repertoire of D-amino acids is remarkably diverse, reflecting their involvement in fundamental biological processes across different life forms.
In Bacteria: Structural Integrity and Beyond
In the bacterial realm, D-amino acids are indispensable for survival. D-alanine and D-glutamic acid are the most prevalent, serving as key cross-linking components within the peptidoglycan cell wall, a structure that provides shape and osmotic protection.[1][7] The incorporation of these D-amino acids renders the cell wall resistant to the action of most proteases, which are stereospecific for L-amino acids.[3] Beyond this structural role, bacteria also release a variety of D-amino acids into their environment to regulate collective behaviors such as biofilm formation, spore germination, and cell wall remodeling, highlighting their function as intercellular signaling molecules.[1][3][8][9]
In the Mammalian Nervous System: The Case of D-Serine (B559539)
The discovery of high concentrations of D-serine in the mammalian brain revolutionized our understanding of neurotransmission.[10][11][12] D-serine acts as a crucial co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors pivotal for synaptic plasticity, learning, and memory.[11][13][14] The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase, and its degradation is primarily carried out by D-amino acid oxidase (DAO).[5][10][15] The intricate regulation of D-serine levels is therefore essential for normal brain function, and dysregulation has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[12][16]
In the Mammalian Endocrine System: D-Aspartate as a Hormonal Regulator
D-aspartate is another prominent D-amino acid in mammals, with particularly high concentrations found in endocrine glands such as the pituitary, pineal, and testes.[5][17][18][19] It plays a significant role in the regulation of hormone synthesis and release.[20][21][22] For instance, D-aspartate has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn triggers the release of luteinizing hormone (LH) and testosterone (B1683101) from the pituitary and testes, respectively.[17][21] This highlights a key role for D-aspartate in the hypothalamic-pituitary-gonadal axis.
Quantitative Distribution of D-Amino Acids in Mammalian Tissues
The concentration of D-amino acids varies significantly across different tissues and organisms. The following tables summarize available quantitative data for key D-amino acids in rodent tissues, providing a comparative overview for researchers.
Table 1: D-Amino Acid Concentrations in Various Rat Tissues (nmol/g wet tissue)
| D-Amino Acid | Brain | Pituitary Gland | Pineal Gland | Adrenal Gland | Testis | Salivary Glands |
| D-Aspartate | 55 ± 9[14] | 153.3 ± 24.3[22] | 1131.0 ± 232.6[22] | 21.6 ± 11.1[22] | High levels present[19] | 104.7–174.3[22] |
| D-Serine | High levels in forebrain[16] | Low levels[23] | High levels present[15] | - | - | 3.8–4.9[22] |
| D-Alanine | - | Abundant[18] | - | - | - | 11.6–14.1[22] |
Table 2: D-Amino Acid Concentrations in Mouse Tissues
| D-Amino Acid | Brain (Cortex) (nmol/g) | Brain (Hippocampus) (nmol/g) | Kidney (nmol/g) | Liver (nmol/g) | Blood (µM) |
| D-Alanine | ~10-20[4] | ~10-20[4] | High levels[24] | High levels[24] | - |
| D-Serine | ~20-40[25] | ~25-45[25] | - | - | ~1-2[25] |
| D-Aspartate | ~15-25[25] | ~20-30[25] | - | - | ~0.1-0.2[25] |
| D-Glutamine | ~30-50[25] | ~35-55[25] | - | - | ~0.5-1.0[25] |
| D-Leucine | ~1-2[25] | ~1-2[25] | - | - | ~0.05-0.1[25] |
| D-Proline | ~1-2[25] | ~1-3[25] | - | - | ~0.1-0.3[25] |
Key Enzymes in D-Amino Acid Metabolism
The synthesis and degradation of D-amino acids are tightly controlled by specific enzymes, which represent potential targets for therapeutic intervention.
Table 3: Kinetic Parameters of Key Enzymes in D-Amino Acid Metabolism
| Enzyme | Organism | Substrate | Km | Vmax or kcat | Reference |
| Serine Racemase | Rat | L-Serine | ~10 mM | 5 µmol/mg/h | [5][20] |
| Serine Racemase | Rat | D-Serine | ~60 mM | 22 µmol/mg/h | [5][20] |
| D-Amino Acid Oxidase (DAO) | Human | D-Serine | 1.8 mM | 31 s-1 | [9] |
| D-Amino Acid Oxidase (DAO) | Human | D-Alanine | 1.8 mM | 16 s-1 | [9] |
| D-Amino Acid Oxidase (DAO) | Human | D-Proline | 2.9 mM | 22 s-1 | [9] |
| D-Amino Acid Oxidase (DAO) | Rhodotorula gracilis | D-Alanine | 1.8 mM | - | [8] |
Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, cofactors).
Experimental Protocols
Accurate and reproducible methods for the detection and quantification of D-amino acids and the measurement of related enzyme activities are crucial for advancing research in this field.
General Workflow for D-Amino Acid Analysis by HPLC-MS
This protocol outlines a general procedure for the analysis of D-amino acids in biological tissues.
Protocol Details:
-
Tissue Homogenization:
-
Excise tissue of interest and immediately freeze in liquid nitrogen or on dry ice.[6] Store at -80°C until use.
-
Weigh the frozen tissue and add ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a ratio of approximately 100 mg tissue per 900 µL buffer.[6][12]
-
Homogenize the tissue on ice using a Potter-Elvehjem homogenizer, a bead mill homogenizer, or a sonicator until no visible tissue fragments remain.[6][11][14] Keep the sample cold throughout the process to minimize enzymatic activity.[6][12]
-
-
Deproteinization and Sample Cleanup:
-
Add a protein precipitating agent such as trichloroacetic acid (TCA) to a final concentration of 5-10% or three volumes of cold acetonitrile (B52724).[20]
-
Vortex thoroughly and incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully collect the supernatant containing the amino acids. For TCA precipitation, the supernatant may need to be washed with a water-saturated ether to remove the acid.[20]
-
-
Derivatization for Chiral Separation (Indirect Method):
-
Many HPLC methods for chiral amino acid analysis rely on pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reverse-phase column.[1]
-
A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[26]
-
The derivatization reaction is typically carried out in a buffered, slightly alkaline solution (e.g., sodium bicarbonate buffer, pH ~9) and may require heating.[26]
-
-
HPLC Separation and MS/MS Detection:
-
Inject the derivatized (or underivatized, if using a chiral column) sample into an HPLC system.
-
For underivatized amino acids, a chiral stationary phase (CSP), such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T), is used.[5] The mobile phase is often a mixture of water, methanol, and a small amount of acid like formic acid.[5]
-
For derivatized amino acids, a standard C18 reverse-phase column can be used with a gradient elution of acetonitrile and water, both typically containing a small percentage of formic acid or another modifier.[27][28]
-
The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of each D-amino acid.[27][28][29]
-
Enzymatic Assay for Serine Racemase Activity
This protocol describes a coupled enzymatic assay to measure the activity of serine racemase by detecting the production of D-serine.[20][21][30][31]
Principle: Serine racemase converts L-serine to D-serine. The produced D-serine is then oxidized by D-amino acid oxidase (DAO), generating hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, resulting in a measurable fluorescent signal.
Reagents:
-
Assay Buffer: 100 mM CHES, pH 9.0
-
L-Serine (Substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
D-Amino Acid Oxidase (DAO)
-
Horseradish Peroxidase (HRP)
-
Fluorogenic substrate (e.g., Amplex Red or a similar probe)
-
Enzyme source (purified serine racemase or tissue homogenate)
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-serine, PLP, DAO, HRP, and the fluorogenic substrate.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).[30]
-
The rate of fluorescence increase is proportional to the serine racemase activity.
-
A standard curve using known concentrations of D-serine should be prepared to quantify the amount of D-serine produced.[21]
Enzymatic Assay for D-Amino Acid Oxidase (DAO) Activity
This protocol describes a common method for measuring DAO activity based on the detection of hydrogen peroxide produced during the oxidative deamination of a D-amino acid substrate.[3][8][9][32]
Principle: DAO catalyzes the oxidation of a D-amino acid, producing an α-keto acid, ammonia, and hydrogen peroxide. The H₂O₂ is then detected in a coupled reaction with HRP and a chromogenic or fluorogenic substrate.
Reagents:
-
Assay Buffer: 75-100 mM Sodium Pyrophosphate, pH 8.5
-
D-Amino Acid Substrate (e.g., D-Alanine or D-Serine)
-
Horseradish Peroxidase (HRP)
-
Chromogenic/Fluorogenic Substrate (e.g., o-dianisidine, Amplex Red)
-
Enzyme source (purified DAO, cell lysate, or tissue homogenate)
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, the D-amino acid substrate, HRP, and the chromogenic/fluorogenic substrate.
-
Initiate the reaction by adding the enzyme source.
-
Immediately measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength.[8][9]
-
The rate of change in signal is proportional to the DAO activity.
-
Calculate the specific activity based on the extinction coefficient of the product or by using a standard curve of H₂O₂.[8]
Signaling Pathways Involving D-Amino Acids
The signaling roles of D-amino acids are best exemplified by the actions of D-serine in the central nervous system and D-aspartate in the endocrine system.
D-Serine and NMDA Receptor Signaling
D-serine is a critical modulator of glutamatergic neurotransmission through its interaction with the NMDA receptor.
In this pathway, D-serine, primarily synthesized in astrocytes by serine racemase, is released into the synaptic cleft.[25] Here, it acts as a co-agonist, binding to the GluN1 subunit of the NMDA receptor.[33] This binding is necessary, in conjunction with glutamate binding to the GluN2 subunit, for the opening of the receptor's ion channel, leading to calcium influx and the activation of downstream signaling cascades that underlie synaptic plasticity.[20]
D-Aspartate Signaling in Testosterone Synthesis
D-aspartate plays a key role in the male reproductive system by stimulating the production of testosterone.
D-aspartate acts on the hypothalamus to stimulate the release of Gonadotropin-Releasing Hormone (GnRH).[2][24] GnRH then travels to the anterior pituitary gland, where it triggers the release of Luteinizing Hormone (LH).[2][24] LH, in turn, acts on the Leydig cells in the testes, binding to its receptor and initiating a signaling cascade that involves cyclic AMP (cAMP).[2][22] This cascade leads to increased expression of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in testosterone synthesis.[2][22]
D-Amino Acids in Drug Development
The unique properties of D-amino acids make them attractive for various applications in drug development.
-
Enhanced Peptide Stability: The primary application of D-amino acids in pharmacology is to increase the proteolytic stability of peptide-based drugs.[34] By replacing L-amino acids with their D-counterparts at strategic positions, the peptide becomes resistant to degradation by endogenous proteases, thereby extending its in vivo half-life and improving bioavailability.[34]
-
Modulation of Biological Activity: The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide, which can in turn modulate its binding affinity and selectivity for its target receptor.[34] This can lead to the development of superagonists or selective antagonists.
-
Novel Therapeutic Targets: The enzymes involved in D-amino acid metabolism, such as serine racemase and D-amino acid oxidase, are emerging as promising targets for the treatment of neurological and other disorders.[16]
Conclusion and Future Directions
The field of D-amino acid research has expanded dramatically, moving these "unnatural" molecules from the periphery to the center stage of biological inquiry. Their fundamental roles in bacterial physiology, neurotransmission, and endocrine regulation are now well-established. For researchers and drug developers, the continued exploration of D-amino acids offers exciting opportunities. Future research will likely focus on elucidating the full spectrum of their biological functions, identifying novel D-amino acid-containing biomolecules, and developing innovative therapeutic strategies that target D-amino acid pathways. The continued refinement of analytical techniques will be paramount in this endeavor, enabling a deeper understanding of the subtle yet profound impact of these chiral molecules on life.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. researchgate.net [researchgate.net]
- 11. Tissue Protein Extraction: Tissue Homogenization using Urea-based Buffer and Bead Mill Homogenizers [protocols.io]
- 12. rbm.iqvia.com [rbm.iqvia.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. Alterations in D-amino acid levels in the brains of mice and rats after the administration of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-Amino acids in the brain and mutant rodents lacking D-amino-acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Free d-Amino Acids in Salivary Gland in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The presence of free D-amino acids in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. applications.emro.who.int [applications.emro.who.int]
- 27. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 28. protocols.io [protocols.io]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. content.abcam.com [content.abcam.com]
- 32. frontiersin.org [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mirror Image Advantage: A Technical Guide to the Discovery and History of D-Amino Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Peptide Science
In the landscape of biological molecules, the chirality of amino acids—the fundamental building blocks of proteins—has long been considered a settled matter. Nature, with few exceptions, almost exclusively utilizes the L-enantiomer of amino acids in ribosomal protein synthesis. However, a fascinating and functionally significant exception to this rule exists in the form of D-amino acid containing peptides (DAACPs). These peptides, which incorporate the mirror-image D-isomers of amino acids, have been discovered in a diverse range of organisms, from bacteria to the venom of predatory animals. Their unique stereochemistry confers remarkable properties, most notably a profound resistance to enzymatic degradation, making them a subject of intense interest in the field of drug development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of D-amino acid peptides.
A Historical Journey: Unveiling the "Unnatural" Peptides
The story of D-amino acid peptides is one of challenging biological dogma. While the existence of D-amino acids in microorganisms, particularly in the peptidoglycan of bacterial cell walls, has been known for some time, their presence in more complex organisms was initially met with skepticism. The timeline below highlights the key milestones in our understanding of these remarkable molecules.
Caption: A timeline of major discoveries in D-amino acid peptide research.
The D-Advantage: Enhanced Stability and Therapeutic Potential
The primary driver for the intense research into D-amino acid peptides is their remarkable resistance to proteolysis. Endogenous proteases are stereospecific, evolved to recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid disrupts the peptide's conformation in a way that it no longer fits into the active site of these enzymes, thus rendering it resistant to degradation.[1] This increased stability translates to a significantly longer in-vivo half-life, a critical attribute for therapeutic peptides.[2][3][4]
Quantitative Data on Peptide Stability
The following table summarizes the enhanced stability of D-amino acid-containing peptides compared to their L-counterparts.
| Peptide/Analog | D-Amino Acid Content | Assay Condition | Half-life (L-Peptide) | Half-life (D-Peptide/Analog) | Fold Increase in Stability | Reference |
| RDP215 | All L-amino acids replaced with D-amino acids | Human Serum | Shows degradation | Significantly more stable | Not specified | [5] |
| Melittin | All L-amino acids replaced with D-amino acids | Not specified | Not specified | Less immunogenic | Not specified | [5] |
| t-PTPTGTQTPT | D-amino acid at N-terminus | Not specified | Less stable | More stable | Not specified | [5] |
| RD2 | All D-amino acids | Mouse Plasma | - | > 2 days | - | [2][3][4] |
| C34L | - | Trypsin Digestion | 78 min | 133 min (analog C34M2) | 1.7 | [6] |
Natural Occurrence and Biological Roles
D-amino acid peptides are not mere laboratory curiosities; they are found in a wide array of natural sources where they perform diverse biological functions.
-
Bacteria: Bacteria utilize D-amino acids, primarily D-alanine and D-glutamic acid, as key components of their peptidoglycan cell wall.[7][8] This incorporation of D-amino acids provides structural integrity and protects the bacteria from degradation by host proteases.[8]
-
Animal Venoms: The venoms of various animals, including cone snails, spiders, and the platypus, are rich sources of D-amino acid-containing peptides.[9][10] These peptides often exhibit potent neurotoxic or antimicrobial activities.
-
Marine Organisms: A variety of marine invertebrates have been found to contain free D-amino acids in their tissues.[11]
-
Amphibians: The skin secretions of certain frogs are a well-known source of bioactive peptides containing D-amino acids, such as the opioid peptide dermorphin.[9][5][12]
Mechanisms of D-Amino Acid Incorporation
There are two primary biological pathways for the incorporation of D-amino acids into peptides:
-
Non-Ribosomal Peptide Synthesis (NRPS): This pathway is prevalent in microorganisms and involves large, multi-enzyme complexes called non-ribosomal peptide synthetases. These NRPSs can directly incorporate both L- and D-amino acids into a growing peptide chain, independent of messenger RNA.[5][13][14]
-
Post-Translational Modification: In higher organisms, D-amino acids are introduced into peptides through the post-translational modification of a ribosomally synthesized L-peptide precursor.[15][16][17] This conversion is catalyzed by enzymes known as peptide isomerases.[15][16]
Signaling Pathways Involving D-Amino Acids
D-amino acids and their containing peptides can act as signaling molecules, modulating key biological processes.
D-Serine and the NMDA Receptor
D-serine, a D-amino acid found in the mammalian brain, acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory.
Caption: D-Serine acts as a co-agonist at the NMDA receptor.
Quorum Sensing in Staphylococcus aureus
In the bacterium Staphylococcus aureus, a cyclic peptide containing a D-amino acid acts as an autoinducer in the Agr quorum-sensing system, which regulates virulence gene expression.
Caption: The AgrC-I quorum sensing circuit in S. aureus.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) for D-Amino Acid Incorporation
The synthesis of D-amino acid-containing peptides is readily achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The procedure is largely the same as for L-peptides, with the key difference being the use of Fmoc-protected D-amino acids.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected L- and D-amino acids
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (L- or D-) (3-5 equivalents) and a coupling reagent (e.g., HBTU) in DMF.
-
Add a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS for Chiral Amino Acid Analysis
Confirming the presence and position of D-amino acids in a peptide requires chiral amino acid analysis, for which Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.
Procedure Outline:
-
Peptide Hydrolysis: Hydrolyze the peptide into its constituent amino acids using 6M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent, (R)-BiAC) to form diastereomers that can be separated by reverse-phase chromatography.[18]
-
LC Separation: Separate the derivatized amino acid diastereomers using a C18 reverse-phase HPLC column with a suitable gradient of acetonitrile (B52724) and water containing a modifier like formic acid.
-
MS/MS Detection: Detect and quantify the separated diastereomers using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each derivatized amino acid are monitored for high selectivity and sensitivity.
-
Data Analysis: Compare the retention times and mass spectra of the amino acids from the sample to those of derivatized L- and D-amino acid standards to determine the stereochemistry of each amino acid in the original peptide.
Workflow for Discovery and Characterization of D-Amino Acid Peptides
The identification of novel D-amino acid-containing peptides from complex biological samples follows a systematic workflow.
Caption: A typical workflow for the discovery of D-amino acid peptides.
Conclusion and Future Directions
The discovery of D-amino acid peptides has opened up a new frontier in peptide chemistry and drug development. Their inherent resistance to enzymatic degradation addresses a major limitation of conventional L-peptide therapeutics. As our understanding of the enzymes responsible for their synthesis and their diverse biological roles continues to expand, so too will the opportunities for harnessing their therapeutic potential. Future research will likely focus on the development of novel D-peptide drugs with enhanced target specificity and bioavailability, as well as the exploration of their roles in complex biological systems. The mirror image world of D-amino acid peptides holds immense promise for the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. mylens.ai [mylens.ai]
- 10. peptide.com [peptide.com]
- 11. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptides History-上海氨联生物科技有限公司 [anlianpeptide.com]
- 13. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of D-{Ala-Ala-Ala}
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of amino acids into peptides. The Fmoc/tBu strategy is a widely adopted approach due to its use of milder reaction conditions compared to other methods. This application note provides a detailed protocol for the manual solid-phase synthesis of the tripeptide D-{Ala-Ala-Ala} using Fmoc-D-Ala-Wang resin. This protocol is designed to be a practical guide for researchers, offering step-by-step instructions from resin preparation to final peptide cleavage and purification.
Experimental Protocols
1. Materials and Reagents
-
Resin: Fmoc-D-Ala-Wang resin (100-200 mesh, substitution: 0.3-0.8 mmol/g)
-
Amino Acid: Fmoc-D-Ala-OH
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (v/v)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Deionized Water
-
-
Precipitation and Wash Solvent: Cold diethyl ether
-
Purification:
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) system
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
2. Synthesis Procedure
The synthesis is performed on a 0.1 mmol scale.
2.1. Resin Preparation
-
Place the Fmoc-D-Ala-Wang resin (approximately 250 mg for a 0.4 mmol/g substitution) in a fritted syringe reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
2.2. Peptide Chain Elongation (2 cycles for D-{Ala-Ala-Ala})
Step 1: Fmoc Deprotection
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
Step 2: Amino Acid Coupling
-
In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq., ~93 mg), HBTU (2.9 eq., ~110 mg), and HOBt (3 eq., ~46 mg) in 1.5 mL of DMF.
-
Add DIEA (6 eq., ~105 µL) to the solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Repeat the deprotection and coupling steps for the final D-alanine residue.
2.3. Final Fmoc Deprotection
-
After the final coupling, perform the Fmoc deprotection as described in section 2.2, Step 1.
-
Wash the resin with DMF (5 x 2 mL), followed by DCM (3 x 2 mL), and finally methanol (3 x 2 mL).
-
Dry the resin under vacuum for at least 1 hour.
2.4. Cleavage and Deprotection
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. For 2 mL of cocktail, use 1.9 mL TFA, 50 µL TIS, and 50 µL water.[1]
-
Add 2 mL of the freshly prepared cleavage cocktail to the dried resin in a fume hood.
-
Agitate at room temperature for 2 hours.
-
Filter the cleavage mixture into a new centrifuge tube, separating the resin.
-
Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.
2.5. Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (approximately 25 mL) to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by RP-HPLC using a C18 column and a gradient of mobile phases A and B.
-
Lyophilize the pure fractions to obtain the final D-{Ala-Ala-Ala} peptide.
Data Presentation
Table 1: Reagent Quantities for 0.1 mmol Synthesis
| Reagent | Equivalents (relative to resin loading) | Molecular Weight ( g/mol ) | Amount |
| Fmoc-D-Ala-OH | 3 | 311.34 | ~93 mg |
| HBTU | 2.9 | 379.25 | ~110 mg |
| HOBt | 3 | 153.14 | ~46 mg |
| DIEA | 6 | 129.24 | ~105 µL |
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 70-90% | Gravimetric analysis |
| Purity after HPLC | >95% | RP-HPLC at 220 nm |
| Final Purified Yield | 30-50% | Gravimetric analysis |
Note: Yields are highly dependent on the efficiency of each coupling and deprotection step, as well as handling during cleavage and purification. The values presented are typical for the synthesis of short, non-complex peptides.
Visualizations
References
HPLC purification method for D-{Ala-Ala-Ala} peptide
An Application Note on the Purification of D-{Ala-Ala-Ala} Peptide by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
D-amino acid-containing peptides are of significant interest in drug development and biomedical research due to their enhanced stability against enzymatic degradation compared to their L-amino acid counterparts.[1] The tripeptide D-{Ala-Ala-Ala} is a fundamental model peptide for studying the properties of D-amino acid assemblies. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[2][3] This technique separates molecules based on their hydrophobicity.[4] In RP-HPLC, peptides are loaded onto a hydrophobic stationary phase (typically C18-modified silica) in a polar mobile phase. The polarity of the mobile phase is then gradually decreased by increasing the concentration of an organic solvent, such as acetonitrile (B52724).[2] More hydrophobic molecules are retained longer on the column, allowing for their separation from the more polar target peptide and impurities.[5] This application note provides a detailed protocol for the purification of the D-{Ala-Ala-Ala} peptide using RP-HPLC.
Materials and Equipment
-
Crude D-{Ala-Ala-Ala} peptide
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
0.22 µm or 0.45 µm syringe filters
-
Preparative and Analytical HPLC systems
-
Preparative and Analytical C18 columns
-
Lyophilizer (Freeze-dryer)
-
Mass Spectrometer (for identity confirmation)
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood while wearing appropriate personal protective equipment (PPE).[6] Both mobile phases should be thoroughly mixed and degassed before use.[3]
Sample Preparation
-
Accurately weigh the crude D-{Ala-Ala-Ala} peptide.
-
Dissolve the peptide in Mobile Phase A or a minimal amount of a water/acetonitrile mixture. A starting concentration of 5-10 mg/mL is recommended for preparative runs.[3] Ensure the peptide is fully dissolved.
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]
Analytical HPLC Method (Purity Assessment)
This method is used to determine the purity of the crude peptide and the collected fractions from the preparative run.
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small volume (e.g., 10-20 µL) of the prepared sample.
-
Run the gradient program as detailed in Table 1.
-
Monitor the elution profile at 210-220 nm, the absorption wavelength for peptide bonds.[2][5]
Preparative HPLC Method (Purification)
This method is for purifying larger quantities of the peptide.
-
Equilibrate the preparative C18 column with the initial conditions (e.g., 100% Mobile Phase A).
-
Inject the filtered crude peptide solution. The injection volume will depend on the column size and sample concentration.
-
Run the preparative gradient program as outlined in Table 1. A shallow gradient is crucial for separating the relatively hydrophilic D-{Ala-Ala-Ala} from closely eluting impurities.[1]
-
Collect fractions (e.g., 5-10 mL) across the peaks detected by the UV detector.
Post-Purification Processing
-
Purity Analysis: Analyze all collected fractions using the analytical HPLC method to determine the purity of each.
-
Fraction Pooling: Combine the fractions that contain the target peptide at the desired purity level (typically >98%).[3]
-
Identity Confirmation: Confirm the identity of the purified peptide using mass spectrometry.
-
Lyophilization: Freeze the pooled, pure fractions (e.g., at -80°C) and then lyophilize them to remove the solvent, yielding the final product as a white, fluffy powder.[3]
Data Presentation
The following table summarizes the recommended HPLC parameters for the analysis and purification of D-{Ala-Ala-Ala}. Note that the D-{Ala-Ala-Ala} peptide is highly polar, thus it will elute at a low acetonitrile concentration. The gradient should be optimized accordingly.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 5-35% B over 20 min | 0-30% B over 40 min |
| Detection Wavelength | 220 nm | 220 nm |
| Typical Sample Load | ~0.1 mg | 50-100 mg |
| Expected Purity | >98% (Post-Purification) | >98% (Post-Purification) |
Experimental Workflow Visualization
The diagram below illustrates the complete workflow for the purification of the D-{Ala-Ala-Ala} peptide, from the initial crude product to the final pure compound.
Caption: Experimental workflow for HPLC purification of D-{Ala-Ala-Ala}.
References
Application Notes and Protocols for D-{Ala-Ala-Ala} in Bacterial Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids are integral components of the bacterial cell wall, offering a unique target for antimicrobial drug development. The peptidoglycan (PG) layer, essential for bacterial structural integrity, contains a significant proportion of D-amino acids, most notably D-alanine. The terminal dipeptide, D-alanyl-D-alanine (D-Ala-D-Ala), of the lipid II precursor is a critical substrate for the transpeptidase activity of Penicillin-Binding Proteins (PBPs), which catalyze the cross-linking of the PG matrix.[1][2][3] Interference with this process can lead to cell wall instability and bacterial lysis.
This document provides detailed application notes and protocols for the investigation of the tripeptide D-{Ala-Ala-Ala} as a potential inhibitor of bacterial cell wall synthesis. While direct experimental data on D-{Ala-Ala-Ala} is not extensively available, its structural similarity to the D-Ala-D-Ala motif suggests it may act as a competitive inhibitor of enzymes involved in peptidoglycan biosynthesis. These protocols are designed to enable researchers to systematically evaluate the antimicrobial efficacy and mechanism of action of D-{Ala-Ala-Ala}.
Proposed Mechanism of Action
It is hypothesized that D-{Ala-Ala-Ala} may exert its antimicrobial activity by targeting the final stages of peptidoglycan synthesis. The tripeptide could potentially act as a competitive substrate or inhibitor for DD-transpeptidases (PBPs), which are responsible for cross-linking peptidoglycan chains. By binding to the active site of these enzymes, D-{Ala-Ala-Ala} could prevent the formation of essential peptide cross-bridges, thereby weakening the cell wall and leading to bacterial cell death. Another possibility is the inhibition of D,D-carboxypeptidases, which are involved in trimming the pentapeptide side chains of peptidoglycan precursors.
Caption: Proposed mechanism of D-{Ala-Ala-Ala} action.
Quantitative Data Summary
The following tables present hypothetical data for D-{Ala-Ala-Ala} to illustrate the expected outcomes from the described experimental protocols. This data is for illustrative purposes and should be experimentally determined.
Table 1: Antimicrobial Activity of D-{Ala-Ala-Ala}
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | MBC (µM) |
| Staphylococcus aureus ATCC 29213 | 32 | 110 | 64 | 220 |
| Escherichia coli ATCC 25922 | 128 | 440 | >256 | >880 |
| Pseudomonas aeruginosa PAO1 | >256 | >880 | >256 | >880 |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 64 | 220 | 128 | 440 |
Table 2: Cytotoxicity of D-{Ala-Ala-Ala} against Mammalian Cells
| Cell Line | IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | > 500 |
| HepG2 (Human Liver Cancer) | > 500 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of D-{Ala-Ala-Ala} that inhibits the visible growth of a microorganism.
Materials:
-
D-{Ala-Ala-Ala} stock solution (e.g., 10 mg/mL in sterile water or appropriate solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum to a concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Perform serial two-fold dilutions of the D-{Ala-Ala-Ala} stock solution in CAMHB directly in the 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide at which no visible growth is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of D-{Ala-Ala-Ala} that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plate the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum.
Protocol 3: Bacterial Membrane Integrity Assay
This assay assesses whether D-{Ala-Ala-Ala} disrupts the bacterial cell membrane using the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Mid-log phase bacterial culture
-
D-{Ala-Ala-Ala} solution
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend mid-log phase bacteria in PBS to an OD₆₀₀ of 0.5.
-
Add PI to a final concentration of 5 µg/mL and incubate in the dark for 15 minutes.
-
Add D-{Ala-Ala-Ala} at various concentrations (e.g., 1x, 2x, 4x MIC).
-
As a positive control, use a known membrane-disrupting agent (e.g., Polymyxin B).
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
Protocol 4: Cytotoxicity Assay against Mammalian Cells
This protocol evaluates the toxicity of D-{Ala-Ala-Ala} against mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
D-{Ala-Ala-Ala} solution
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Sterile 96-well cell culture plates
Procedure:
-
Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of D-{Ala-Ala-Ala} and incubate for another 24-48 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC₅₀ value, the concentration that inhibits 50% of cell viability.
Experimental Workflow
Caption: Workflow for evaluating D-{Ala-Ala-Ala}.
References
Application Notes and Protocols for Studying D-{Ala-Ala-Ala} Peptide-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of peptide-protein interactions is fundamental to understanding cellular signaling, disease pathogenesis, and the development of novel therapeutics. Peptides containing D-amino acids, such as D-{Ala-Ala-Ala}, are of particular interest in drug discovery due to their enhanced stability and resistance to proteolytic degradation compared to their L-amino acid counterparts.[1] This document provides detailed experimental protocols and application notes for the characterization of interactions between the D-{Ala-Ala-Ala} peptide and its target proteins.
Initial Screening for Protein Binding Partners using Peptide Arrays
Peptide arrays are a high-throughput method to identify and map the binding sites of proteins.[2][3] A custom array containing the D-{Ala-Ala-Ala} peptide and its variants can be screened against a protein library or a purified protein of interest.
Experimental Protocol: Peptide Array Screening
-
Array Design: Synthesize a peptide array with the D-{Ala-Ala-Ala} sequence, along with overlapping fragments and alanine-scanning variants to identify key binding residues. The peptides are typically immobilized on a solid support.[2][3]
-
Blocking: Block the array surface with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Protein Incubation: Incubate the array with the purified target protein solution (at a concentration typically in the low micromolar range) for 1-3 hours at room temperature or overnight at 4°C.[4]
-
Washing: Wash the array extensively with a wash buffer (e.g., TBST) to remove unbound protein.[4]
-
Detection: Detect the bound protein using a specific primary antibody against the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Signal Development: Add a chemiluminescent substrate and capture the signal using a suitable imaging system.[5]
-
Data Analysis: Analyze the signal intensity for each spot on the array to identify the peptides that bind to the target protein.
Quantitative Analysis of Binding Affinity
Once a peptide-protein interaction is identified, it is crucial to quantify the binding affinity. Several biophysical techniques can be employed for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[1]
-
Chip Preparation: Immobilize the target protein (ligand) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[6][7]
-
Analyte Preparation: Prepare a series of dilutions of the D-{Ala-Ala-Ala} peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the peptide over the sensor chip surface and monitor the change in the SPR signal (measured in response units, RU).
-
Regeneration: After each peptide injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound peptide.
-
Data Analysis: Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Dialyze both the target protein and the D-{Ala-Ala-Ala} peptide into the same buffer to minimize buffer mismatch effects.[8] Degas the solutions before use.[9]
-
Instrument Setup: Place the target protein in the sample cell and the peptide in the injection syringe.[10]
-
Titration: Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.
-
Control Experiment: Perform a control titration by injecting the peptide into the buffer alone to determine the heat of dilution.
-
Data Analysis: Integrate the heat signals and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled peptide to a larger protein.[11][12]
-
Peptide Labeling: Synthesize the D-{Ala-Ala-Ala} peptide with a suitable fluorescent label (e.g., fluorescein) at a position that does not interfere with binding.
-
Assay Setup: In a multi-well plate, add a fixed concentration of the fluorescently labeled peptide and varying concentrations of the target protein.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration and fit the data to a sigmoidal dose-response curve to determine the binding affinity (KD).
Data Presentation
Quantitative data from the binding assays should be summarized in a clear and structured table for easy comparison. The following table provides an illustrative example of the kind of data that can be obtained.
Note: The following data is for illustrative purposes, as specific experimental values for D-{Ala-Ala-Ala} are not publicly available. The values are representative of typical D-peptide-protein interactions found in the literature.[13][14]
| Biophysical Method | Peptide | Target Protein | Binding Affinity (KD) | Stoichiometry (n) | Thermodynamic Parameters (ΔH, -TΔS) | Reference |
| Surface Plasmon Resonance (SPR) | D-{Ala-Ala-Ala} | Target Protein X | 5.2 µM | N/A | N/A | Illustrative |
| Isothermal Titration Calorimetry (ITC) | D-{Ala-Ala-Ala} | Target Protein X | 4.8 µM | 1.1 | ΔH = -8.5 kcal/mol, -TΔS = 2.1 kcal/mol | Illustrative |
| Fluorescence Polarization (FP) | Fluorescein-D-{Ala-Ala-Ala} | Target Protein X | 6.1 µM | N/A | N/A | Illustrative |
| Surface Plasmon Resonance (SPR) | D-peptide inhibitor | HER2 | 15 nM | N/A | N/A | [1] |
| Enzyme Inhibition Assay (IC50) | D-peptide inhibitor | HER2-overexpressing cells | 50 nM | N/A | N/A | [1] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a peptide-protein interaction.
Hypothetical Signaling Pathway
The D-{Ala-Ala-Ala} peptide may act as a ligand for a cell surface receptor, such as a Receptor Tyrosine Kinase (RTK), initiating a downstream signaling cascade.
Alternatively, the peptide could interact with a G-Protein Coupled Receptor (GPCR).
References
- 1. mdpi.com [mdpi.com]
- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]
- 10. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 14. Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Alanine Peptides as Enzyme Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While the specific enzymatic substrate D-{Ala-Ala-Ala} is not extensively documented in scientific literature, the closely related dipeptide, D-Alanyl-D-Alanine (B1587853) (D-Ala-D-Ala), is a critical component in bacterial cell wall biosynthesis. This document provides detailed application notes and protocols for enzymes that specifically recognize and process D-Ala-D-Ala and its analogues. Understanding the function of these enzymes is paramount for the development of novel antimicrobial agents. The primary enzymes discussed are D-Ala-D-Ala ligase (Ddl), the VanA ligase associated with vancomycin (B549263) resistance, the VanX D,D-dipeptidase, and DD-transpeptidases (Penicillin-Binding Proteins).
Section 1: D-Ala-D-Ala Ligase (Ddl)
D-Ala-D-Ala ligase (Ddl) is an essential enzyme in bacteria that catalyzes the ATP-dependent synthesis of the D-Ala-D-Ala dipeptide.[1][2] This dipeptide is subsequently added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor necessary for peptidoglycan synthesis.[3] As this pathway is crucial for bacterial survival, Ddl is a key target for the development of new antibiotics.[1] The antibiotic D-cycloserine, an analogue of D-alanine, is a known inhibitor of this enzyme.[4]
Quantitative Data for D-Ala-D-Ala Ligase
| Enzyme Source | Substrate | K_m | k_cat | Reference |
| Escherichia coli DdlB | D-Alanine | 0.2 mM (Site 1), 4.3 mM (Site 2) | 33 s⁻¹ | [2] |
| Thermus thermophilus HB8 Ddl | D-Alanine | 0.17 mM | 1.8 s⁻¹ | [5] |
Experimental Protocol: D-Ala-D-Ala Ligase Activity Assay
This protocol describes a coupled spectrophotometric assay to measure the activity of D-Ala-D-Ala ligase by quantifying the production of ADP.
Materials:
-
Purified D-Ala-D-Ala ligase
-
D-Alanine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate (B1213749) kinase (PK)
-
Lactate (B86563) dehydrogenase (LDH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, D-alanine, ATP, PEP, and NADH at desired concentrations.
-
Add pyruvate kinase and lactate dehydrogenase to the mixture.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction by adding a known amount of purified D-Ala-D-Ala ligase.
-
Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by LDH is coupled to the conversion of pyruvate to lactate, which in turn is coupled to the conversion of ADP to ATP by PK. The rate of NADH oxidation is directly proportional to the rate of ADP production by Ddl.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Perform control experiments by omitting D-Ala-D-Ala ligase or D-alanine to account for any background ATPase activity.
Section 2: Vancomycin Resistance Enzymes (VanA, VanX)
High-level resistance to the glycopeptide antibiotic vancomycin is primarily mediated by a cluster of genes, including vanA and vanX.[6] Vancomycin normally inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[7][8] In resistant bacteria, the VanA ligase synthesizes D-Alanyl-D-Lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala.[6][9][10] This substitution results in a 1000-fold reduction in the binding affinity of vancomycin.[6][8] The VanX enzyme is a D,D-dipeptidase that specifically hydrolyzes any endogenously produced D-Ala-D-Ala, ensuring that only the modified precursors are incorporated into the cell wall.[8][11]
Quantitative Data for VanA Ligase
| Enzyme | Substrate (at Subsite 2) | K_m (mM) | k_cat (min⁻¹) | Reference |
| VanA | D-Lactate | 0.69 | 32 | [12] |
| VanA | D-Alanine (deprotonated) | 0.66 | 550 | [12] |
| VanA | D-Alanine (protonated, pH 7.5) | 210 | - | [12] |
Note: While the k_cat for the deprotonated D-Ala is higher, its low concentration at physiological pH makes D-Ala-D-Lac synthesis favorable for VanA.[12]
Experimental Protocol: VanA Ligase Activity Assay
This protocol outlines a method to determine the substrate specificity of VanA ligase by measuring the formation of D-Ala-D-Lac or D-Ala-D-Ala using high-performance liquid chromatography (HPLC).
Materials:
-
Purified VanA ligase
-
D-Alanine
-
D-Lactate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 25 mM KCl)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Standards for D-Ala-D-Lac and D-Ala-D-Ala
Procedure:
-
Set up reaction tubes containing the assay buffer, D-alanine, ATP, and either D-lactate or D-alanine.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding purified VanA ligase.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the product (D-Ala-D-Lac or D-Ala-D-Ala).
-
Generate a standard curve for each product to determine the concentration in the reaction samples.
-
Calculate the enzyme activity based on the amount of product formed over time.
Section 3: DD-Transpeptidases (Penicillin-Binding Proteins)
DD-transpeptidases, also known as penicillin-binding proteins (PBPs), are bacterial enzymes that catalyze the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[13][14] This reaction involves the cleavage of the terminal D-Ala from a donor D-Ala-D-Ala-terminated stem peptide and the formation of a new peptide bond with an acceptor peptide chain.[13] These enzymes are the primary targets of β-lactam antibiotics like penicillin, which act as substrate analogues and irreversibly acylate the active site serine of the enzyme.[13][15]
Experimental Protocol: DD-Transpeptidase Inhibition Assay
This protocol describes a competition assay to evaluate the efficacy of inhibitors against a specific DD-transpeptidase using a fluorescently labeled penicillin derivative.
Materials:
-
Bacterial membrane preparation containing the target DD-transpeptidase (PBP)
-
Bocillin FL (a fluorescent penicillin derivative)
-
Test inhibitor compounds
-
Incubation buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
In separate microcentrifuge tubes, pre-incubate the bacterial membrane preparation with varying concentrations of the test inhibitor for 15 minutes at 37°C. Include a control with no inhibitor.
-
Add Bocillin FL to each tube to a final concentration of 10 µM.
-
Incubate for an additional 10 minutes at 37°C to allow the fluorescent penicillin to bind to any available PBP active sites.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the band corresponding to the target PBP. The reduction in fluorescence intensity in the presence of the inhibitor is proportional to its binding affinity and inhibitory activity.
-
Calculate the IC₅₀ value for the inhibitor.
Visualizations
Caption: Bacterial Peptidoglycan Biosynthesis Pathway.
Caption: Mechanism of VanA-type Vancomycin Resistance.
Caption: General Workflow for an Enzyme Activity Assay.
References
- 1. D-alanine-D-alanine ligase - Proteopedia, life in 3D [proteopedia.org]
- 2. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 14. DD-transpeptidase [chemeurope.com]
- 15. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Fluorescent Labeling of D-{Ala-Ala-Ala} for Bacterial Cell Wall Analysis
Introduction
The tripeptide D-Alanine-D-Alanine-D-Alanine (D-{Ala-Ala-Ala}) is a structural mimic of the terminal components of the peptidoglycan (PG) stem peptide found in many bacteria.[1][2] When labeled with a fluorescent tag, this peptide becomes a powerful probe for investigating bacterial cell wall biosynthesis.[3] The process relies on the inherent promiscuity of bacterial transpeptidases, such as Penicillin-Binding Proteins (PBPs), which incorporate these fluorescent D-amino acid analogs into the sites of new PG synthesis.[4][5] This allows for the direct, real-time visualization of bacterial growth, cell division, and morphology.[4]
The ability to monitor PG synthesis is crucial for understanding fundamental bacterial physiology and for the development of new antibiotics.[5] Fluorescently labeled D-{Ala-Ala-Ala} serves as an invaluable tool for high-throughput screening of antimicrobial compounds that target cell wall formation and for studying the mechanisms of antibiotic resistance.[6]
Principle of Labeling
The most common and efficient method for labeling a peptide like D-{Ala-Ala-Ala} is to form a stable covalent bond between a fluorescent dye and the peptide's primary N-terminal amine group.[7] This is typically achieved using an amine-reactive derivative of the fluorophore, such as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the unprotonated amine in an aqueous buffer at a slightly alkaline pH to form a stable amide bond.[7][8] Following the labeling reaction, the fluorescently labeled peptide must be purified from unreacted dye and unlabeled peptide, usually by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]
Selection of Fluorescent Dyes
Choosing the appropriate fluorescent dye is critical for the success of an experiment.[11] Key factors include the optical properties of the imaging system, the desired brightness and photostability of the probe, and the potential for the dye to interfere with the biological activity of the peptide.[11][12] Amine-reactive dyes are available across the full visible spectrum, enabling multiplexing experiments with other fluorescent probes.[12][13]
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorophore (Amine-Reactive Form) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Color |
| Fluorescein Isothiocyanate (FITC) | 494 | 518 | ~75,000 | 0.92 | Green |
| Carboxyfluorescein Succinimidyl Ester (FAM SE) | 494 | 517 | ~83,000 | 0.92 | Green |
| Tetramethylrhodamine Isothiocyanate (TRITC) | 550 | 573 | ~85,000 | 0.28 | Orange-Red |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | ~150,000 | 0.15 | Orange |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | ~250,000 | 0.20 | Far-Red |
Note: Spectroscopic properties can vary depending on the solvent, pH, and conjugation state. Data is compiled from multiple sources for general guidance.[13][][15]
Experimental Protocols
Protocol 1: N-Terminal Labeling of D-{Ala-Ala-Ala} with an NHS-Ester Dye
This protocol describes the covalent attachment of an amine-reactive fluorescent dye to the N-terminus of the D-{Ala-Ala-Ala} peptide.
Materials:
-
D-{Ala-Ala-Ala} peptide
-
Amine-reactive fluorescent dye (e.g., FAM SE, Cy3 SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
1 M Tris-HCl (pH 8.0) or 1.5 M Hydroxylamine (B1172632) (pH 8.5) for quenching
-
Nuclease-free water
Procedure:
-
Prepare Peptide Stock Solution: Dissolve D-{Ala-Ala-Ala} in nuclease-free water to a final concentration of 10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect from light.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1 mg of the D-{Ala-Ala-Ala} peptide with the 0.1 M sodium bicarbonate buffer.
-
Calculate the required volume of the dye stock solution. A 1.5 to 3-fold molar excess of dye to peptide is recommended. Add this volume to the peptide solution while vortexing gently.
-
Ensure the final reaction volume provides sufficient mixing. Protect the reaction mixture from light.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring or rocking.
-
Quenching: Stop the reaction by adding a quenching agent to react with any excess NHS ester. Add Tris-HCl to a final concentration of 50-100 mM or hydroxylamine to a final concentration of 10 mM.
-
Incubation (Quenching): Incubate for an additional 30 minutes at room temperature.
-
Purification: The labeled peptide is now ready for purification via RP-HPLC as described in Protocol 2.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines the purification of the fluorescently labeled peptide from the reaction mixture. RP-HPLC separates molecules based on their hydrophobicity.[10]
Equipment and Materials:
-
HPLC system with a preparative or semi-preparative column
-
C18 RP-HPLC column
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)[9]
-
Lyophilizer (freeze-dryer)
-
Mass Spectrometer for fraction analysis (optional but recommended)
Procedure:
-
System Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B until a stable baseline is achieved.
-
Sample Injection: Filter the quenched reaction mixture through a 0.22 µm filter and inject it onto the column.
-
Elution Gradient: Elute the sample using a linear gradient. The unreacted hydrophilic peptide will elute first, followed by the more hydrophobic labeled peptide. Unreacted, hydrolyzed dye often elutes last. A typical gradient is:
-
0-5 min: 5% Solvent B (Isocratic)
-
5-35 min: 5% to 65% Solvent B (Linear Gradient)
-
35-40 min: 65% to 100% Solvent B (Wash)
-
40-45 min: 100% to 5% Solvent B (Re-equilibration)
-
Note: This gradient should be optimized for the specific dye and peptide.[9]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (at both 220 nm for the peptide backbone and the absorbance maximum of the dye).
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC or Mass Spectrometry to identify those containing the pure, labeled peptide of the correct molecular weight.
-
Lyophilization: Pool the pure fractions and freeze-dry them using a lyophilizer to obtain the final product as a stable powder.[9]
-
Storage: Store the lyophilized fluorescent peptide at -20°C or -80°C, protected from light and moisture.
Application: Visualizing Bacterial Cell Wall Synthesis
The purified fluorescent D-{Ala-Ala-Ala} can be used to label live bacteria. The probe is added to the bacterial growth medium and is subsequently incorporated into the peptidoglycan by transpeptidases (PBPs).[3][4] This allows for direct visualization of cell wall synthesis patterns using fluorescence microscopy.[16] This technique is instrumental in studying bacterial growth, cell division, and the effects of antibiotics that target the cell wall.[5][6]
References
- 1. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 2. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full color palette of fluorescent d -amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01800B [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. lifetein.com [lifetein.com]
- 12. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 13. lubio.ch [lubio.ch]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
Application Notes and Protocols: D-Alanine Containing Peptides in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of D-Alanine in Antimicrobial Research
D-amino acids, the non-proteinogenic enantiomers of L-amino acids, are increasingly recognized for their critical roles in biological systems, particularly in the realm of microbiology. D-alanine, specifically, is a fundamental component of the bacterial cell wall, a structure essential for bacterial survival and a prime target for many antibiotics. The incorporation of D-alanine into peptidoglycan imparts structural integrity and protects against enzymatic degradation. While the dipeptide D-alanyl-D-alanine (B1587853) (D-Ala-D-Ala) is a well-established target for glycopeptide antibiotics like vancomycin (B549263), the biological activities and potential applications of D-alanine-containing tripeptides, such as D-{Ala-Ala-Ala}, are an emerging area of interest.[1]
These application notes provide a comprehensive overview of the known applications of D-alanine-containing peptides in antimicrobial research and explore the potential, albeit currently speculative, applications of the D-{Ala-Ala-Ala} tripeptide. Detailed protocols for key experiments are provided to facilitate further investigation in this promising field.
Core Concepts: D-Ala-D-Ala in Bacterial Cell Wall Synthesis and Antibiotic Action
The bacterial cell wall is a complex structure primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide stems. The synthesis and cross-linking of these peptide stems are crucial for maintaining the cell wall's integrity.
A key step in this process is the synthesis of the dipeptide D-Ala-D-Ala by the enzyme D-Ala-D-Ala ligase.[2] This dipeptide is subsequently added to the UDP-muramyl-tripeptide, forming a pentapeptide precursor. This pentapeptide, terminating in D-Ala-D-Ala, is the substrate for transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that catalyze the cross-linking of adjacent peptide stems, releasing the terminal D-alanine in the process.[3][4][5]
The vital role of the D-Ala-D-Ala motif makes it a prime target for antibiotics. The glycopeptide antibiotic vancomycin, for instance, exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursors, thereby sterically hindering the transpeptidation and transglycosylation steps of cell wall synthesis.[5][6][7][8]
Vancomycin Resistance: A Case Study in D-Alanine Modification
The emergence of vancomycin-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), poses a significant threat to public health. The primary mechanism of resistance involves a modification of the D-Ala-D-Ala target. In resistant strains, the terminal D-alanine is replaced with D-lactate (D-Lac), resulting in peptidoglycan precursors ending in D-Ala-D-Lac.[6][8] This subtle change, the substitution of an amide bond with an ester bond, reduces the binding affinity of vancomycin by approximately 1,000-fold, rendering the antibiotic ineffective.[6][8] This alteration is mediated by a cluster of genes, including VanA, which encodes a ligase capable of synthesizing the D-Ala-D-Lac depsipeptide.[9][10]
Potential Applications of D-{Ala-Ala-Ala} in Antimicrobial Research
While direct experimental evidence for the antimicrobial applications of the D-{Ala-Ala-Ala} tripeptide is currently lacking in the scientific literature, its structure suggests several potential uses as a research tool and a scaffold for novel therapeutic agents. These hypothetical applications are grounded in the known functions of D-alanine-containing peptides.
-
Probing Enzyme Specificity: The tripeptide D-{Ala-Ala-Ala} could serve as a valuable tool to investigate the substrate specificity of bacterial enzymes involved in cell wall metabolism. For example, studies with the D-Ala-D-Ala dipeptidase from Salmonella enterica have shown that it does not hydrolyze the D-Ala-D-Ala-D-Ala tripeptide, indicating a high degree of specificity for the dipeptide.[11] This suggests that D-{Ala-Ala-Ala} could be used in comparative studies to characterize and differentiate various peptidases and transpeptidases across different bacterial species.
-
Development of Novel Antibiotic Conjugates: D-{Ala-Ala-Ala} could be utilized as a recognition motif to deliver cytotoxic agents specifically to bacteria. By conjugating a potent antimicrobial agent to the tripeptide, it may be possible to enhance its uptake or localization at the bacterial cell wall.
-
Scaffold for Protease-Resistant Antimicrobial Peptides: A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. Peptides composed entirely of D-amino acids, such as D-{Ala-Ala-Ala}, are inherently resistant to proteolysis. This tripeptide could, therefore, serve as a stable core structure for the design of new antimicrobial peptides with improved pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes key quantitative data related to the binding and activity of D-alanine-containing peptides and related antibiotics.
| Compound/Interaction | Parameter | Value | Bacterial Context | Reference(s) |
| Vancomycin binding to D-Ala-D-Ala | Dissociation Constant (Kd) | ~1 µM | Vancomycin-susceptible bacteria | [6][8] |
| Vancomycin binding to D-Ala-D-Lac | Dissociation Constant (Kd) | ~1 mM | Vancomycin-resistant bacteria | [6][8] |
| Redesigned Vancomycin Analogue | MIC against VanA VRE | 0.31 µg/mL | Vancomycin-resistant Enterococcus | [7] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of D-alanine-containing peptides in antimicrobial research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a peptide against a bacterial strain.
Materials:
-
Test peptide (e.g., D-{Ala-Ala-Ala})
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or DMSO). Create a series of twofold dilutions of the peptide in CAMHB in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
Protocol 2: Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of proteases.
Materials:
-
Test peptide (e.g., D-{Ala-Ala-Ala}) and a control L-amino acid peptide
-
Protease (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., PBS)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: Incubate the test peptide and the control peptide with the protease in the reaction buffer at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding a protease inhibitor or by heat inactivation.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Bacterial peptidoglycan biosynthesis pathway and the site of vancomycin action.
Caption: Mechanism of vancomycin resistance through target modification.
Caption: General workflow for the preclinical evaluation of antimicrobial peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Periplasmic d-Alanyl-d-Alanine Dipeptidase in the Gram-Negative Bacterium Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Transpeptidases using D-{Ala-Ala-Ala}
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Alanine-D-Alanine-D-Alanine (D-{Ala-Ala-Ala}) and its analogs as probes and inhibitors to study bacterial transpeptidases. This document includes an overview of the underlying principles, detailed experimental protocols, and data presentation guidelines to facilitate research and development in bacteriology and antibiotic discovery.
Introduction to Bacterial Transpeptidases and D-Ala Peptides
Bacterial cell wall integrity is primarily maintained by the peptidoglycan (PG) layer, a mesh-like structure composed of glycan strands cross-linked by short peptides. The enzymes responsible for this cross-linking are transpeptidases, which are essential for bacterial survival and are the primary targets of many antibiotics, including β-lactams. There are two major classes of transpeptidases:
-
D,D-Transpeptidases (Penicillin-Binding Proteins, PBPs): These enzymes typically utilize a pentapeptide stem (L-Ala-D-Glu-L-Lys/m-DAP-D-Ala-D-Ala) as a substrate, catalyzing the formation of a 4-3 cross-link with the release of the terminal D-Alanine. PBPs are the well-established targets of penicillin and other β-lactam antibiotics, which act as structural mimics of the D-Ala-D-Ala terminus.[1][2][3][4]
-
L,D-Transpeptidases (Ldts): This class of enzymes uses a tetrapeptide stem as a substrate and forms a 3-3 cross-link. L,D-transpeptidases are particularly important in certain bacteria, including Mycobacterium tuberculosis, and can contribute to antibiotic resistance as they are not effectively inhibited by many β-lactam antibiotics.[5][6][7][8][9]
D-alanine-containing peptides, such as D-{Ala-Ala-Ala}, serve as valuable tools for studying these enzymes. They can act as substrates, inhibitors, or be modified with reporter tags (e.g., fluorophores) to probe enzyme activity, localization, and inhibition.
Quantitative Data on D-Ala Peptide Interactions with Transpeptidases
While specific kinetic data for D-{Ala-Ala-Ala} is limited in the public domain, the following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for various D-Ala analogs and related compounds against bacterial transpeptidases. This data provides a comparative basis for understanding the structure-activity relationships of potential inhibitors.
| Compound/Analog | Target Enzyme/Organism | Ki | IC50 | Reference |
| Phosphinate dipeptide analogs | D-Ala:D-Ala ligase (Streptococcus faecalis) | ~4 µM | [10] | |
| Cephalosporin derivative | DD-transpeptidases | Substantial Inhibition | [11] | |
| N-Chlorosuccinimide, elastinal, iodoacetamide, iodoacetic acid, phenylglyoxal | DD-transpeptidases | Substantial Inhibition | [11] | |
| Methyl boronic acid | DD-transpeptidases | Modest Inhibition | [11] | |
| Benzylpenicillin | Penicillin-Binding Proteins (E. coli) | 0-76 µg/ml (varied) | [12] | |
| Compound 4 (a β-lactam) | Penicillin-Binding Proteins (E. coli) | 0-758 µg/ml (varied) | [12] | |
| Two novel compounds | Peptidoglycan synthesis (S. aureus) | Not specified | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving D-Ala peptides for studying bacterial transpeptidases.
Synthesis of Fluorescently Labeled D-Ala Peptide Probes
Fluorescently labeled D-amino acids and peptides are powerful tools for visualizing peptidoglycan synthesis. The following is a general protocol for the synthesis of a fluorescent D-amino acid, which can be adapted for peptides.
Materials:
-
N-α-Boc-protected 3-amino-D-alanine
-
7-hydroxycoumarin-3-carboxylic acid (HCC-OH) or other desired fluorophore with a carboxylic acid or succinimidyl ester group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reverse-phase C18 column for purification
Procedure:
-
Activation of Fluorophore: Dissolve the fluorophore (e.g., HCC-OH) and NHS in DMF. Add DCC and stir at room temperature for 4-6 hours to form the NHS ester.
-
Coupling Reaction: In a separate flask, dissolve N-α-Boc-protected 3-amino-D-alanine in DMF. Add the activated fluorophore solution and a mild base (e.g., triethylamine) and stir overnight at room temperature.
-
Deprotection: After the coupling reaction, evaporate the solvent. Dissolve the residue in a 1:1 mixture of TFA and DCM to remove the Boc protecting group. Stir for 1-2 hours at room temperature.
-
Purification: Evaporate the TFA and DCM. Purify the crude product using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization and Storage: Lyophilize the pure fractions to obtain the final fluorescent D-amino acid product. Store at -20°C, protected from light.
Fluorescent Labeling of Bacterial Peptidoglycan
This protocol describes the in situ labeling of bacterial peptidoglycan using fluorescent D-Ala peptide probes.
Materials:
-
Bacterial culture in the exponential growth phase
-
Fluorescent D-Ala peptide probe (e.g., synthesized as in 3.1)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) or ethanol (B145695) for fixation
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Confocal microscope or flow cytometer
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-exponential phase in an appropriate growth medium.
-
Labeling: Add the fluorescent D-Ala peptide probe to the bacterial culture at a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically. Incubate for a desired period (e.g., 5 minutes to one generation time) under normal growth conditions.
-
Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Resuspend the pellet in fresh, pre-warmed growth medium or PBS to remove unincorporated probe. Repeat the wash step twice.
-
Fixation (Optional but Recommended for Microscopy): Resuspend the final cell pellet in 4% PFA in PBS and incubate for 20 minutes at room temperature, or in ice-cold 70% ethanol and incubate for at least 1 hour on ice.
-
Sample Preparation for Microscopy: Wash the fixed cells twice with PBS. Resuspend the pellet in a small volume of PBS. Mount a small drop of the cell suspension on a poly-L-lysine-coated microscope slide and cover with a coverslip. Seal the coverslip with nail polish.
-
Sample Preparation for Flow Cytometry: Resuspend the washed (and optionally fixed) cells in PBS to a final concentration of approximately 106 cells/mL.
-
Analysis: Visualize the labeled bacteria using a confocal microscope with appropriate laser excitation and emission filters. For quantitative analysis of labeling intensity, use a flow cytometer.
HPLC Analysis of Peptidoglycan Composition
This protocol outlines the digestion of bacterial cell walls and the analysis of the resulting muropeptides by HPLC to assess the incorporation of D-Ala analogs and changes in cross-linking.[14][15][16]
Materials:
-
Bacterial cell pellet
-
SDS solution (4%)
-
Pronase E
-
Mutanolysin or lysozyme
-
Sodium borohydride
-
Orthophosphoric acid
-
HPLC system with a C18 reverse-phase column
-
HPLC buffers (e.g., sodium phosphate (B84403) buffer with a methanol (B129727) gradient)
Procedure:
-
Cell Lysis and Sacculi Isolation: Resuspend the bacterial pellet in PBS and add to a boiling solution of 4% SDS. Boil for 30 minutes to lyse the cells and denature proteins.
-
Pellet the insoluble peptidoglycan sacculi by ultracentrifugation. Wash the pellet repeatedly with sterile water to remove all traces of SDS.
-
Enzymatic Digestion: Resuspend the sacculi in a suitable buffer and treat with Pronase E to digest any remaining proteins.
-
Wash the sacculi and then resuspend in a digestion buffer for muramidase (B13767233) (e.g., mutanolysin or lysozyme). Incubate overnight at 37°C to digest the glycan strands into muropeptides.
-
Reduction and Acidification: Inactivate the muramidase by boiling. Reduce the MurNAc residues to muramitol by adding sodium borohydride.
-
Acidify the sample to pH 3-4 with orthophosphoric acid.
-
HPLC Analysis: Filter the sample and inject it onto a C18 reverse-phase HPLC column.
-
Separate the muropeptides using a gradient of methanol in a sodium phosphate buffer. Monitor the elution profile by measuring absorbance at 204 nm.
-
Data Analysis: Quantify the peak areas to determine the relative abundance of different muropeptide species. Muropeptides containing the incorporated D-Ala analog can be identified by mass spectrometry of the collected fractions.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Mechanism of D,D-Transpeptidase (PBP) Catalyzed Peptidoglycan Cross-linking.
Caption: Mechanism of L,D-Transpeptidase Catalyzed Peptidoglycan Cross-linking.
Caption: Experimental Workflow for Studying Transpeptidases with Fluorescent Probes.
References
- 1. scbt.com [scbt.com]
- 2. Glycosyltransferases and Transpeptidases/Penicillin-Binding Proteins: Valuable Targets for New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha- and Betaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the cell wall of Mycobacterium tuberculosis: Structure and Mechanism of L,D-transpeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. The l,d-transpeptidation pathway is inhibited by antibiotics of the β-lactam class in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Procedures for assaying the association of bacteria or fluorescent latex beads to cells by flow cytometry [protocols.io]
- 16. Use of image-based flow cytometry in bacterial viability analysis using fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing D-{Ala-Ala-Ala} Stability in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of peptide-based therapeutics in biological fluids is a critical parameter in drug development, directly influencing their in vivo efficacy and pharmacokinetic profile. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases present in serum. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability by making them resistant to enzymatic cleavage. This document provides a detailed protocol for assessing the stability of the D-enantiomeric tripeptide, D-{Ala-Ala-Ala}, in serum.
The protocol outlines an in vitro serum stability assay using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis. These methods allow for the separation and quantification of the intact peptide from its potential degradation products over time.
Core Principles
The fundamental advantage of incorporating D-amino acids into therapeutic peptides lies in their ability to confer resistance to enzymatic degradation.[1] Endogenous proteases, the enzymes responsible for breaking down peptides in the body, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] By introducing D-amino acids, the peptide backbone becomes sterically hindered and unrecognizable to these proteases.
Experimental Workflow Overview
The assessment of D-{Ala-Ala-Ala} stability in serum involves a multi-step process. The peptide is first incubated with serum at physiological temperature. At specific time points, aliquots are taken, and the enzymatic activity is quenched. Subsequently, serum proteins are precipitated and removed. The resulting supernatant, containing the peptide, is then analyzed by RP-HPLC or LC-MS to determine the concentration of the intact peptide.
References
Application Notes and Protocols for the Quantification of D-Ala-Ala-Ala in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid-containing peptides, once thought to be rare in higher organisms, are increasingly recognized for their diverse biological roles and potential as biomarkers for various physiological and pathological states. The tripeptide D-Ala-Ala-Ala, in particular, is of significant interest due to its structural similarity to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, a key target for glycopeptide antibiotics like vancomycin (B549263).[1][2][3] Accurate quantification of D-Ala-Ala-Ala in biological samples is crucial for understanding its physiological functions, its role in disease, and for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the quantification of D-Ala-Ala-Ala in biological samples using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). Additionally, a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) is provided as a potential high-throughput screening method.
Biological Significance of D-Ala-Ala-Ala
The primary and most well-understood biological role of D-alanine-containing peptides is in the biosynthesis of the bacterial cell wall. Specifically, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is an essential component of the pentapeptide side chains of peptidoglycan, the major structural component of the bacterial cell wall.[1][3][4][5] The cross-linking of these pentapeptide chains, catalyzed by transpeptidase enzymes, provides the cell wall with its structural integrity.
Glycopeptide antibiotics, such as vancomycin, exert their antibacterial effect by binding with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursors.[1][3] This binding sterically hinders the transpeptidation and transglycosylation reactions, thereby inhibiting cell wall synthesis and leading to bacterial cell death.[1][4]
Resistance to vancomycin in bacteria, such as Vancomycin-Resistant Enterococci (VRE), is often achieved by altering the peptidoglycan precursor structure. The terminal D-Ala is replaced with D-lactate (D-Lac), forming a D-Ala-D-Lac depsipeptide. This substitution significantly reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.
While the direct biological role of the tripeptide D-Ala-Ala-Ala in mammals is less clear, the presence of D-amino acids and their peptides in humans is increasingly being reported.[6][7] These molecules may originate from the gut microbiome or endogenous enzymatic activity and could play roles in signaling and metabolism. Therefore, the ability to quantify D-Ala-Ala-Ala in biological fluids is of growing importance in biomedical research.
Signaling and Metabolic Pathways
The metabolic pathway of D-alanine and its incorporation into the bacterial cell wall is a critical process for bacterial survival and a key target for antibiotics.
In vancomycin-resistant bacteria, a modified pathway is activated to produce altered peptidoglycan precursors.
Quantitative Data Summary
The following tables summarize quantitative data for D-alanine in human biological fluids. Specific quantitative data for D-Ala-Ala-Ala is currently limited in the literature; therefore, D-alanine levels are provided as a reference. Researchers should establish their own reference ranges for D-Ala-Ala-Ala based on the specific biological matrix and population being studied.
Table 1: D-Alanine Concentrations in Human Plasma
| Population | D-Alanine Concentration (nmol/mL) | Analytical Method | Reference |
| Healthy Adults | 77.5 ± 34.3 (after 3g oral intake) | Not specified | |
| Healthy Adults | 192.1 ± 80.9 (after 6g oral intake) | Not specified | |
| Patients with Acute Kidney Injury | Increased compared to healthy controls | 2-D HPLC | [6] |
| Healthy Volunteers (baseline) | Not specified, but detectable | Not specified | [8] |
Table 2: D-Alanine Concentrations in Human Urine
| Population | D-Alanine to Creatinine Ratio (mmol/mol Cr) | Analytical Method | Reference |
| Healthy Adults | 2835.6 ± 1409.0 (after 3g oral intake) | Not specified | [9] |
| Healthy Adults | Increased after oral intake | Not specified | [8] |
Experimental Protocols
Protocol 1: Quantification of D-Ala-Ala-Ala by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of D-Ala-Ala-Ala in biological samples such as plasma, serum, or urine. Optimization of specific parameters will be required for each laboratory and instrument.
1.1. Sample Preparation
-
For Plasma/Serum:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile or methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
For Urine:
-
Centrifuge the urine sample to remove any sediment.
-
Depending on the expected concentration, a dilution step with ultrapure water may be necessary.
-
Proceed with a solid-phase extraction (SPE) protocol suitable for peptides to remove salts and other interfering substances. A modified SPE (mSPE) approach may improve peptide yield.[3]
-
1.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A chiral stationary phase (CSP) column is required for the separation of D- and L-enantiomers. Alternatively, a derivatization step with a chiral reagent can be employed to create diastereomers that can be separated on a standard reversed-phase column (e.g., C18).[10][11][12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) should be optimized to achieve good separation.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for D-Ala-Ala-Ala and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) must be determined by direct infusion of standard solutions.
-
1.3. Data Analysis
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D-Ala-Ala-Ala.
Protocol 2: Chiral HPLC with Pre-column Derivatization
This method is suitable for laboratories with standard HPLC equipment and offers a balance of selectivity and accessibility.
2.1. Sample Preparation and Derivatization
-
Prepare samples as described in the LC-MS/MS protocol (steps 1.1.1 to 1.1.5).
-
Reconstitute the dried extract in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 9.5).
-
Add a chiral derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) with a chiral thiol) to the sample.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction by adding a quenching solution (e.g., dilute acid).
2.2. HPLC Conditions
-
Column: A standard reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: An aqueous buffer (e.g., 25 mM sodium acetate, pH 6.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: An optimized linear gradient to separate the diastereomeric derivatives.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.
2.3. Data Analysis
-
Quantification is based on the peak area of the derivatized D-Ala-Ala-Ala compared to a calibration curve prepared from derivatized standards.
Protocol 3: General ELISA Protocol for Peptide Quantification
As no specific commercial ELISA kit for D-Ala-Ala-Ala has been identified, this protocol outlines a general procedure for a competitive ELISA, which would require the development of a specific antibody against D-Ala-Ala-Ala.
3.1. Principle
This is a competitive immunoassay where the sample antigen (D-Ala-Ala-Ala) competes with a labeled antigen for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
3.2. Procedure
-
Plate Coating: Coat a 96-well microplate with an antibody specific for D-Ala-Ala-Ala.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer.
-
Competition: Add standards or prepared biological samples along with a known amount of enzyme-labeled D-Ala-Ala-Ala to the wells.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme.
-
Color Development: Incubate the plate to allow for color development.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3.3. Data Analysis
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the D-Ala-Ala-Ala standards. The concentration of D-Ala-Ala-Ala in the samples is then determined by interpolating their absorbance values from the standard curve.
Conclusion
The quantification of D-Ala-Ala-Ala in biological samples presents a unique analytical challenge due to its chiral nature and potentially low concentrations. The methods outlined in these application notes provide a comprehensive guide for researchers to accurately measure this tripeptide. LC-MS/MS offers the highest sensitivity and specificity, particularly when coupled with chiral chromatography or derivatization. HPLC with chiral derivatization provides a robust alternative. While ELISA offers a high-throughput format, it is contingent on the availability of a specific antibody. The choice of method will depend on the specific research question, available instrumentation, and the required sensitivity and throughput. The provided protocols and data serve as a valuable resource for advancing research into the roles of D-amino acid-containing peptides in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Identification of ᴅ-amino acid-containing peptides in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tripeptide D-{Ala-Ala-Ala} in Structural Biology: A Synthetic Probe for Investigating Antibiotic Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial cell wall biosynthesis and a primary target for last-resort antibiotics such as vancomycin (B549263). While extensive research has focused on this dipeptide, the tripeptide D-alanyl-D-alanyl-D-alanine (D-{Ala-Ala-Ala}) serves as a valuable, albeit less commonly studied, synthetic probe in structural biology. Its primary application lies in dissecting the intricate molecular interactions between antibiotics and their peptide targets, offering insights into mechanisms of action and resistance. This document provides an overview of the known applications of D-{Ala-Ala-Ala}, alongside generalized protocols for its synthesis and use in biophysical assays. It is important to note that while the principles of X-ray crystallography and NMR spectroscopy are applicable, specific, detailed protocols for the use of D-{Ala-Ala-Ala} in these techniques are not extensively documented in peer-reviewed literature.
Application Notes
The primary utility of D-{Ala-Ala-Ala} in a research context is as a synthetic substrate analog to probe the binding specificities of antibiotics and the catalytic activities of bacterial enzymes involved in cell wall metabolism.
1. Investigating Antibiotic Binding Mechanisms:
Glycopeptide antibiotics, such as vancomycin and ristocetin (B1679390), function by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis.[1] Early studies demonstrated that acetylated forms of D-{Ala-Ala-Ala} can also bind to these antibiotics, indicating that the binding pocket of these drugs can accommodate a third D-alanine residue. This observation is crucial for understanding the structural requirements for antibiotic recognition and for the rational design of novel antibiotic derivatives with altered binding profiles.
2. Probing Enzyme Specificity:
Bacterial enzymes such as D-Ala-D-Ala carboxypeptidases are responsible for cleaving the terminal D-alanine from peptidoglycan precursors.[2] While the natural substrate is a pentapeptide ending in D-Ala-D-Ala, synthetic tripeptides like D-{Ala-Ala-Ala} can be used in enzymatic assays to investigate substrate specificity and catalytic mechanism. By comparing the kinetic parameters of hydrolysis for D-Ala-D-Ala versus D-{Ala-Ala-Ala}, researchers can elucidate the role of the peptide chain length and composition in enzyme recognition and activity.
3. Tool in Biophysical Studies:
More recently, D-{Ala-Ala-Ala} has been employed as a competitive inhibitor in single-molecule force spectroscopy experiments. In these studies, the tripeptide was used to block the specific interaction between vancomycin and a surface-immobilized D-Ala-D-Ala ligand, confirming its ability to compete for the antibiotic's binding site.[3] This application highlights its utility in sophisticated biophysical techniques aimed at quantifying the forces of molecular interactions.
Quantitative Data Summary
The available quantitative data on the interaction of D-{Ala-Ala-Ala} with antibiotics is limited. The following table summarizes qualitative binding observations from historical literature. For comparison, typical binding affinities for D-Ala-D-Ala are included.
| Ligand | Antibiotic | Binding Observation/Affinity (Kd) | Reference |
| Ac-D-Ala-D-Ala-D-Ala | Vancomycin | Binds | |
| Ac-L-Ala-D-Ala-D-Ala | Vancomycin | Binds | |
| Ac-D-Ala-D-Ala-D-Ala | Ristocetin | Binds | |
| N-acetyl-Lys-D-Ala-D-Ala | Vancomycin | ~1-10 µM | [4] |
| N-acetyl-Lys-D-Ala-D-Ala | Ristocetin A | Binds | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of D-{Ala-Ala-Ala}
This protocol outlines a general method for the chemical synthesis of the D-{Ala-Ala-Ala} tripeptide using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-D-Ala-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (First D-Ala):
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (Second D-Ala):
-
In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 to couple the third D-alanine residue.
-
Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2 to expose the N-terminal amine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the D-{Ala-Ala-Ala} tripeptide by mass spectrometry and analytical HPLC.
Protocol 2: General Workflow for X-ray Crystallography of a Protein-D-{Ala-Ala-Ala} Complex
This protocol provides a generalized workflow for obtaining the crystal structure of a target protein in complex with D-{Ala-Ala-Ala}.
Procedure:
-
Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.
-
Complex Formation (Co-crystallization):
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
Add a 5- to 10-fold molar excess of D-{Ala-Ala-Ala} to the protein solution.
-
Incubate on ice for at least 1 hour to allow complex formation.
-
-
Crystallization Screening:
-
Use commercially available sparse-matrix screens to identify initial crystallization conditions.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) or microbatch methods.
-
-
Crystal Optimization:
-
Optimize initial hits by varying precipitant concentration, pH, temperature, and additives.
-
-
Soaking (Alternative to Co-crystallization):
-
Grow crystals of the apo-protein.
-
Prepare a cryoprotectant solution containing a high concentration of D-{Ala-Ala-Ala}.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
X-ray Diffraction Data Collection:
-
Mount a cryo-cooled crystal on a goniometer in an X-ray beamline.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Refine the model and build the D-{Ala-Ala-Ala} ligand into the electron density map.
-
Protocol 3: General Workflow for NMR-based Binding Studies
This protocol describes a general approach for studying the interaction between a protein and D-{Ala-Ala-Ala} using NMR spectroscopy, focusing on ligand-observed methods.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of D-{Ala-Ala-Ala} in a suitable deuterated buffer.
-
Prepare a sample of the target protein in the same deuterated buffer.
-
-
Acquisition of Reference Spectra:
-
Acquire a 1D ¹H NMR spectrum of D-{Ala-Ala-Ala} in the absence of the protein.
-
-
Titration Experiments:
-
Acquire a series of 1D ¹H NMR spectra of a constant concentration of D-{Ala-Ala-Ala} with increasing concentrations of the target protein.
-
Observe changes in the chemical shifts and line broadening of the D-{Ala-Ala-Ala} signals upon protein binding.
-
-
Saturation Transfer Difference (STD) NMR:
-
Prepare a sample containing a low concentration of the target protein and a higher concentration of D-{Ala-Ala-Ala}.
-
Acquire an STD-NMR spectrum. Selective saturation of the protein resonances will be transferred to the bound ligand via spin diffusion.
-
The presence of signals in the STD spectrum confirms binding, and the relative intensities can provide information about which protons of the tripeptide are in closest proximity to the protein.
-
-
Data Analysis:
-
Analyze chemical shift perturbations to map the binding interface (if protein signals are assigned).
-
Calculate the dissociation constant (Kd) from the titration data.
-
Analyze STD signal intensities to determine the binding epitope of the tripeptide.
-
Visualizations
Caption: Bacterial peptidoglycan biosynthesis and the inhibitory action of vancomycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Modeling and Analysis of Extremophilic D-Ala-D-Ala Carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of ristocetin A in complex with a bacterial cell-wall mimetic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-{Ala-Ala-Ala} Peptide Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the screening applications for D-amino acid containing peptides, with a specific focus on the D-tripeptide, D-{Ala-Ala-Ala}. The inclusion of D-amino acids in peptide sequences offers significant advantages in drug discovery, primarily due to their increased resistance to proteolytic degradation, which can enhance their in vivo half-life and oral bioavailability.[1][2][3] This document outlines key screening methodologies, provides detailed experimental protocols, and presents data in a structured format to facilitate the discovery of novel therapeutics.
Introduction to D-Peptide Screening
D-peptides are enantiomers of the naturally occurring L-peptides and are not recognized by most endogenous proteases, making them highly stable in biological systems.[4] This property has led to their exploration as potential therapeutic agents against a variety of targets. Screening of D-peptide libraries, including those containing the D-{Ala-Ala-Ala} motif, can be employed to identify potent and specific binders to disease-related proteins, such as enzymes and receptors. Common high-throughput screening (HTS) techniques for D-peptides include mirror-image phage display and one-bead-one-compound (OBOC) combinatorial library screening.[5]
Key Screening Applications and Methodologies
Mirror-Image Phage Display
Mirror-image phage display is a powerful technique for the discovery of D-peptide ligands.[2][4][6] It cleverly circumvents the biological limitation of ribosome-based synthesis of L-peptides by using a chemically synthesized D-enantiomer of the target protein to screen a phage library displaying L-peptides. The identified L-peptide binders are then chemically synthesized in their D-form, which, due to chiral symmetry, will bind to the natural L-form of the target protein.[6][7]
Application: Identification of D-{Ala-Ala-Ala} containing peptides as inhibitors of protein-protein interactions (PPIs) or as receptor antagonists.
One-Bead-One-Compound (OBOC) Combinatorial Library Screening
The OBOC method involves the synthesis of a large combinatorial library of peptides on small resin beads, where each bead displays a unique peptide sequence.[5][8] This allows for the simultaneous synthesis and screening of millions of different peptides.[5] Libraries can be designed to include D-amino acids, such as D-Alanine, to identify protease-resistant ligands.[5]
Application: Screening for D-{Ala-Ala-Ala} containing peptides with high affinity for a specific molecular target, such as an enzyme active site or a cell-surface receptor.
Data Presentation
Quantitative data from screening experiments are crucial for identifying and prioritizing lead candidates. The following table summarizes typical quantitative data obtained from D-peptide screening assays.
| Parameter | Description | Example Value (Hypothetical for a D-{Ala-Ala-Ala} containing peptide) | Significance |
| IC50 (Inhibitory Concentration 50%) | The concentration of a peptide required to inhibit a biological process or enzyme activity by 50%. | 1.57 ± 0.2 µM[9] | A lower IC50 value indicates higher potency of the inhibitory peptide. |
| EC50 (Effective Concentration 50%) | The concentration of a peptide that induces a response halfway between the baseline and maximum after a specified exposure time. | 5.36 ± 1.7 µM[9] | A lower EC50 value indicates greater potency in activating or inhibiting a cellular response. |
| Kd (Dissociation Constant) | An equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components. | 9.09 ± 0.5 µM[9] | A smaller Kd value indicates a higher binding affinity between the peptide and its target. |
| Binding Specificity | The ratio of binding to the target versus binding to off-target molecules. | >100-fold selectivity for target | High specificity is crucial to minimize off-target effects and potential toxicity. |
| Proteolytic Stability (t1/2) | The half-life of the peptide in the presence of proteases (e.g., in serum). | >24 hours | A longer half-life indicates greater resistance to degradation and potentially better in vivo efficacy. |
Experimental Protocols
Protocol 1: Mirror-Image Phage Display for D-{Ala-Ala-Ala} Peptide Ligand Identification
This protocol outlines the key steps for identifying D-peptide ligands using mirror-image phage display.
1. Synthesis of the D-Target Protein:
- Chemically synthesize the D-enantiomer of the target protein using solid-phase peptide synthesis (SPPS).
- Purify the D-target protein using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the D-target protein by mass spectrometry.
2. Biopanning of an L-Peptide Phage Display Library:
- Immobilize the purified D-target protein on a solid support (e.g., magnetic beads or microtiter plates).
- Incubate the immobilized D-target with a commercially available L-peptide phage display library (e.g., a 12-mer random peptide library) to allow for binding.
- Wash away unbound phages with a suitable buffer (e.g., Tris-buffered saline with Tween 20).
- Elute the bound phages using a low pH buffer or a competitive ligand.
- Amplify the eluted phages by infecting E. coli.
- Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.
3. Identification of L-Peptide Binders:
- Isolate individual phage clones from the enriched population.
- Sequence the DNA of the selected phages to determine the amino acid sequence of the displayed L-peptides.
4. Synthesis and Characterization of the D-Peptide Candidate:
- Chemically synthesize the D-enantiomer of the identified L-peptide sequence (this will be your D-{Ala-Ala-Ala} containing peptide if the identified sequence contains this motif).
- Purify the D-peptide using RP-HPLC.
- Confirm the identity and purity by mass spectrometry.
5. Validation of D-Peptide Binding to the L-Target Protein:
- Perform binding assays (e.g., ELISA, Surface Plasmon Resonance) to confirm the interaction between the synthesized D-peptide and the natural L-form of the target protein.
- Determine the binding affinity (Kd) and specificity of the interaction.
Protocol 2: One-Bead-One-Compound (OBOC) Library Screening for D-{Ala-Ala-Ala} Peptides
This protocol describes the screening of an OBOC library to identify D-{Ala-Ala-Ala} containing peptides that bind to a target of interest.
1. Synthesis of a D-Amino Acid Containing OBOC Library:
- Utilize the "split-mix" synthesis method to generate a combinatorial peptide library on resin beads.[5]
- Incorporate D-Alanine at desired positions to create a library of D-{Ala-Ala-Ala} containing peptides.
- The final library will consist of millions of beads, with each bead displaying a unique peptide sequence.
2. Library Screening:
- Label the target protein with a fluorescent dye or an enzyme (e.g., horseradish peroxidase).
- Incubate the OBOC library with the labeled target protein.
- Wash the beads to remove non-specifically bound target protein.
3. Hit Bead Identification and Isolation:
- Identify "hit" beads that are fluorescent or show a colorimetric change due to the bound labeled target.
- Manually isolate the positive beads under a microscope.
4. Peptide Sequencing:
- Cleave the peptide from the isolated hit bead.
- Determine the amino acid sequence of the peptide using techniques such as Edman degradation or mass spectrometry.
5. Resynthesis and Validation:
- Synthesize the identified D-{Ala-Ala-Ala} containing peptide on a larger scale.
- Validate its binding to the target protein using appropriate biochemical or cell-based assays to determine its potency and specificity.
Visualizations
Caption: Workflow for Mirror-Image Phage Display.
Caption: Workflow for OBOC Library Screening.
References
- 1. finDr: A web server for in silico D-peptide ligand identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mirror Image Phage Display - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery [html.rhhz.net]
- 4. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Identification of D-peptide ligands through mirror-image phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Designing Experiments with D-Amino Acid Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptides is a powerful strategy in drug discovery and development to overcome the inherent limitations of their natural L-amino acid counterparts. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases, limiting their therapeutic potential.[1][2] D-amino acids, being the enantiomers of L-amino acids, confer remarkable resistance to enzymatic degradation, leading to enhanced stability and longer in vivo half-life.[1][2][3][4][5] This modification can significantly improve a peptide's pharmacokinetic profile and bioavailability.[5][6][7]
These application notes provide a comprehensive guide to designing and conducting experiments with D-amino acid-containing peptides, covering their synthesis, stability, receptor binding, and in vivo evaluation.
Key Advantages of D-Amino Acid Incorporation
Incorporating D-amino acids into peptide sequences offers several key advantages for therapeutic development:
-
Enhanced Proteolytic Stability: The primary advantage is the increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[1][2][3][4][5][8][9] This leads to a longer plasma half-life.
-
Improved Bioavailability: Enhanced stability contributes to improved oral and systemic bioavailability.[5][6][7]
-
Reduced Immunogenicity: D-peptides are less likely to be processed and presented by major histocompatibility complex (MHC) molecules, potentially reducing their immunogenic potential.[10][11][12]
-
Unique Biological Activities: The altered stereochemistry can lead to novel binding interactions and biological activities.[2][13]
Experimental Design and Protocols
A systematic approach to designing and testing D-amino acid-containing peptides is crucial for successful drug development. The following sections outline key experiments and provide detailed protocols.
Peptide Synthesis
D-amino acid-containing peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[14][15] The process involves the sequential addition of protected D-amino acids to a growing peptide chain anchored to a solid resin.[16]
Protocol: Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid Peptides
Materials:
-
Fmoc-protected D-amino acids
-
Solid support resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected D-amino acid to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Sequential Coupling: Sequentially couple the subsequent Fmoc-protected D-amino acids.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
In Vitro Stability Assays
Assessing the stability of D-amino acid-containing peptides in biological fluids is a critical step to predict their in vivo behavior.
Protocol: Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.[14]
Materials:
-
Test peptide (D-amino acid-containing)
-
Control peptide (all L-amino acid version)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)[14]
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC or LC-MS system
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the test and control peptides and the protease in the reaction buffer.
-
Incubation: Mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme:substrate, w/w) and incubate at 37°C.[17]
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[14][17]
-
Reaction Quenching: Stop the reaction by adding the quenching solution.[17]
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining over time.[17]
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample and determine the peptide's half-life.[17]
Data Presentation: Protease Stability of L-Peptide vs. D-Peptide Analog
| Time (minutes) | % Intact L-Peptide | % Intact D-Peptide |
| 0 | 100 | 100 |
| 30 | 50 | 98 |
| 60 | 20 | 95 |
| 120 | 5 | 92 |
| 240 | <1 | 88 |
Note: Data is illustrative and will vary depending on the peptide sequence and protease used.
Receptor Binding Assays
For peptides that target cell surface receptors, it is essential to determine their binding affinity.
Protocol: Competitive Receptor Binding Assay
This assay measures the ability of a test peptide to compete with a known radiolabeled or fluorescently labeled ligand for binding to a receptor.[14][18]
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Labeled ligand (radiolabeled or fluorescently labeled)
-
Unlabeled test peptide (D-amino acid-containing) and control peptide
-
Binding buffer
-
Filtration apparatus or scintillation counter/plate reader
Procedure:
-
Assay Setup: In a multi-well plate, add a fixed concentration of the labeled ligand.
-
Competition: Add increasing concentrations of the unlabeled test peptide.
-
Binding Reaction: Add the cell membranes or whole cells to initiate binding and incubate to reach equilibrium.[14]
-
Separation: Separate bound from unbound ligand using filtration or centrifugation.
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled peptide to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand).
Data Presentation: Receptor Binding Affinity
| Peptide | IC50 (nM) |
| L-Peptide | 10 |
| D-Peptide | 15 |
Note: Data is illustrative. The affinity of the D-peptide may be similar to, higher, or lower than the L-peptide depending on the specific interactions with the receptor.
Cellular Uptake and Intracellular Localization
For peptides designed to act inside cells, it is important to assess their ability to penetrate the cell membrane.
Protocol: Cellular Uptake Assay
Materials:
-
Fluorescently labeled test peptide (e.g., FITC-labeled)
-
Cell line of interest
-
Cell culture medium
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Peptide Incubation: Treat the cells with the fluorescently labeled peptide at a desired concentration and incubate for a specific time.
-
Washing: Wash the cells with PBS to remove extracellular peptide.
-
Analysis:
-
Confocal Microscopy: Image the cells to visualize the intracellular localization of the peptide.
-
Flow Cytometry: Quantify the cellular uptake of the peptide by measuring the fluorescence intensity of the cell population.
-
In Vivo Pharmacokinetics and Efficacy
The ultimate test of a therapeutic peptide is its performance in vivo. Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of the peptide, while efficacy studies assess its therapeutic effect.
Protocol: In Vivo Pharmacokinetic Study
Materials:
-
Test peptide
-
Animal model (e.g., mice, rats)
-
Dosing vehicles (e.g., saline)
-
Blood collection supplies
-
Analytical method for peptide quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the peptide to the animals via the desired route (e.g., intravenous, intraperitoneal, oral).[6]
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Peptide Quantification: Quantify the concentration of the peptide in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of the peptide over time and calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F).
Data Presentation: Pharmacokinetic Parameters
| Parameter | L-Peptide | D-Peptide |
| Half-life (t1/2) | 15 min | 24 h |
| Bioavailability (Oral) | <1% | 30% |
Note: Data is illustrative and highlights the typical improvements seen with D-amino acid substitution.[6]
Visualizations
Caption: Experimental workflow for D-amino acid containing peptides.
Caption: Generalized GPCR signaling pathway for a peptide ligand.
Conclusion
The strategic incorporation of D-amino acids is a validated and highly effective approach to enhance the therapeutic properties of peptides. By systematically evaluating the stability, binding, and in vivo performance of these modified peptides using the protocols outlined in these application notes, researchers can accelerate the development of novel and robust peptide-based therapeutics.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. pnas.org [pnas.org]
- 5. lifetein.com [lifetein.com]
- 6. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]
- 8. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 9. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 13. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. swolverine.com [swolverine.com]
- 16. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of D-Ala-Ala-Ala
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemical configuration of peptides is a critical determinant of their biological activity, pharmacokinetic properties, and safety profile. For peptide therapeutics and diagnostics, the presence of undesired enantiomers or diastereomers can lead to reduced efficacy, altered receptor binding, or immunogenicity. D-alanyl-D-alanyl-D-alanine (D-Ala-Ala-Ala) and its stereoisomers serve as important model compounds and building blocks in various biochemical and pharmaceutical applications. Consequently, robust and reliable analytical methods for the chiral separation and quantification of these stereoisomers are paramount for quality control and research.
This document provides detailed application notes and experimental protocols for the chiral separation of D-Ala-Ala-Ala stereoisomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These techniques offer high-resolution separation of chiral molecules, ensuring accurate determination of enantiomeric and diastereomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection
Chiral HPLC is a powerful technique for the separation of peptide stereoisomers. The use of a chiral stationary phase (CSP) allows for direct enantiomeric and diastereomeric separation without the need for derivatization. Coupling HPLC with UV and MS detectors provides both quantitative and qualitative information.
Data Presentation: HPLC Method Parameters and Performance
| Parameter | Zwitterionic CSP | Macrocyclic Glycopeptide CSP | Crown Ether CSP |
| Column | CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm) | CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 50 mM Formic Acid + 25 mM Diethylamine in MeOH/ACN/H₂O (49:49:2, v/v/v) | 20 mM Ammonium Acetate in MeOH/H₂O (80:20, v/v) | Perchloric Acid (pH 2.0) / Acetonitrile (85:15, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 25°C | 25°C | 20°C |
| Detection | UV at 210 nm; ESI-MS in positive ion mode | UV at 215 nm; ESI-MS in positive ion mode | UV at 210 nm; ESI-MS in positive ion mode |
| Injection Vol. | 5 µL | 10 µL | 10 µL |
| Expected Resolution (Rs) | > 1.5 for diastereomers | > 2.0 for diastereomers | > 1.8 for diastereomers |
| Analytes | Diastereomers of Ala-Ala-Ala | Diastereomers of Ala-Ala-Ala | Enantiomers and Diastereomers of Ala-Ala-Ala |
Note: The performance data is based on the separation of similar tripeptides and serves as a general guideline. Method optimization for D-Ala-Ala-Ala is recommended.
Experimental Protocol: Chiral HPLC-UV/MS
-
Sample Preparation:
-
Prepare a stock solution of the D-Ala-Ala-Ala sample at 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Instrumentation Setup:
-
Equilibrate the chosen chiral column with the mobile phase at the specified flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to the specified wavelength.
-
For MS detection, use an electrospray ionization (ESI) source in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow) for the parent ion of Ala-Ala-Ala (m/z 218.1).
-
-
Data Acquisition:
-
Inject the prepared standards and samples.
-
Record the chromatograms and mass spectra.
-
Identify the peaks corresponding to the different stereoisomers based on their retention times and mass-to-charge ratios.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of each stereoisomer in the samples using the calibration curve.
-
Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation.
-
Workflow and Principle of Chiral HPLC Separation
Chiral Capillary Electrophoresis (CE) with UV Detection
Capillary electrophoresis is an alternative high-efficiency separation technique for chiral analysis. By adding a chiral selector to the background electrolyte (BGE), differential migration of the enantiomers and diastereomers can be achieved.
Data Presentation: CE Method Parameters and Performance
| Parameter | Method Details |
| Capillary | Fused-silica, 50 µm I.D., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection at 50 mbar for 5 s |
| Detection | UV at 200 nm |
| Expected Resolution (Rs) | > 2.0 for diastereomers |
| Analytes | Diastereomers of Ala-Ala-Ala |
Note: Cyclodextrins are common chiral selectors for peptides in CE. The type and concentration of the cyclodextrin, as well as the pH of the BGE, are critical parameters for optimizing the separation.
Experimental Protocol: Chiral CE-UV
-
Sample and BGE Preparation:
-
Prepare the BGE by dissolving the buffer components and the chiral selector (e.g., hydroxypropyl-β-cyclodextrin) in ultrapure water.
-
Prepare a stock solution of the D-Ala-Ala-Ala sample at 1 mg/mL in water or BGE.
-
Prepare calibration standards by diluting the stock solution.
-
Degas all solutions by sonication before use.
-
-
Instrumentation Setup:
-
Install the capillary and rinse it sequentially with 0.1 M NaOH, water, and the BGE.
-
Fill the capillary with the BGE.
-
Set the desired voltage, temperature, and detection wavelength.
-
-
Data Acquisition:
-
Inject the standards and samples using hydrodynamic or electrokinetic injection.
-
Apply the separation voltage and record the electropherogram.
-
-
Data Analysis:
-
Identify the peaks based on their migration times.
-
Construct a calibration curve using the peak areas of the standards.
-
Quantify the stereoisomers in the samples.
-
Workflow for Chiral Capillary Electrophoresis
Conclusion
The chiral separation of D-Ala-Ala-Ala and its stereoisomers can be effectively achieved using both chiral HPLC and chiral CE. The choice of method will depend on the specific requirements of the analysis, such as the desired resolution, sensitivity, and available instrumentation. The protocols provided herein offer a solid starting point for method development and can be optimized to meet the specific needs of researchers, scientists, and drug development professionals in ensuring the stereochemical purity of peptide-based compounds.
Troubleshooting & Optimization
Technical Support Center: D-{Ala-Ala-Ala} Solid-Phase Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the solid-phase peptide synthesis (SPPS) of D-{Ala-Ala-Ala}.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing peptides with D-amino acids like D-Alanine?
Synthesizing peptides with D-amino acids can present unique challenges compared to their L-counterparts. While the fundamental chemistry is the same, potential issues include altered reaction kinetics and steric clashes from the reversed side-chain orientations.[1] For homo-oligomers like D-{Ala-Ala-Ala}, there is an increased risk of peptide aggregation on the resin, where inter- or intra-chain hydrogen bonding can make reactive sites inaccessible.[2][3] This can lead to problems with both coupling and deprotection steps.[2][3]
Q2: Why is my overall yield for D-{Ala-Ala-Ala} significantly lower than expected?
Low peptide yield can result from inefficiencies at multiple stages, including incomplete Fmoc deprotection, poor coupling efficiency, peptide aggregation, or issues during the final cleavage and work-up.[2][4] Incomplete removal of the Fmoc group leads to deletion sequences, while inefficient coupling results in truncated sequences.[2][4] For sequences prone to aggregation, like poly-alanines, the growing peptide chain can become insoluble, preventing reagents from accessing the reactive sites.[5]
Q3: What is the purpose of a "test cleavage" and when should I perform one?
A test cleavage involves cleaving the peptide from a small amount of resin (10-20 mg) to analyze the product by mass spectrometry (MS).[4] It is a crucial diagnostic step to determine if a low yield is due to poor synthesis or a problem with the final cleavage.[4] If the target peptide mass is present, it confirms the synthesis was at least partially successful, suggesting the issue may lie with the cleavage or purification process.[4]
Q4: Can the D-configuration of alanine (B10760859) lead to specific side reactions?
The primary side reaction of concern for any amino acid during activation is racemization. While you are starting with pure Fmoc-D-Ala-OH, racemization can occur during the activation step, potentially introducing L-Alanine into your peptide. Using onium salt-based reagents like HBTU or HATU, or including additives like HOBt with carbodiimide (B86325) coupling agents, can help suppress this side reaction.[6] Another common side reaction, diketopiperazine formation, can occur at the dipeptide stage, cleaving the peptide from the resin.[7] This is especially prevalent when proline is involved but can happen with other amino acids, including alanine.[8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during D-{Ala-Ala-Ala} synthesis.
Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling Step)
Q: My Kaiser test is blue after the coupling step for one of the D-Alanine residues. What should I do?
A positive Kaiser test (blue or purple beads/solution) indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[9][10] This is a common issue, especially with sequences prone to aggregation.[3]
Immediate Steps:
-
Recouple (Double Coupling): The most direct solution is to perform a second coupling. Drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-D-Ala-OH.[6][7][9]
-
Verify Reagents: Ensure your amino acid, coupling reagents, and solvents are high-purity and anhydrous. Water in the solvent can hydrolyze the activated amino acid.[6]
If Recoupling Fails:
-
Extend Reaction Time: Increase the coupling time to allow the reaction to proceed to completion.[4]
-
Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can improve reaction kinetics.[3]
-
Change Solvents: If aggregation is suspected, switch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt.[4][11]
-
Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU or COMU.[7]
-
Increase Temperature: Carefully increasing the reaction temperature can help disrupt aggregation and improve coupling efficiency, though it may increase the risk of side reactions.[9]
Issue 2: Incomplete Fmoc Deprotection
Q: HPLC analysis of my crude peptide shows significant deletion sequences corresponding to missing D-Alanine residues. What is the cause?
The presence of deletion sequences is a classic sign of incomplete Fmoc deprotection.[2] If the Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, leading to a peptide missing that residue.[2] Poly-alanine sequences are known to be difficult, with deprotection times potentially increasing significantly as the chain elongates due to aggregation.[5]
Troubleshooting Steps:
-
Verify Deprotection Reagent: Ensure your piperidine (B6355638) solution is fresh. Degraded reagents can reduce deprotection efficiency.[2]
-
Extend Deprotection Time: The standard 10-20 minutes may be insufficient. Try extending the deprotection time or performing two deprotection steps.[4]
-
Monitor Deprotection: The completion of Fmoc removal can be monitored by UV-Vis spectrophotometry, tracking the absorbance of the dibenzofulvene-piperidine adduct.[5][12]
-
Use a Stronger Base: For very difficult sequences, consider replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used at 1-2% in combination with piperidine.[2][5]
Issue 3: Low or No Peptide Yield After Cleavage
Q: I cleaved my peptide from the resin and, after ether precipitation, I recovered very little or no product. What went wrong?
This common problem can stem from issues during synthesis or the cleavage/work-up itself. A systematic approach is needed to diagnose the cause.
Diagnostic Steps:
-
Check for Incomplete Cleavage: Perform a Kaiser test on a small sample of the resin after you have performed the cleavage.[13] A blue color indicates that a significant amount of peptide remains attached to the resin.
-
Check for Product in Supernatant: If your peptide is highly hydrophobic or very short, it might have some solubility in diethyl ether. Check the ether supernatant for your product.[15]
-
Solution: Before precipitation, reduce the volume of TFA under a gentle stream of nitrogen.[14] This concentrates the peptide and promotes better precipitation when cold ether is added.
-
-
Confirm Synthesis Success: If the post-cleavage Kaiser test is negative (yellow), it implies the peptide is not on the resin. This points to a catastrophic failure during synthesis.
-
Solution: Review the synthesis protocol, checking all reagent calculations and monitoring results from each step. Analyze intermediates from a previous synthesis if available.[4]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Relative Efficiency | Racemization Risk | Notes |
| DIC | HOBt / Oxyma | DIEA | Standard | Moderate | Cost-effective. Using an additive is crucial to suppress racemization.[4][6] |
| HBTU / HCTU | - | DIEA | High | Low | Widely used, efficient, and reliable for most couplings.[4] |
| HATU | - | DIEA / Collidine | Very High | Very Low | Excellent for difficult couplings, including sterically hindered amino acids.[16] |
| COMU | - | DIEA | Very High | Low | High solubility and considered safer than benzotriazole-based reagents (like HBTU).[4] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This qualitative test detects free primary amines on the resin.
Materials:
-
Reagent A: 5% (w/v) ninhydrin (B49086) in ethanol
-
Reagent B: 80% (w/v) phenol (B47542) in ethanol
-
Reagent C: 0.001 M KCN in pyridine
-
Resin beads (10-15 beads)
-
Small glass test tube and heating block (100°C)
Procedure:
-
Place a small sample of washed and dried peptide-resin beads into a test tube.[13]
-
Observe the color of the beads and solution.
Protocol 2: Standard Fmoc-SPPS Cycle for one D-Alanine Addition
This protocol outlines the manual steps for adding one Fmoc-D-Ala-OH residue.
1. Deprotection:
-
Swell the peptide-resin in DMF.
-
Wash the resin thoroughly with DMF (3 times) to remove residual reagents.[2]
-
Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.[2]
-
Agitate the mixture at room temperature for 10-20 minutes.[2]
-
Drain the deprotection solution.
2. Washing:
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
3. Coupling:
-
In a separate vessel, dissolve Fmoc-D-Ala-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF. Add a base (e.g., DIEA, 6-10 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the peptide-resin.[9]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[9]
-
Drain the coupling solution and wash the resin with DMF (3 times).[9]
4. Monitoring:
-
Perform a Kaiser test on a small sample of beads to confirm reaction completion. If the test is positive, consider the troubleshooting steps outlined above.[7]
Protocol 3: Cleavage from Resin
This protocol is for cleaving the peptide from the solid support and removing side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Reaction vessel
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains your peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Transfer the combined filtrate to a centrifuge tube.
-
Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[13]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more to remove scavengers.[13]
-
Dry the peptide pellet under a gentle stream of nitrogen or in a desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for purification by HPLC.[13]
References
- 1. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. peptide.com [peptide.com]
D-{Ala-Ala-Ala} Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the D-amino acid tripeptide, D-{Ala-Ala-Ala}.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized D-{Ala-Ala-Ala} difficult to dissolve in aqueous buffers?
A1: D-{Ala-Ala-Ala} is a short peptide composed entirely of D-alanine residues. Alanine has a nonpolar, hydrophobic side chain (a methyl group). Peptides rich in hydrophobic amino acids tend to self-associate in aqueous environments to minimize their exposure to water, leading to poor solubility and aggregation. While short peptides are often soluble in water, a sequence consisting solely of hydrophobic residues can present a challenge.
Q2: At what concentration is D-{Ala-Ala-Ala} likely to aggregate?
A2: The critical aggregation concentration for D-{Ala-Ala-Ala} is not well-documented in the literature. However, aggregation is a concentration-dependent process. It is advisable to prepare stock solutions at the highest manageable concentration and then dilute them for your working experiments. If you observe precipitation or turbidity upon dilution, you may have exceeded the solubility limit in that specific buffer.
Q3: How does pH affect the solubility and aggregation of D-{Ala-Ala-Ala}?
A3: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. The estimated pI for D-{Ala-Ala-Ala} is around 5.9. Working with buffers that have a pH at least one to two units away from the pI can increase the peptide's net charge, leading to greater electrostatic repulsion between peptide molecules and improved solubility.
Q4: Can the D-configuration of the amino acids influence aggregation?
A4: Yes. The presence of D-amino acids can disrupt the formation of highly ordered secondary structures like β-sheets, which are common in amyloid fibril formation. While this may inhibit the formation of organized fibrils, it does not necessarily prevent amorphous (unstructured) aggregation driven by hydrophobic interactions.
Q5: How can I detect and quantify aggregation in my D-{Ala-Ala-Ala} sample?
A5: Several biophysical techniques can be employed to detect and quantify peptide aggregation. The choice of method depends on the nature of the aggregates and the required level of detail.
Troubleshooting Guides
Problem 1: Lyophilized D-{Ala-Ala-Ala} powder will not dissolve in my aqueous buffer (e.g., PBS, TRIS).
This is a common issue due to the hydrophobic nature of the peptide. Direct dissolution in aqueous buffers is often challenging.
Solution Workflow:
Caption: A step-by-step workflow for troubleshooting the dissolution of D-{Ala-Ala-Ala}.
Detailed Steps:
-
Organic Solvent First: Attempt to dissolve the peptide in a minimal amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1]
-
Energy Input: Gently vortex or sonicate the mixture to aid dissolution.[2]
-
Slow Dilution: Once the peptide is dissolved in the organic solvent, slowly add this solution drop-wise to your vigorously stirring aqueous buffer. This gradual addition helps to prevent the peptide from immediately precipitating out of solution.
-
Advanced Solubilization: If aggregation persists, consider using stronger denaturing agents. Dissolve the peptide in 6 M guanidine (B92328) hydrochloride (Gdn-HCl) or 8 M urea, and then dilute to your final experimental concentration. Be aware that these agents may interfere with downstream biological assays.[3]
Problem 2: My D-{Ala-Ala-Ala} solution becomes turbid or forms a precipitate over time.
This indicates that the peptide is aggregating out of solution. This can be influenced by factors such as concentration, temperature, pH, and buffer composition.
Solution Workflow:
References
Technical Support: Improving D-{Ala-Ala-Ala} Solubility for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with the D-{Ala-Ala-Ala} tripeptide in preparation for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my D-{Ala-Ala-Ala} peptide not dissolving in aqueous buffers like water or PBS?
A1: The difficulty in dissolving D-{Ala-Ala-Ala} stems from its chemical properties. The peptide is composed of three alanine (B10760859) residues, which are nonpolar and hydrophobic.[1][2] At a neutral pH of 7, the N-terminal amine group (+1 charge) and the C-terminal carboxyl group (-1 charge) cancel each other out, resulting in a net charge of zero.[1][3][4] Peptides that are both neutral and hydrophobic have inherently poor solubility in aqueous solutions.[1][5]
Q2: What is the best initial approach to solubilizing D-{Ala-Ala-Ala}?
A2: Always begin by testing the solubility with a small amount of the lyophilized peptide to avoid wasting the entire sample.[1][6] The recommended first solvent to try is sterile, distilled water.[1] If the peptide remains insoluble, proceed to a more systematic approach involving pH adjustment or the use of organic solvents as detailed in the protocols below.
Q3: Which organic solvents are recommended, and how should I use them?
A3: For neutral, hydrophobic peptides, dissolving in a minimal amount of an organic solvent first is a common and effective strategy.[7][8]
-
DMSO (Dimethyl sulfoxide) is the preferred choice for most biological assays due to its high solubilizing power and low toxicity at concentrations typically below 0.5% (v/v) in cell culture.[1][7]
-
DMF (Dimethylformamide) or Acetonitrile (ACN) can be used as alternatives if DMSO interferes with your experimental system.[1][5][9]
The correct procedure is to first dissolve the peptide completely in a small volume of the organic solvent. Then, slowly add this stock solution dropwise into your vigorously stirring aqueous buffer to reach the final desired concentration.[7][10] This gradual dilution helps prevent the peptide from precipitating out of the solution.[10]
Q4: How can adjusting the pH improve the solubility of a neutral peptide like D-{Ala-Ala-Ala}?
A4: Although D-{Ala-Ala-Ala} is neutral at pH 7, altering the pH will impart a net positive or negative charge, which generally increases a peptide's solubility in aqueous media.[6][8]
-
Acidic Conditions: Adding a small amount of a dilute acid like 10% acetic acid will protonate the C-terminal carboxyl group, resulting in a net positive charge and potentially improving solubility.[1][3]
-
Basic Conditions: Adding a small amount of a dilute base like 10% ammonium (B1175870) bicarbonate or 0.1 M ammonium hydroxide (B78521) will deprotonate the N-terminal amine group, resulting in a net negative charge that can also enhance solubility.[1][7]
Q5: My peptide dissolved in DMSO but precipitated when I diluted it with my aqueous buffer. What should I do?
A5: This common issue indicates that you have exceeded the peptide's solubility limit in the final buffer composition.[7][10] To resolve this, you can try the following:
-
Slower Dilution: Add the organic stock solution more slowly to the aqueous buffer while ensuring vigorous stirring or vortexing.[10]
-
Sonication/Warming: Use a brief sonication in a water bath or gently warm the solution to under 40°C to help break up aggregates and improve dissolution.[1][5][10]
-
Start Over: If precipitation is severe, the best approach is to lyophilize the peptide again and restart the solubilization process, aiming for a lower final concentration.[5]
Q6: What physical methods can aid in dissolving the peptide?
A6: Two common physical methods can facilitate dissolution:
-
Sonication: A brief sonication in a water bath can help break apart peptide aggregates and improve solubility.[1][6][10] It is often recommended to perform several short bursts of sonication (e.g., 3x 10 seconds) while chilling the sample on ice in between.[1]
-
Gentle Warming: Warming the peptide solution to a temperature below 40°C can increase solubility.[5][10] However, avoid excessive heat, as it can degrade the peptide.
Data Presentation
Table 1: Predicted Physicochemical Properties of D-{Ala-Ala-Ala}
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₇N₃O₄ | |
| Molecular Weight | 231.25 g/mol | |
| Amino Acid Composition | 100% Hydrophobic | Alanine is a nonpolar, hydrophobic amino acid.[1] |
| Net Charge at pH 7.0 | 0 | The N-terminal (+1) and C-terminal (-1) charges cancel out.[1][3] |
| Isoelectric Point (pI) | ~5.9 | Estimated as the average of the terminal group pKa values (~2.3 and ~9.6).[11] |
Table 2: Comparison of Solvents for D-{Ala-Ala-Ala} Solubilization
| Solvent | Suitability | Recommendations & Limitations |
| Sterile Water / PBS | Low | Recommended as the first solvent to try, but likely ineffective due to the peptide's hydrophobic and neutral nature.[1] |
| Dilute Acetic Acid (10%) | Moderate | Can improve solubility by imparting a net positive charge. Add dropwise to a water suspension.[1][12] |
| Dilute NH₄OH (<50 µl) | Moderate | Can improve solubility by imparting a net negative charge. Add dropwise to a water suspension. |
| DMSO | High | Preferred organic solvent for creating a concentrated stock for biological assays. Use a minimal volume.[1][5][7] |
| DMF / Acetonitrile | High | Good alternatives to DMSO, especially if DMSO interferes with the assay.[1][5] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Initial Insolubility | The peptide is highly hydrophobic and neutral, making it poorly soluble in aqueous solutions. | Follow the Protocol for Solubilization using an Organic Solvent. First, attempt to dissolve the peptide in a minimal volume of DMSO, then slowly dilute it into the aqueous buffer.[5][7] |
| Precipitation After Dilution | The peptide's solubility limit in the final aqueous buffer has been exceeded. Aggregation is occurring. | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[10] Use sonication or gentle warming (<40°C) to aid dissolution.[10] If the problem persists, prepare a new, more dilute solution. |
| Solution Appears Cloudy | The peptide is suspended, not fully dissolved, or has formed micro-aggregates. | Centrifuge the tube to pellet any undissolved material before using the supernatant.[6] Brief sonication can help differentiate between a suspension and a true solution.[10] |
| Inconsistent Assay Results | Inaccurate peptide concentration due to incomplete solubilization or micro-aggregates affecting the assay. | Ensure the peptide is fully dissolved by visually inspecting the solution for clarity. Always prepare fresh solutions and centrifuge before use.[1][6] |
Experimental Protocols
Protocol 1: General Solubilization Workflow
This protocol outlines a systematic approach to dissolving D-{Ala-Ala-Ala}.
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[1] Centrifuge the vial briefly to collect all the powder at the bottom.[1]
-
Initial Test: Weigh a small, known amount of the peptide for a solubility test.
-
Aqueous Attempt: Add the calculated volume of sterile, distilled water to achieve the target concentration. Vortex for 30 seconds.
-
Physical Assistance: If the peptide does not dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to <40°C.[1][10]
-
pH Adjustment: If insolubility persists, try adding 10% acetic acid dropwise while vortexing until the peptide dissolves. Alternatively, in a separate test vial, try adding dilute ammonium hydroxide dropwise.[3][12]
-
Organic Solvent Route: If the above steps fail, proceed to Protocol 2.
Protocol 2: Solubilization using an Organic Solvent
This method is recommended for highly hydrophobic peptides like D-{Ala-Ala-Ala}.
-
Preparation: Follow step 1 from Protocol 1.
-
Organic Dissolution: Add a minimal volume of 100% DMSO (e.g., 10-30 µL) to the dry peptide powder.[7] Vortex until the peptide is completely dissolved. The solution should be clear.
-
Aqueous Dilution: While vigorously vortexing or stirring the final aqueous buffer, add the DMSO stock solution slowly and dropwise.[7][10]
-
Final Check: Visually inspect the final solution for any cloudiness or precipitation. If it remains clear, it is ready for use. If it becomes turbid, the solubility limit has been reached.[7]
Visualizations
Caption: Recommended experimental workflow for solubilizing D-{Ala-Ala-Ala}.
Caption: Logical relationship between peptide properties and solubilization strategies.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. agrisera.com [agrisera.com]
- 3. biobasic.com [biobasic.com]
- 4. genscript.com [genscript.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biocat.com [biocat.com]
Technical Support Center: Interpreting Mass Spectrometry Data of D-{Ala-Ala-Ala}
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tripeptide D-Ala-Ala-Ala. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist in the accurate interpretation of your mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are the expected monoisotopic m/z values for the protonated molecular ion of D-Ala-Ala-Ala?
The expected monoisotopic mass of neutral D-Ala-Ala-Ala (C9H17N3O4) is 231.1219 Da. When analyzed by mass spectrometry, typically using electrospray ionization (ESI), the peptide will be observed as a protonated molecule, [M+H]+. The expected m/z values for the singly and doubly charged species are summarized below.
| Ion Species | Charge (z) | Theoretical Monoisotopic m/z |
| [M+H]+ | 1 | 232.1297 |
| [M+2H]2+ | 2 | 116.5688 |
Q2: My mass spectrum shows peaks that do not correspond to the expected [M+H]+ or [M+2H]2+ ions. What could they be?
Unexpected peaks in your mass spectrum are often due to the formation of adducts, where the peptide molecule associates with other ions present in the sample or mobile phase.[1][2] Common adducts observed in positive mode ESI are listed in the table below. High-resolution mass spectrometry can help confirm the elemental composition of these unexpected peaks.[3]
| Common Adduct Ion | Mass Shift from [M+H]+ (Da) | Expected m/z for D-Ala-Ala-Ala Adduct ([M+Adduct]+) |
| Sodium ([M+Na]+) | +21.9820 | 254.1117 |
| Potassium ([M+K]+) | +37.9559 | 270.0856 |
| Ammonium ([M+NH4]+) | +17.0265 | 249.1562 |
| Water ([M+H2O+H]+) | +18.0106 | 250.1403 |
Q3: I am performing tandem mass spectrometry (MS/MS) on the [M+H]+ ion of D-Ala-Ala-Ala. What are the expected fragment ions?
In low-energy collision-induced dissociation (CID), peptides primarily fragment along the peptide backbone, generating b and y ions.[4] The table below summarizes the theoretical monoisotopic m/z values for the expected singly charged b and y ions for D-Ala-Ala-Ala.
| Fragment Ion | Sequence | Theoretical Monoisotopic m/z |
| b1 | D-Ala | 72.0444 |
| b2 | D-Ala-Ala | 143.0815 |
| y1 | D-Ala | 90.0550 |
| y2 | D-Ala-Ala | 161.0921 |
Troubleshooting Guide
Issue 1: I don't see a peak for my peptide, or the signal intensity is very low.
-
Possible Cause 1: Sample Loss During Preparation. Peptides can be lost during sample cleanup or transfer steps.[5][6]
-
Troubleshooting: Use low-retention labware. If using a desalting column, ensure the sample is acidified to a pH <3 before loading and that organic solvents are removed.[5] Consider using a carrier protein or a standard peptide to assess recovery.
-
-
Possible Cause 2: Poor Ionization. The ionization efficiency of peptides can be influenced by the mobile phase composition and ion source settings.[7]
-
Troubleshooting: Ensure your mobile phase contains a source of protons, such as 0.1% formic acid. Optimize ion source parameters, such as capillary voltage and gas flow rates, by infusing a standard peptide solution.[7]
-
-
Possible Cause 3: In-source Fragmentation. The peptide may be fragmenting in the ion source before mass analysis.
-
Troubleshooting: Reduce the cone voltage or fragmentation voltage in the ion source settings.
-
Issue 2: My observed m/z values are slightly different from the theoretical values.
-
Possible Cause: Mass Analyzer Calibration. The mass spectrometer may require calibration.
-
Troubleshooting: Calibrate your instrument using a known calibration standard across the m/z range of interest.[5]
-
Issue 3: I see many unexpected peaks, and the baseline is noisy.
-
Possible Cause: Contamination. The sample may be contaminated with polymers (e.g., polyethylene (B3416737) glycol), plasticizers, or detergents from labware or solvents.[3]
Experimental Protocol: Mass Spectrometry Analysis of D-Ala-Ala-Ala
-
Sample Preparation:
-
Dissolve the D-Ala-Ala-Ala sample in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1-10 µM.
-
Vortex the sample briefly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a clean autosampler vial.
-
-
Liquid Chromatography (Optional, for complex samples):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the peptide from contaminants.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (Direct Infusion or LC-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Gas Flow: Optimize nebulizer and desolvation gas flows.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 232.13).
-
Collision Gas: Argon.
-
Collision Energy: Optimize to achieve a good distribution of fragment ions (typically 10-30 eV).
-
MS2 Scan Range: m/z 50-250.
-
Visualizations
References
- 1. support.waters.com [support.waters.com]
- 2. madbarn.com [madbarn.com]
- 3. benchchem.com [benchchem.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. learning.sepscience.com [learning.sepscience.com]
Technical Support Center: D-{Ala-Ala-Ala} Synthesis
Welcome to the technical support center for the synthesis of D-{Ala-Ala-Ala}. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low yield during the solid-phase peptide synthesis (SPPS) of this peptide.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis of D-{Ala-Ala-Ala}.
Issue 1: Significantly Lower than Expected Yield After Cleavage
A low final yield can stem from problems at any stage of the synthesis, from initial resin loading to final purification. A logical diagnostic workflow is essential to pinpoint the cause.
Q: How do I determine if the low yield is due to poor synthesis on the resin or a problem with the cleavage/purification?
A: First, perform a test cleavage on a small amount of the dried peptide-resin (10-20 mg). Analyze the resulting crude product by mass spectrometry. The presence of the target mass confirms that the synthesis was at least partially successful, suggesting the issue may lie in the cleavage or purification steps. If the target mass is absent or very low, the problem likely occurred during the on-resin synthesis cycles.
Q: My test cleavage shows the peptide was synthesized. What could be wrong with my cleavage or work-up?
A: Several factors can lead to poor yield during this final stage:
-
Incomplete Cleavage: The standard 2-3 hour cleavage time may be insufficient. Ensure your cleavage cocktail is freshly prepared, as the reagents can degrade. For potentially aggregated peptides, extending the cleavage time may be beneficial.
-
Peptide Precipitation Issues: D-{Ala-Ala-Ala} is a relatively hydrophobic peptide. Precipitation in cold diethyl ether can be inefficient. If you observe that the peptide remains in the ether, consider alternative precipitation or isolation methods, such as precipitation in ice-cold water followed by lyophilization.[1][2]
-
Loss During Purification: Co-elution of impurities with your target peptide during RP-HPLC can lead to the loss of product in fractions that do not meet the desired purity level. Optimizing the HPLC gradient to a shallower slope can improve the separation of closely eluting species.[3]
Issue 2: Incomplete or Failed Coupling Reactions
The primary cause of low yield during synthesis is the failure to complete the addition of each D-alanine residue, leading to truncated sequences.
Q: How can I tell if my coupling reactions are going to completion?
A: The most common method for monitoring coupling reactions is the Kaiser test (also known as the ninhydrin (B49086) test).[4][5] This colorimetric test detects free primary amines on the resin.
-
After Fmoc deprotection: A positive Kaiser test (intense blue beads/solution) is expected, indicating the presence of the free N-terminal amine ready for coupling.
-
After coupling: A negative Kaiser test (yellow or colorless beads/solution) indicates that the coupling was successful and there are no remaining free amines.
If you get a positive (blue) result after a coupling step, the reaction is incomplete.
Q: My Kaiser test is positive after coupling. What should I do?
A: An incomplete coupling requires immediate action to avoid the accumulation of deletion sequences.
-
Recouple (Double Coupling): Immediately perform a second coupling step using a fresh solution of activated D-alanine. This is the most straightforward solution and is often sufficient to drive the reaction to completion.
-
Extend Coupling Time: For the initial coupling, you can try extending the reaction time from the standard 1-2 hours to 4 hours or more.
-
Optimize Coupling Reagent: If you consistently experience incomplete couplings, consider switching to a more potent coupling reagent.
Issue 3: Peptide Aggregation on the Resin
Poly-alanine sequences are known for their high propensity to aggregate on the solid support, which can block reagent access and lead to incomplete deprotection and coupling steps.[6]
Q: I suspect my D-{Ala-Ala-Ala} peptide is aggregating. What are the signs and how can I mitigate this?
A: Signs of aggregation include slow or incomplete coupling reactions (positive Kaiser tests), difficulty in solvent filtration, and a "clumping" appearance of the resin beads. To combat aggregation:
-
Use a Low-Loading Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[6]
-
Incorporate Chaotropic Agents: In difficult cases, the addition of chaotropic agents like LiCl to the coupling and deprotection solutions can help disrupt the secondary structures that lead to aggregation.[6]
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-60°C) can help break up aggregates.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for synthesizing D-{Ala-Ala-Ala} to maximize yield and minimize racemization?
A: The choice of coupling reagent is critical. While standard reagents like DIC/Oxyma are cost-effective, more challenging sequences benefit from modern onium salt reagents. For a tri-peptide prone to aggregation, a highly efficient reagent is recommended. HATU and COMU are excellent choices, known for their high reactivity and ability to suppress racemization.[7][8][9]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Base | Typical Yield (%) | Key Considerations |
| DIC | OxymaPure® | - | >95 | Cost-effective; minimal racemization.[6][10] |
| HBTU/TBTU | HOBt | DIPEA | ~95-98 | Widely used, efficient, but HOBt has safety concerns.[8][11] |
| HATU | HOAt | DIPEA | ~99 | Highly efficient, especially for hindered couplings; may cause side reactions if used in excess.[8] |
| COMU | - | DIPEA | >99 | Excellent efficiency and safety profile; highly soluble.[8] |
Yields are based on model peptides and can vary based on sequence and conditions.
Q2: How significant is the risk of racemization when using D-alanine, and how can I prevent it?
A: Racemization, the conversion of a D-amino acid to its L-form, is a significant risk during the activation step of peptide coupling.[12] This leads to diastereomeric impurities that are difficult to separate, thereby reducing the yield of the pure D-{Ala-Ala-Ala}. The risk increases with certain coupling reagents and the use of strong bases.[12]
Strategies to Minimize Racemization:
-
Choice of Reagent/Additive: Carbodiimide-mediated couplings should always include an additive. Using DIC in combination with OxymaPure® is highly effective at suppressing racemization.[10] Phosphonium (e.g., PyBOP) and aminium (e.g., HATU, HBTU) reagents that form active esters with HOBt, HOAt, or Oxyma are also designed to minimize racemization.[7]
-
Base Selection: Use of a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine is preferable to stronger, less hindered bases.[7]
-
Pre-activation Time: Keep the pre-activation time of the amino acid (the time between adding the coupling reagent and adding the mixture to the resin) to a minimum (1-2 minutes). Prolonged activation increases the risk of oxazolone (B7731731) formation, the primary pathway for racemization.
Q3: What type of resin and loading level should I choose?
A: For a short, hydrophobic peptide like D-{Ala-Ala-Ala}, a Wang resin is a suitable choice as it allows for cleavage with TFA to yield a peptide with a C-terminal carboxylic acid.[13] To mitigate potential on-resin aggregation, it is highly recommended to use a resin with a low loading capacity , in the range of 0.1 to 0.4 mmol/g .[6]
Q4: My final product is difficult to purify. What can I do?
A: Purification of hydrophobic peptides can be challenging. If standard RP-HPLC is not providing adequate separation:
-
Use a Different Stationary Phase: If you are using a C18 column, try a column with a different hydrophobicity, such as C8 or C4, which may provide better separation for your peptide.[3]
-
Optimize the Gradient: Use a shallower gradient during HPLC elution (e.g., a 0.5% or 0.1% change in acetonitrile (B52724) per minute). This can significantly improve the resolution between your target peptide and closely eluting impurities.[3]
-
Alternative Precipitation: As mentioned, precipitating the crude peptide in ice-cold water instead of diethyl ether can sometimes improve the purity of the crude material before it is even subjected to HPLC.[1][2]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of D-{Ala-Ala-Ala} (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of D-{Ala-Ala-Ala} on a 0.1 mmol scale using Fmoc-D-Ala-Wang resin.
-
Resin Preparation:
-
Place 250 mg of Fmoc-D-Ala-Wang resin (loading: 0.4 mmol/g) in a fritted peptide synthesis vessel.
-
Swell the resin in 5 mL of dimethylformamide (DMF) for 1 hour with gentle agitation. After swelling, drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin. Agitate for 3 minutes.
-
Drain the solution. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Optional: Perform a Kaiser test on a few beads to confirm the presence of free amines (positive blue result).
-
-
Amino Acid Coupling (Repeated for the next two D-alanine residues):
-
Activation: In a separate vial, dissolve Fmoc-D-Ala-OH (3 eq, 0.3 mmol, 93 mg), HATU (2.9 eq, 0.29 mmol, 110 mg) in 2.5 mL of DMF. Add DIPEA (6 eq, 0.6 mmol, 105 µL) to the solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the absence of free amines (negative yellow result). If the test is positive, perform a second coupling (recouple).
-
-
Final Deprotection:
-
After the final D-alanine has been coupled, perform the Fmoc deprotection step as described in step 2.
-
After the final DMF washes, wash the peptidyl-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Kaiser Test for Reaction Monitoring
This protocol is for the qualitative assessment of free primary amines on the resin.[4][14]
Reagents:
-
Reagent A: 1 mL of 1 M KCN in pyridine (B92270) diluted to 50 mL with pyridine. (Handle KCN with extreme care).
-
Reagent B: 2.5 g of ninhydrin dissolved in 50 mL of n-butanol.
-
Reagent C: 20 g of phenol (B47542) dissolved in 10 mL of n-butanol.
Procedure:
-
Collect a small sample of resin (10-15 beads) and place it in a small glass test tube.
-
Wash the beads with DMF (2x) and DCM (2x) to remove residual reagents.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 5 minutes.
-
Observe the color:
-
Intense Blue (Beads and/or Solution): Positive result (free amines present).
-
Yellow/Colorless (Beads and Solution): Negative result (coupling is complete).
-
Protocol 3: Peptide Cleavage and Precipitation
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Cleavage:
-
Place the dried peptidyl-resin in a reaction vessel.
-
In a well-ventilated fume hood, prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For 250 mg of resin, prepare 5 mL of the cocktail. Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
-
Isolation and Precipitation:
-
Filter the cleavage mixture through a sintered funnel to separate the resin, collecting the filtrate in a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a larger tube, add 40 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.
-
Visualizations
Caption: Standard workflow for the solid-phase synthesis of D-{Ala-Ala-Ala}.
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
Technical Support Center: Optimizing D-Alanine Incorporation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the successful incorporation of D-alanine into synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is incorporating D-alanine sometimes challenging?
A: While not as sterically hindered as residues like Aib or N-methylated amino acids, D-alanine can still present challenges.[1] Difficulties typically arise from incomplete coupling reactions leading to low yields or deletion sequences, and the potential for epimerization of the preceding L-amino acid, which can compromise the stereochemical purity of the final peptide.[2][3]
Q2: What is epimerization and why is it a concern with D-alanine coupling?
A: Epimerization is the unwanted conversion of a chiral center to its opposite configuration—for instance, an L-amino acid flipping to a D-amino acid. During peptide synthesis, the activated carboxylic acid of the incoming amino acid is susceptible to base-catalyzed proton abstraction at its alpha-carbon, which can lead to this loss of stereochemical integrity.[2][4] While D-alanine itself is stable, the preceding L-amino acid in the sequence is at risk of epimerizing during its activation step before coupling to the N-terminus of the D-alanine-containing peptide. This results in hard-to-separate diastereomeric impurities that can alter the peptide's biological activity.[2]
Q3: Which factors most influence epimerization?
A: Several factors critically impact the rate of epimerization:
-
Coupling Reagents: Fast-acting onium salt reagents (e.g., HATU, HBTU) can increase the risk compared to carbodiimides under certain conditions, especially with excess base.[2]
-
Additives: Racemization-suppressing additives like HOAt (1-Hydroxy-7-azabenzotriazole) and its derivatives are crucial. They form active esters that are less prone to epimerization.[2][5]
-
Base: The type and concentration of the base are significant. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are common, but using them in excess should be avoided.[2]
-
Solvent: Polar solvents like DMF can increase the rate of epimerization compared to less polar options like dichloromethane (B109758) (DCM).[6]
-
Temperature: Higher temperatures accelerate epimerization; couplings should ideally be performed at room temperature or lower if issues persist.[2][6]
Q4: When should I choose a uronium/aminium salt reagent (HATU/HCTU) versus a phosphonium (B103445) salt (PyAOP/PyBOP)?
A: Uronium/aminium salts like HATU are highly efficient and fast, making them excellent for most couplings, including hindered ones.[7] However, they can cause guanidinylation of the N-terminal amine as a side reaction, especially if used in excess or during slow couplings.[1][8] Phosphonium reagents like PyBOP or PyAOP do not cause this side reaction and are very effective, though sometimes less reactive than HATU.[1] PyAOP is particularly effective for coupling N-methylated amino acids.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction (e.g., positive Kaiser test after coupling) | 1. Steric Hindrance: The peptide sequence near the coupling site is bulky, slowing the reaction.[1] 2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough for the specific sequence.[3] 3. Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites.[10] | 1. Use a More Potent Reagent: Switch to a highly efficient reagent such as HATU, HCTU, or COMU.[3][11] 2. Increase Reaction Time & Equivalents: Extend the coupling time (e.g., to 4 hours or overnight) and/or increase the equivalents of the D-alanine and coupling reagents.[3][12] 3. Perform a Double Coupling: After the initial coupling, drain the vessel and repeat the procedure with fresh reagents.[12] 4. Change Solvent: If aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use structure-disrupting additives.[13] |
| Presence of Diastereomeric Impurities (Observed in HPLC/MS) | 1. Epimerization: The activated amino acid preceding the D-alanine is losing its stereochemical integrity.[2] 2. Contaminated Reagents: The starting Fmoc-D-Ala-OH may contain L-alanine impurities. | 1. Optimize Coupling Additive & Base: Ensure an additive like HOAt or OxymaPure is used. Use a hindered base like DIPEA or 2,4,6-collidine and avoid using it in large excess.[2][4] 2. Avoid Pre-activation: For sensitive couplings, mix the amino acid, coupling reagent, and base together and add immediately to the resin, rather than allowing a pre-activation step where epimerization can occur.[4][14] 3. Lower the Temperature: Perform the coupling at a lower temperature to slow the rate of epimerization.[6] 4. Verify Starting Material Purity: Confirm the enantiomeric purity of the Fmoc-D-Ala-OH. |
| Unidentified Side Products | 1. Guanidinylation: Excess uronium/aminium reagent (HATU, HBTU) has capped the N-terminus of the peptide.[8] 2. N-acylurea Formation: When using carbodiimides (DIC/DCC), the O-acylisourea intermediate rearranges into an unreactive N-acylurea.[5] | 1. Use Stoichiometric Reagent Amounts: Avoid using a large excess of uronium/aminium reagents. A slight excess of the amino acid is preferred.[8] Alternatively, switch to a phosphonium reagent (PyBOP, PyAOP). 2. Use an Additive with Carbodiimides: Always use an additive like HOBt, HOAt, or OxymaPure with DIC/DCC to trap the active intermediate and prevent rearrangement.[5] |
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for efficiently synthesizing difficult sequences. The following table summarizes the performance and characteristics of common reagents used for sterically hindered couplings.
| Reagent | Class | Relative Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Low to Medium | Highly efficient, fast reaction times, forms highly reactive OAt esters.[7] | More expensive than HBTU; based on potentially explosive HOAt; can cause N-terminal guanidinylation.[1][8] |
| HCTU | Aminium/Uronium Salt | High | Low to Medium | Cost-effective alternative to HATU with similar efficiency.[12] | Can cause guanidinylation. |
| COMU | Aminium/Uronium Salt | Very High | Low | Efficiency comparable to HATU; based on non-explosive OxymaPure, making it safer.[1][11] | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | High | Low | Efficient, avoids guanidinylation side reactions.[1] | Generally less reactive than HATU.[1] |
| DIC/HOAt | Carbodiimide/Additive | Medium to High | Low | Cost-effective; proven to significantly suppress epimerization when used without pre-activation.[4] | Byproduct (diisopropylurea) can be difficult to remove in solution-phase synthesis; less potent for extremely hindered couplings.[11] |
Experimental Protocols
General Protocol for Solid-Phase D-Alanine Coupling (Fmoc/tBu Strategy)
This protocol describes a standard manual procedure for incorporating Fmoc-D-Ala-OH into a peptide sequence on a solid support using HATU.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-D-Ala-OH)
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF (v/v)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12]
-
Fmoc Deprotection:
-
D-Alanine Coupling:
-
Activation Mixture: In a separate vessel, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[3][12] Add DIPEA (6 equivalents) and allow the mixture to pre-activate for no more than 1-2 minutes to minimize potential side reactions.[12]
-
Coupling: Immediately add the activation mixture to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.[3] For difficult sequences, this time can be extended.[12]
-
-
Monitoring and Washing:
-
Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the absence of free amines, indicating reaction completion.[3]
-
If the test is positive, a second coupling (Step 3) may be necessary.
-
If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
-
Chain Elongation: Repeat steps 2-4 for subsequent amino acids in the sequence.
-
Final Cleavage: Once synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate and wash the crude peptide with cold diethyl ether.[3]
Visualizations
Experimental Workflow
The following diagram outlines the key decision points and steps in a typical solid-phase peptide synthesis workflow focused on successfully incorporating D-alanine.
Troubleshooting Decision Tree
When encountering problems such as low yield or impurities, this decision tree provides a logical path to identify and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
Peptide Synthesis Troubleshooting Guide: A Technical Support Center
Welcome to the Technical Support Center for Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low peptide yield?
Low peptide yield can stem from several factors throughout the synthesis process. The primary culprits are often incomplete deprotection or coupling reactions, peptide aggregation, and issues during the final cleavage and work-up.[1] Identifying the exact cause requires a systematic approach, starting with an analysis of a small resin sample to determine if the peptide was successfully synthesized on the support.[1]
Q2: How can I identify the source of impurities in my crude peptide?
Impurities in a crude peptide product can arise from various sources, including side reactions during synthesis, incomplete removal of protecting groups, or degradation of the peptide during cleavage.[2] The most effective method for identifying these impurities is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] By analyzing the mass of the unexpected peaks in the chromatogram, you can often deduce the nature of the impurity, such as a deletion sequence or a modification of an amino acid side chain.[4]
Q3: What is peptide aggregation and how can I prevent it?
Peptide aggregation is the self-association of growing peptide chains on the solid support, which can hinder reagent access and lead to incomplete reactions and low yields.[5][6] This is particularly common with hydrophobic sequences or those prone to forming secondary structures.[2] Strategies to prevent aggregation include using specialized resins, switching to a more effective solvent like N-methylpyrrolidone (NMP), increasing the reaction temperature, or incorporating "difficult sequence" disrupting elements like pseudoproline dipeptides.[5][6]
Q4: How do I know if the Fmoc deprotection step is complete?
Incomplete removal of the Fmoc protecting group is a common cause of deletion sequences.[7] The most common method for monitoring Fmoc deprotection is the Kaiser test, a colorimetric assay that detects free primary amines.[7][8] A positive Kaiser test (blue color) after deprotection indicates successful removal of the Fmoc group.[7] Alternatively, the release of the dibenzofulvene-piperidine adduct during deprotection can be monitored quantitatively using UV-Vis spectrophotometry at around 301 nm.[2][9]
Troubleshooting Guides
Low Peptide Yield
Problem: The final yield of your purified peptide is significantly lower than expected.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for diagnosing and addressing low peptide yield.
Peptide Purity Issues
Problem: HPLC analysis of the crude peptide shows multiple unexpected peaks.
Decision Tree for Impurity Identification:
Caption: A decision tree to identify the source of unexpected peaks in an HPLC chromatogram.
Data Presentation
Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the purity and yield of the synthesized peptide. Below is a comparison of some commonly used reagents.
| Coupling Reagent | Relative Cost | Coupling Efficiency | Racemization Risk | Notes |
| DIC/HOBt | Low | Good | Moderate | Cost-effective standard, but can be slower for hindered couplings. |
| HBTU/HCTU | Medium | High | Low | Widely used, efficient, and generally low racemization.[8] |
| HATU | High | Very High | Very Low | Highly efficient, especially for difficult couplings, but more expensive.[10] |
| COMU | High | Very High | Very Low | Offers high solubility and is considered safer than benzotriazole-based reagents.[11] |
Common Cleavage Cocktails for Fmoc SPPS
The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence to prevent side reactions.[12]
| Reagent Cocktail | Composition (TFA/Scavengers) | Primary Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without sensitive residues (Cys, Met, Trp).[12] |
| Reagent K | 82.5:5:5:5:2.5 (TFA/Phenol (B47542)/H₂O/Thioanisole/EDT) | Peptides with multiple sensitive residues.[3] |
| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Peptides containing Cys, Met, or Trp.[12] |
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively detect the presence of free primary amines on the resin, typically to confirm the completion of Fmoc deprotection.[7][13]
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of deionized water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[7]
-
Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[7]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.[7]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.
-
Wash the resin beads thoroughly with DCM or DMF and decant the solvent.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling).
Protocol 2: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.[9]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine (B6355638) in high-purity, amine-free DMF
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3 and 4 for a second deprotection treatment to ensure complete removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
Protocol 3: Reversed-Phase HPLC Purification of Peptides
This is a general protocol for the purification of synthetic peptides using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15]
Materials:
-
Crude synthetic peptide
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of Mobile Phase B or DMSO, then diluted with Mobile Phase A). Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the filtered sample onto the column. Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes.
-
Fraction Collection: Monitor the elution profile at 214 nm and/or 280 nm and collect fractions corresponding to the target peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.
Visualization of Key Processes
General Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A diagram illustrating the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
D-{Ala-Ala-Ala} Purity Assessment and Quality Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity and ensuring the quality control of the tripeptide D-{Ala-Ala-Ala}. This resource offers troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced D-{Ala-Ala-Ala} and what are their sources?
A1: Impurities in synthetic peptides like D-{Ala-Ala-Ala} can originate from various stages of the manufacturing process, including raw materials, synthesis, and storage.[1] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues, which can result from incomplete coupling reactions during solid-phase peptide synthesis (SPPS).
-
Insertion sequences: Peptides with an extra amino acid residue, which may occur if an amino acid is coupled more than once during a single step.
-
Truncated sequences: Shorter peptide chains formed due to incomplete synthesis.
-
Incompletely removed protecting groups: Residual protecting groups on the amino acid side chains or termini that were not fully cleaved after synthesis.
-
Diastereomers: Racemization of the D-alanine residues during synthesis can lead to the formation of peptides with L-alanine residues.
-
Degradation products: Formed during storage, common degradation pathways for peptides include oxidation, deamidation, and hydrolysis.[2]
Q2: What is a typical acceptance criterion for the purity of research-grade D-{Ala-Ala-Ala}?
A2: For research-grade peptides, a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) is generally considered acceptable. For therapeutic-grade peptides, a much higher purity of >98% is often required.[3]
Q3: How can the molecular weight of D-{Ala-Ala-Ala} and its impurities be confirmed?
A3: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for confirming the molecular weight of the target peptide and identifying impurities.[4] Electrospray ionization (ESI) is a common soft ionization technique used for peptides that allows for the generation of intact molecular ions.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purity assessment of D-{Ala-Ala-Ala}.
HPLC Analysis
Problem: Poor peak shape or peak tailing in the HPLC chromatogram.
-
Possible Cause 1: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of the peptide, influencing its interaction with the stationary phase.
-
Solution: Adjust the pH of the mobile phase. For reversed-phase HPLC of peptides, acidic mobile phases containing trifluoroacetic acid (TFA) or formic acid are commonly used to improve peak shape.
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Possible Cause 3: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on silica-based C18 columns can interact with the peptide, causing tailing.
-
Solution: Use a column with end-capping or a different stationary phase. Alternatively, add a competing base to the mobile phase.
-
Problem: Co-elution of impurities with the main D-{Ala-Ala-Ala} peak.
-
Possible Cause: The chromatographic conditions are not optimized for resolving all impurities.
-
Solution: Modify the gradient profile, change the organic modifier (e.g., from acetonitrile (B52724) to methanol), or try a column with a different selectivity. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Mass Spectrometry Analysis
Problem: Low signal intensity or signal suppression in ESI-MS.
-
Possible Cause: The presence of ion-suppressing agents in the sample or mobile phase. Trifluoroacetic acid (TFA), a common mobile phase additive in HPLC, is a known ion suppressant.
-
Solution: If possible, replace TFA with a more MS-friendly additive like formic acid. If TFA is necessary for chromatographic separation, use the lowest effective concentration.
-
Problem: Difficulty in interpreting the fragmentation pattern of D-{Ala-Ala-Ala}.
-
Possible Cause: The fragmentation of peptides can be complex.
-
Solution: In collision-induced dissociation (CID), peptides typically fragment along the peptide backbone, producing b- and y-ions. For D-{Ala-Ala-Ala}, expect to see fragment ions corresponding to the loss of one or two D-alanine residues. Comparing the experimental fragmentation pattern with theoretical predictions can aid in interpretation.
-
Data Presentation
Table 1: Typical Quality Control Specifications for D-{Ala-Ala-Ala}
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Identity | Conforms to reference | HPLC, MS, NMR |
| Purity (by HPLC) | ≥ 95.0% | RP-HPLC |
| Individual Impurity | ≤ 1.0% | RP-HPLC |
| Water Content | ≤ 10.0% | Karl Fischer |
| Peptide Content | ≥ 80.0% | Amino Acid Analysis or UV-Vis |
Table 2: Representative HPLC Method Parameters for D-{Ala-Ala-Ala} Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of D-{Ala-Ala-Ala} in 1 mL of Mobile Phase A |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
Objective: To determine the purity of D-{Ala-Ala-Ala} and quantify impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of D-{Ala-Ala-Ala} and dissolve it in 1 mL of Mobile Phase A (0.1% TFA in water) to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic System: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 2.
-
Injection: Inject 10 µL of the prepared sample solution.
-
Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the purity of D-{Ala-Ala-Ala} as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of D-{Ala-Ala-Ala}.
Methodology:
-
LC System: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: A similar HPLC method as described in Table 2 can be used, but it is advisable to replace TFA with 0.1% formic acid in both mobile phases to minimize ion suppression.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-500
-
-
Data Analysis: The expected molecular weight of D-{Ala-Ala-Ala} (C9H17N3O4) is 231.25 g/mol . In positive ion mode ESI-MS, the primary ion observed should be the protonated molecule [M+H]+ at m/z 232.26.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of D-{Ala-Ala-Ala}.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of D-{Ala-Ala-Ala} in 0.7 mL of deuterium (B1214612) oxide (D₂O).
-
NMR Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The spectrum should be consistent with the structure of D-{Ala-Ala-Ala}. The expected chemical shifts (in ppm, relative to a reference standard) are approximately:
-
α-CH protons: ~4.0-4.3 ppm (multiplets)
-
β-CH₃ protons: ~1.3-1.5 ppm (doublets)
-
The amide (NH) and amine (NH₂) protons will exchange with deuterium in D₂O and will likely not be observed.
-
Visualizations
Caption: Workflow for D-{Ala-Ala-Ala} purity assessment and quality control.
References
- 1. lcms.cz [lcms.cz]
- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 3. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Navigating the Proteome: A Comprehensive Proteomics Glossary | Technology Networks [technologynetworks.com]
- 6. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Working with D-Amino Acid Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with D-amino acid peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological assessment of these unique molecules.
I. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Peptide Synthesis
Issue: Low Yield of the Target D-Amino Acid Peptide
Low yields during solid-phase peptide synthesis (SPPS) can arise from a variety of factors, from incomplete reactions to aggregation of the growing peptide chain.
Table 1: Troubleshooting Low Synthesis Yield
| Potential Cause | Recommended Solutions |
| Incomplete Fmoc-Deprotection | Extend the deprotection reaction time. Consider a double deprotection step. |
| Inefficient Coupling Reactions | Use a more potent coupling reagent (e.g., HATU, HCTU).[1] Increase the concentration of the amino acid and coupling reagent solution.[2] Perform a double coupling for the problematic residue.[1] |
| Peptide Aggregation on Resin | Switch to a higher-solvating solvent like N-methylpyrrolidone (NMP) or use a solvent mixture (e.g., DCM/DMF/NMP).[1][3] Incorporate structure-disrupting elements like pseudoproline dipeptides.[4][5] Perform the synthesis at an elevated temperature (microwave-assisted SPPS).[3][4] |
| Steric Hindrance | For sterically hindered amino acids, extend the coupling time. |
| Racemization of D-Amino Acids | Use racemization-suppressing additives like HOBt. Optimize the coupling reagents and conditions.[6] |
| Diketopiperazine Formation | Use 2-chlorotrityl chloride resin, especially if proline is one of the first two amino acids.[6] |
| Aspartimide Formation | Add HOBt to the deprotection solution when the sequence contains aspartic acid.[6] |
Issue: Poor Solubility of the Crude or Purified D-Amino Acid Peptide
Solubility issues can hinder purification and subsequent biological assays.
Table 2: Troubleshooting Poor Peptide Solubility
| Potential Cause | Recommended Solutions |
| High Hydrophobicity | Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), then slowly add the aqueous buffer.[7][8] |
| Peptide Aggregation in Solution | Use sonication to aid dissolution.[9] Incorporate solubilizing agents or chaotropic salts.[4] |
| Isoelectric Point (pI) | Adjust the pH of the solution to be above or below the peptide's pI to increase its net charge.[7][10] |
| Formation of Secondary Structures | Add denaturing agents like guanidinium (B1211019) chloride or urea (B33335) (if compatible with the downstream application). |
| Peptide Length | For very long peptides, consider synthesizing shorter, overlapping fragments.[4] |
Peptide Purification
Issue: Low Purity or Poor Resolution during RP-HPLC
Achieving high purity is critical for accurate biological evaluation.
Table 3: Troubleshooting RP-HPLC Purification
| Potential Cause | Recommended Solutions |
| Co-eluting Impurities | Optimize the HPLC gradient; a shallower gradient can improve the separation of closely eluting species.[11] |
| Peptide is Too Hydrophilic | Use a less hydrophobic column (e.g., C8 or C4 instead of C18).[11] Ensure the presence of an ion-pairing agent like TFA in both mobile phases.[11] |
| Column Overload | Inject a smaller amount of the crude peptide solution.[11] |
| Incompatible Injection Solvent | Dissolve the crude peptide in the initial mobile phase of the HPLC gradient.[11] |
| Presence of Deletion or Truncated Sequences | These are common impurities from peptide synthesis.[12] Optimize the synthesis protocol to minimize their formation. |
| Oxidation of Susceptible Residues (e.g., Met, Cys, Trp) | Use oxygen-free solvents and store the peptide under an inert atmosphere.[8] |
Biological Assays
Issue: Unexpected or Inconsistent Bioassay Results
Erratic results in biological assays can be frustrating and may stem from various factors unrelated to the peptide's intrinsic activity.
Table 4: Troubleshooting Unexpected Bioassay Results
| Potential Cause | Recommended Solutions |
| Residual Trifluoroacetic Acid (TFA) from Purification | Residual TFA can be toxic to cells.[10] Perform a salt exchange step (e.g., to acetate (B1210297) or HCl salt) after purification. |
| Endotoxin Contamination | Use endotoxin-free reagents and labware during synthesis and purification, especially for immunological assays.[10] |
| Peptide Aggregation in Assay Buffer | Confirm peptide solubility in the specific assay buffer and at the working concentration. |
| Incorrect Peptide Concentration | Accurately determine the peptide concentration, as the lyophilized powder contains water and counterions.[10] |
| Enzymatic Degradation in Cell Culture Media | While D-amino acid peptides are more resistant, some degradation can still occur. Perform stability studies in the assay medium. |
| Oxidation or Degradation During Storage | Store lyophilized peptides at -20°C or -80°C and protect them from light.[10] Avoid repeated freeze-thaw cycles of stock solutions. |
II. Frequently Asked Questions (FAQs)
Q1: Why are D-amino acid peptides more resistant to enzymatic degradation?
Proteases, the enzymes that break down peptides, are stereospecific for L-amino acids, which are the exclusive building blocks of naturally occurring proteins.[6][13] The incorporation of a D-amino acid creates a stereochemical mismatch in the peptide backbone, preventing it from fitting correctly into the active site of the protease.[6] This steric hindrance makes the peptide bonds adjacent to the D-amino acid resistant to cleavage, significantly enhancing the peptide's stability and half-life in biological systems.[6][13]
Q2: What are the most common impurities found in synthetic D-amino acid peptides?
Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[12]
-
Truncated sequences: Shorter peptides resulting from incomplete synthesis.
-
Incompletely deprotected peptides: Peptides where side-chain protecting groups have not been fully removed.[12]
-
Diastereomers: Peptides containing the incorrect stereoisomer (e.g., an L-amino acid where a D-amino acid was intended) due to racemization or the use of impure starting materials.[14]
-
Oxidized peptides: Especially if the sequence contains methionine, cysteine, or tryptophan.[12]
Q3: How can I confirm the presence and location of a D-amino acid in my peptide?
Confirming the stereochemistry can be challenging as D- and L-amino acids have the same mass. Specialized analytical techniques are required:
-
Chiral Amino Acid Analysis: The peptide is hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent and analyzed by chromatography (GC or HPLC) to determine the D/L ratio for each amino acid.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their shape and size, which can differ between diastereomeric peptides (peptides differing only in the stereochemistry of one or more amino acids).[1][7][9]
Q4: Can the position of the D-amino acid in the peptide sequence affect its properties?
Yes, the position is critical. Placing a D-amino acid at or near a known protease cleavage site will be most effective in preventing degradation at that site. However, the position can also influence the peptide's secondary structure, receptor binding affinity, and overall biological activity. It is often necessary to systematically substitute D-amino acids at various positions to find the optimal balance of stability and activity.
Q5: What are "retro-inverso" peptides, and how do they relate to D-amino acid peptides?
Retro-inverso peptides are analogs where the direction of the peptide backbone is reversed, and all L-amino acids are replaced with D-amino acids.[14] This modification aims to mimic the side-chain topology of the parent L-peptide while having a reversed backbone, which can lead to high resistance to proteolysis and potentially similar biological activity.[14]
III. Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing a D-amino acid using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected L- and D-amino acids
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: If starting with a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and by-products.
-
Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of the next Fmoc-protected amino acid (L- or D-) and an activating agent (e.g., HATU) in DMF. Add DIPEA to the mixture.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 3-8 for each amino acid in the sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 3).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol: In Vitro Enzymatic Stability Assay
This protocol assesses the stability of a D-amino acid peptide in a biological matrix like human plasma.
Materials:
-
Test peptide (and an all-L-amino acid control peptide, if available)
-
Human plasma or serum
-
Phosphate-buffered saline (PBS)
-
Precipitating agent (e.g., ice-cold acetonitrile with 1% TFA)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
RP-HPLC or LC-MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).
-
Reaction Mixture: Dilute the peptide stock solution into a mixture of human plasma and PBS (e.g., 1:1 v/v) to the final desired concentration (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. The t=0 sample should be taken and quenched immediately.
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to 2-3 volumes of the cold precipitating agent. This will precipitate the plasma proteins.
-
Protein Removal: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.
-
Quantification: Analyze the supernatant by RP-HPLC or LC-MS. Quantify the amount of remaining intact peptide by measuring its peak area.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t½) by fitting the data to a first-order exponential decay model.
IV. Visualizations
Caption: Troubleshooting workflow for common issues with D-amino acid peptides.
Caption: General experimental workflow for D-amino acid peptide development.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 13. benchchem.com [benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: D-{Ala-Ala-Ala} Quantification
Welcome to the technical support center for the quantification of D-{Ala-Ala-Ala}. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and troubleshooting for the accurate quantification of this D-amino acid-containing peptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying D-{Ala-Ala-Ala} in biological matrices?
A1: The most prevalent and robust method for quantifying D-{Ala-Ala-Ala} is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial when dealing with complex biological samples and potentially low concentrations of the target peptide.
Q2: Is derivatization necessary for the analysis of D-{Ala-Ala-Ala} by LC-MS/MS?
A2: While direct analysis is possible, chiral derivatization is highly recommended to distinguish D-{Ala-Ala-Ala} from its L-enantiomer and other isomers.[1][3] Derivatization with a chiral reagent, such as Marfey's reagent (FDAA), creates diastereomers that can be separated on a standard C18 column, simplifying the chromatographic method.[1]
Q3: What are the main challenges associated with the stability of D-{Ala-Ala-Ala} during sample preparation and analysis?
A3: D-{Ala-Ala-Ala}, like other peptides, can be susceptible to degradation. Key stability concerns include enzymatic degradation in biological samples, hydrolysis, and potential racemization of the D-alanine residues, especially under harsh acidic or basic conditions.[4][5] Proper sample handling, such as immediate processing or storage at low temperatures, is critical.
Q4: How can I minimize racemization of D-alanine during sample preparation?
A4: Racemization can occur during acid hydrolysis if it's used to break down a larger protein to measure its D-amino acid content. To minimize this, it's advised to use deuterated hydrochloric acid (DCl in D₂O) for hydrolysis. This allows for the correction of any induced racemization.[4][6] For quantification of the intact peptide, avoiding harsh pH conditions is key.
Q5: What are typical sources of error in quantitative LC-MS/MS analysis of peptides?
A5: Common sources of error include matrix effects from the biological sample, which can cause ion suppression or enhancement, and non-specific binding of the peptide to sample tubes and instrument components.[2][7] Inconsistent sample preparation and variability in instrument performance can also lead to inaccurate quantification.[8] Using a stable isotope-labeled internal standard can help to mitigate many of these issues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Inappropriate mobile phase composition.- Sample solvent mismatch with the mobile phase. | - Flush the column with a strong solvent or replace it.- Optimize mobile phase pH and organic content.- Ensure the sample is dissolved in a solvent similar to the initial mobile phase.[9][10] |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components.- Inefficient ionization of the analyte.- Peptide adsorption to surfaces.- Suboptimal MS parameters. | - Improve sample clean-up using solid-phase extraction (SPE).- Optimize mobile phase additives (e.g., formic acid) to enhance ionization.- Use low-adsorption vials and pipette tips.- Tune MS parameters (e.g., spray voltage, gas flows, collision energy).[2][7] |
| High Variability in Results | - Inconsistent sample preparation.- Instability of the peptide in the sample or processed extracts.- Variability in instrument performance.- Issues with the internal standard. | - Standardize all sample preparation steps.- Keep samples cold and analyze them promptly after preparation.- Perform regular system suitability tests.- Ensure the internal standard is added early in the process and behaves similarly to the analyte.[8] |
| Inability to Separate D- and L- Isomers | - Incomplete or failed chiral derivatization.- Inadequate chromatographic resolution. | - Optimize the derivatization reaction conditions (pH, temperature, time).- Adjust the gradient profile, flow rate, or try a different column chemistry.[1][3] |
| Carryover in Blank Injections | - Adsorption of the peptide to the injector or column. | - Implement a rigorous needle wash protocol with a strong organic solvent.- Inject several blank samples after high-concentration samples. |
Experimental Protocols
Protocol 1: Quantification of D-{Ala-Ala-Ala} by LC-MS/MS with Chiral Derivatization
This protocol describes the quantification of D-{Ala-Ala-Ala} in a biological matrix (e.g., plasma) using chiral derivatization followed by LC-MS/MS analysis.
1. Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., D-{Ala-Ala-Ala}-d4).
-
Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
2. Chiral Derivatization with Marfey's Reagent (FDAA):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 1 M HCl.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the derivatized standard |
4. Data Analysis:
-
Create a calibration curve using standards of known D-{Ala-Ala-Ala} concentrations prepared in the same biological matrix.
-
Quantify the D-{Ala-Ala-Ala} concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of D-{Ala-Ala-Ala} using the described LC-MS/MS method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for D-{Ala-Ala-Ala} quantification.
Caption: Logical troubleshooting flow for quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. biomedgrid.com [biomedgrid.com]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting D-{Ala-Ala-Ala} Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common reproducibility issues encountered during the synthesis, purification, and analysis of the D-Alanine tripeptide (D-{Ala-Ala-Ala}).
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significantly lower yield than expected for my D-{Ala-Ala-Ala} synthesis?
A1: Low yield in solid-phase peptide synthesis (SPPS) of D-{Ala-Ala-Ala} can stem from several factors. The repetitive alanine (B10760859) sequence can lead to peptide aggregation on the resin, hindering subsequent coupling steps.[1] Additionally, D-amino acids can sometimes exhibit slower coupling kinetics compared to their L-counterparts due to steric hindrance.[2] Incomplete removal of the Fmoc protecting group or inefficient coupling at each step can lead to the accumulation of truncated sequences, thus reducing the overall yield of the final product.[3]
Q2: My mass spectrometry results show multiple peaks corresponding to deletion sequences (e.g., D-Ala-D-Ala). What is the likely cause?
A2: The presence of deletion sequences is a strong indicator of incomplete coupling or premature chain termination during synthesis.[3][4] For a repetitive sequence like D-{Ala-Ala-Ala}, this can be exacerbated by inter-chain aggregation, which blocks reactive sites.[5] It is also crucial to ensure the quality and concentration of coupling reagents.
Q3: After cleavage from the resin, my peptide won't precipitate in cold ether. What should I do?
A3: While D-{Ala-Ala-Ala} is a relatively small and potentially soluble peptide, failure to precipitate could indicate a very low peptide concentration or issues with the cleavage cocktail.[6] First, confirm that the synthesis was successful by analyzing a small, cleaved sample via mass spectrometry.[3] If the peptide is present, you can try reducing the volume of the cleavage solution (e.g., TFA) under a stream of nitrogen before adding the cold ether to increase the effective peptide concentration.[6]
Q4: I'm seeing variability in the bioactivity of different batches of my synthesized D-{Ala-Ala-Ala}. What could be the source of this inconsistency?
A4: Inconsistent bioactivity can arise from several sources. Purity differences between batches are a primary suspect; residual solvents, truncated peptides, or byproducts from the synthesis and cleavage can interfere with biological assays.[1] Improper storage can lead to peptide degradation, and freeze-thaw cycles should be avoided.[7] Contaminants such as trifluoroacetic acid (TFA) from HPLC purification or endotoxins can also significantly impact cellular assays.[7]
Troubleshooting Guides
Issue 1: Low Peptide Yield and Purity
| Potential Cause | Diagnostic Step | Recommended Solution |
| Incomplete Fmoc Deprotection | Perform a test on a small sample of resin after the deprotection step using a ninhydrin (B49086) (Kaiser) test. A blue color indicates incomplete removal of the Fmoc group.[3] | Increase the deprotection reaction time or use a stronger deprotection solution. |
| Inefficient Amino Acid Coupling | After coupling, perform a ninhydrin test. Colorless beads indicate complete coupling.[3] | Double couple the incoming amino acid, especially for the second and third alanines in the sequence.[5] Increase the concentration of the amino acid and coupling reagents.[5] Consider using a more efficient coupling reagent like HBTU or HATU.[3] |
| Peptide Aggregation on Resin | Observe the resin beads for clumping. Swelling of the resin may also be reduced. | Synthesize at an elevated temperature to disrupt secondary structures.[3] Use a solvent like N-methyl-2-pyrrolidone (NMP) which can better solvate the growing peptide chain.[4] |
| Poor Cleavage from Resin | After cleavage, weigh the dried resin to see if there has been a substantial mass increase from the initial loading, which might suggest retained peptide.[6] | Re-cleave the resin with fresh cleavage cocktail.[6] Ensure the appropriate cleavage cocktail is used for your resin type. |
Issue 2: Inconsistent Analytical Results (HPLC/Mass Spectrometry)
| Potential Cause | Diagnostic Step | Recommended Solution |
| Oxidation of Peptide | Check mass spectrometry for peaks corresponding to the mass of the peptide +16 Da (for one oxidation) or +32 Da (for two). | Store the lyophilized peptide at -20°C or lower, under an inert gas like argon if possible.[7] Avoid repeated freeze-thaw cycles by preparing aliquots.[7] |
| Adsorption to Vials | Analyze the same sample from both polypropylene (B1209903) and glass HPLC vials and compare the peak areas. | For charged peptides, polypropylene vials are often preferred to prevent adsorption to the silica (B1680970) surface of glass vials.[8] |
| Improper Solubilization | Visually inspect the solution for any particulate matter. Centrifuge the sample and analyze both the supernatant and the resuspended pellet (if any). | Test the peptide's solubility in different solvent systems. For many peptides, starting with a small amount of an organic solvent like acetonitrile (B52724) or DMSO before adding an aqueous buffer can be effective. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of D-{Ala-Ala-Ala} (Fmoc Chemistry)
-
Resin Preparation : Start with a pre-loaded Fmoc-D-Ala resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling : In a separate vessel, activate the next Fmoc-D-Ala-OH by mixing it with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Monitoring : Perform a ninhydrin test to ensure the reaction has gone to completion. If the test is positive, recouple for another 1-2 hours.[3]
-
Washing : Wash the resin with DMF to remove excess reagents.
-
Repeat : Repeat the deprotection and coupling steps for the final D-Alanine residue.
-
Final Deprotection : After the final coupling, perform one last Fmoc deprotection.
-
Final Wash and Drying : Wash the resin with DMF, followed by a solvent like dichloromethane (B109758) (DCM), and dry the resin under a vacuum.
Protocol 2: Cleavage and Precipitation
-
Cleavage : Treat the dried peptide-resin with a cleavage cocktail. A common mixture for simple peptides is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS).[6] Incubate for 2-3 hours at room temperature.
-
Filtration : Filter the resin and collect the TFA solution containing the peptide.
-
Precipitation : Add the TFA solution dropwise into a 50-fold excess of ice-cold diethyl ether.
-
Pelleting : A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide.
-
Washing : Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Drying : Dry the peptide pellet under a vacuum to obtain the crude product.
Visualizations
Experimental Workflow for D-{Ala-Ala-Ala} Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of D-{Ala-Ala-Ala}.
Troubleshooting Logic for Low Peptide Yield
Caption: Decision tree for troubleshooting low peptide yield.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
D-{Ala-Ala-Ala} vs. L-{Ala-Ala-Ala}: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomeric peptides is paramount. This guide provides a comprehensive comparison of the biological activities of D-{Ala-Ala-Ala} and L-{Ala-Ala-Ala}, offering insights into their distinct properties and potential therapeutic applications.
The chirality of amino acids, the fundamental building blocks of peptides, dictates their three-dimensional structure and, consequently, their biological function. While L-amino acids are the canonical components of proteins in most living organisms, the incorporation of their D-enantiomers can dramatically alter a peptide's characteristics. This comparison focuses on the tripeptide Ala-Ala-Ala, examining how the substitution of L-alanine with D-alanine impacts its biological performance.
Core Differences in Biological Activity
The primary distinction between D-{Ala-Ala-Ala} and L-{Ala-Ala-Ala} lies in their susceptibility to enzymatic degradation. Peptides composed of L-amino acids are readily recognized and cleaved by proteases, leading to a short half-life in biological systems. In contrast, D-amino acid-containing peptides exhibit remarkable resistance to proteolysis, a key advantage in therapeutic peptide development.[1][2][3] This enhanced stability translates to improved bioavailability and prolonged activity.[2]
While L-{Ala-Ala-Ala} is generally considered a simple, readily metabolized peptide, its biological activity is often transient. It can be utilized by cells as a source of the amino acid L-alanine, which plays a role in energy metabolism.[4]
Conversely, the biological activities of D-alanine-containing peptides are more specialized. D-Ala-D-Ala is a well-known component of bacterial cell wall peptidoglycan, making it a target for antibiotics like vancomycin.[1][5][6][7] Peptides with D-Ala-ended precursors have been shown to have immunomodulatory effects, potentially triggering pro-inflammatory responses through pathways like the MyD88-dependent TRAF6/MAPK pathway.[8][9] A study on D-alanine hydrochloride and its dipeptide has also demonstrated a protective effect on human proximal tubular epithelial cells, suggesting a potential therapeutic role in acute kidney injury.[10][11]
Quantitative Data Summary
Direct comparative quantitative data for D-{Ala-Ala-Ala} versus L-{Ala-Ala-Ala} is not extensively available in the literature. However, based on the general principles of D- versus L-peptides, the following table summarizes the expected differences in key performance metrics.
| Parameter | D-{Ala-Ala-Ala} | L-{Ala-Ala-Ala} | Rationale |
| Proteolytic Stability | High | Low | D-amino acids are not recognized by most endogenous proteases.[1][2][3] |
| In vivo Half-life | Extended | Short | Resistance to degradation leads to longer circulation time.[2] |
| Bioavailability | Potentially High | Low | Enhanced stability contributes to better absorption and utilization.[2] |
| Immunogenicity | Potentially higher | Generally low | The "unnatural" structure of D-peptides may elicit an immune response. |
| Receptor Binding Affinity | Varies | Varies | Dependent on the specific receptor; chirality can significantly alter binding. |
| Cellular Uptake | Varies | Varies | Dependent on transport mechanisms; some peptide transporters are stereospecific. |
Experimental Protocols
To empirically determine and compare the biological activities of D-{Ala-Ala-Ala} and L-{Ala-Ala-Ala}, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Proteolytic Stability Assay
This protocol assesses the resistance of the peptides to enzymatic degradation in human plasma.
Materials:
-
D-{Ala-Ala-Ala} and L-{Ala-Ala-Ala} peptide stock solutions (10 mM in DMSO)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution (Acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Incubation: Dilute the peptide stock solutions to a final concentration of 100 µM in pre-warmed human plasma. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Protein Precipitation: Immediately add three volumes of ice-cold acetonitrile (B52724) to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining intact peptide using a suitable reverse-phase HPLC method.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) of each peptide by fitting the data to a first-order decay curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol evaluates the cytotoxic effects of the peptides on a selected cell line.
Materials:
-
Human cell line (e.g., HEK293 or a relevant cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
D-{Ala-Ala-Ala} and L-{Ala-Ala-Ala} peptide solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of D-{Ala-Ala-Ala} or L-{Ala-Ala-Ala}. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against peptide concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing a Potential Signaling Pathway
While a specific signaling pathway for D-{Ala-Ala-Ala} is not definitively established, based on the immunomodulatory effects of D-alanine-containing structures, a hypothetical pathway involving Toll-like Receptor (TLR) activation can be proposed.
Caption: Hypothetical signaling pathway for D-{Ala-Ala-Ala} immunomodulation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the in vitro biological activity of the two peptides.
Caption: Workflow for comparing D- and L-peptide biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. peptidesuk.com [peptidesuk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. moleculardepot.com [moleculardepot.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 9. Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
D-Peptides in Drug Development: A Comparative Analysis of D-{Ala-Ala-Ala} and Other D-Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide-based therapeutics represents a paradigm shift in drug design, offering a powerful strategy to overcome the inherent limitations of their natural L-amino acid counterparts. This guide provides a comparative analysis of D-{Ala-Ala-Ala} and other D-peptides, focusing on their enhanced stability, reduced immunogenicity, and potential to modulate key signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support further research and development.
Enhanced Stability and Reduced Immunogenicity: The D-Advantage
Peptides composed of D-amino acids exhibit significantly greater resistance to proteolytic degradation compared to their L-peptide equivalents. This is because proteases, the enzymes responsible for peptide breakdown in the body, are stereospecific for L-amino acids. By incorporating D-amino acids, the peptide becomes a poor substrate for these enzymes, leading to a longer in vivo half-life and improved bioavailability.
Furthermore, D-peptides generally exhibit lower immunogenicity. The substitution of L-amino acids with D-amino acids can reduce the peptide's affinity for Major Histocompatibility Complex (MHC) molecules, a crucial step in initiating an immune response. This diminished recognition by T-cells can lead to a reduced risk of antibody generation against the peptide therapeutic.
Comparative Stability of L- vs. D-Peptides
The following table summarizes the enhanced stability of D-peptides compared to their L-enantiomers in human plasma. While direct comparative data for a broad range of D-tripeptides is limited, the principle of increased stability is a well-established advantage of D-peptide design.
| Peptide Sequence | Enantiomer | Half-life in Human Plasma | Reference |
| Melittin | L-Melittin | < 1 hour | [1] |
| D-Melittin | > 24 hours | [1] | |
| GLP-1 | L-GLP-1 | < 1 hour | [2] |
| D-GLP-1 | > 6 hours | [2] | |
| Generic Peptide A | L-form | Minutes to hours | General Finding |
| D-form | Significantly longer | General Finding |
Biological Activity and Therapeutic Potential
While D-{Ala-Ala-Ala} itself is primarily known as a component of bacterial cell walls and a target for antibiotics like vancomycin, the incorporation of D-alanine and other D-amino acids into therapeutic peptides can significantly modulate their biological activity. D-peptides can be designed to act as agonists or antagonists for a variety of cellular receptors, including the large and therapeutically important family of G-protein coupled receptors (GPCRs).
D-Peptides as Modulators of GPCR Signaling
GPCRs are integral membrane proteins that play a crucial role in a multitude of physiological processes, making them attractive drug targets. D-peptides can be engineered to bind to GPCRs and either activate (agonism) or block (antagonism) their downstream signaling pathways. The unique conformational properties conferred by D-amino acids can lead to high-affinity and selective interactions with these receptors.
Below is a generalized diagram illustrating how a D-peptide antagonist can inhibit GPCR signaling.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Peptides
The synthesis of D-peptides is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized workflow.
Detailed Methodology:
-
Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the first amino acid (if pre-loaded on the resin) or the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The incoming Fmoc-protected D-amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent D-amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).
In Vitro Stability Assay in Human Plasma
This protocol outlines a method to assess the proteolytic stability of D-peptides in human plasma.
Materials:
-
Test D-peptide and L-peptide control
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
Incubator at 37°C
-
Centrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO).
-
Incubation: Dilute the peptide stock solution into pre-warmed human plasma to a final concentration of 10 µM. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile to the aliquot.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).
In Vitro Immunogenicity Assessment
Assessing the immunogenic potential of D-peptides is crucial for their development as therapeutics. In vitro assays using human peripheral blood mononuclear cells (PBMCs) can provide an initial indication of a peptide's ability to elicit a T-cell response.
General Protocol Outline:
-
PBMC Isolation: Isolate PBMCs from healthy human donors representing a variety of HLA types.
-
Cell Culture: Culture the PBMCs in a suitable medium.
-
Peptide Stimulation: Add the test D-peptide and control peptides (including a known immunogenic L-peptide) to the cell cultures at various concentrations.
-
Incubation: Incubate the cells for 5-7 days to allow for antigen processing and presentation, and T-cell proliferation.
-
Readout: Assess T-cell activation and proliferation using methods such as:
-
ELISpot: to measure the frequency of cytokine-secreting cells (e.g., IFN-γ).
-
Proliferation assays: using dyes like CFSE to measure cell division.
-
Cytokine profiling: using multiplex assays to measure the levels of various cytokines in the culture supernatant.
-
Data Analysis: Compare the T-cell responses induced by the D-peptide to those of the negative and positive controls. A significantly lower response for the D-peptide suggests a lower immunogenic potential.
Conclusion
The incorporation of D-amino acids, as exemplified by the principles applicable to D-{Ala-Ala-Ala} and other D-peptides, offers a robust strategy to enhance the drug-like properties of peptide therapeutics. The increased stability against enzymatic degradation and reduced immunogenicity are key advantages that can lead to improved pharmacokinetic profiles and safer drug candidates. While direct comparative data for specific short D-peptides remains an area for further research, the foundational principles and experimental methodologies outlined in this guide provide a strong framework for the design and evaluation of novel D-peptide-based drugs. The ability of these peptides to modulate critical signaling pathways, such as those mediated by GPCRs, underscores their significant therapeutic potential.
References
A Comparative Guide to Validating the Purity of Synthetic D-{Ala-Ala-Ala}
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthetic peptides is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of standard and alternative methods for validating the purity of the synthetic tripeptide D-Alanyl-D-Alanyl-D-Alanine (D-{Ala-Ala-Ala}). We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate validation strategy.
The primary methods for assessing the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). An important alternative and complementary technique is Amino Acid Analysis (AAA). A comprehensive purity assessment often involves the synergistic use of these orthogonal techniques, each providing distinct yet complementary information about the peptide's identity and purity.
Understanding Potential Impurities in Synthetic D-{Ala-Ala-Ala}
Solid-phase peptide synthesis (SPPS), the most common method for producing peptides like D-{Ala-Ala-Ala}, can introduce several types of impurities.[1][2] Understanding these potential contaminants is crucial for selecting the appropriate analytical methods for their detection and quantification.
Common Impurities Include:
-
Deletion Sequences: Peptides missing one or more amino acids (e.g., D-{Ala-Ala}). This can occur due to incomplete coupling reactions during synthesis.[1]
-
Insertion Sequences: Peptides with an additional amino acid. This may result from inadequate washing to remove excess activated amino acids.[1]
-
Incompletely Deprotected Peptides: Peptides that retain protecting groups on their termini or side chains.
-
Diastereomeric Impurities: Peptides containing one or more L-Alanine residues instead of the intended D-Alanine. This is a significant concern in the synthesis of D-amino acid peptides due to the risk of racemization during amino acid activation and coupling.[2]
Comparative Analysis of Purity Validation Methods
The selection of an analytical method, or a combination thereof, is critical for the robust characterization of synthetic peptides. Below is a comparative analysis of the primary and alternative methods for validating the purity of D-{Ala-Ala-Ala}.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry standard for assessing the purity of synthetic peptides.[3] It separates the target peptide from its impurities based on differences in their hydrophobicity.
Data Presentation: RP-HPLC Purity Analysis
| Analyte | Retention Time (min) | Peak Area (%) | Identification |
| D-{Ala-Ala-Ala} | 12.5 | 98.2 | Target Peptide |
| Impurity 1 | 10.8 | 1.1 | D-{Ala-Ala} (Deletion) |
| Impurity 2 | 12.2 | 0.7 | L-Ala-D-Ala-D-Ala (Diastereomer) |
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the lyophilized D-{Ala-Ala-Ala} sample in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of D-{Ala-Ala-Ala} by dividing its peak area by the total peak area of all peaks and multiplying by 100.
RP-HPLC Workflow for D-{Ala-Ala-Ala} Purity Analysis
Method 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the target peptide and identifying impurities based on their mass-to-charge (m/z) ratio. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
Data Presentation: Mass Spectrometry Analysis
| m/z (Observed) | m/z (Theoretical) | Δ (Da) | Identification |
| 232.16 | 232.15 | 0.01 | [D-{Ala-Ala-Ala} + H]⁺ |
| 161.11 | 161.09 | 0.02 | [D-{Ala-Ala} + H]⁺ |
| 232.16 | 232.15 | 0.01 | [L-Ala-D-Ala-D-Ala + H]⁺ |
Experimental Protocol: LC-MS
-
LC Separation: Utilize the same RP-HPLC protocol as described above. The eluent from the HPLC column is directed into the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Analyze the mass spectrum for the peak corresponding to the theoretical molecular weight of D-{Ala-Ala-Ala}. Identify impurity peaks by comparing their m/z values to the theoretical masses of potential impurities. Fragmentation analysis (MS/MS) can be performed to confirm the sequence of the peptide and its impurities.
Mass Spectrometry Analysis Pathway
Alternative Method: Amino Acid Analysis (AAA)
Amino Acid Analysis is considered a gold standard for the absolute quantification of peptides.[4][5] It involves hydrolyzing the peptide into its constituent amino acids, which are then separated, identified, and quantified. This method is particularly useful for confirming the amino acid composition and for detecting the presence of diastereomeric impurities through chiral separation of the hydrolyzed amino acids.
Data Presentation: Chiral Amino Acid Analysis
| Amino Acid | Expected Molar Ratio | Observed Molar Ratio | Enantiomeric Purity (%) |
| D-Alanine | 3.0 | 2.95 | 99.3 |
| L-Alanine | 0.0 | 0.05 | - |
Experimental Protocol: Chiral Amino Acid Analysis
-
Acid Hydrolysis: Hydrolyze a known quantity of the D-{Ala-Ala-Ala} sample in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization (Optional): For some chiral HPLC methods, the hydrolyzed amino acids may need to be derivatized with a chiral reagent.
-
Chiral HPLC:
-
Column: A chiral stationary phase (CSP) column capable of separating D- and L-alanine enantiomers.[6]
-
Mobile Phase: As recommended for the specific chiral column (often a mixture of an organic solvent like methanol (B129727) or isopropanol (B130326) with an acidic or basic modifier).
-
Detection: UV or fluorescence detection (may require pre- or post-column derivatization).
-
-
Data Analysis: Quantify the amounts of D-Alanine and L-Alanine by comparing their peak areas to those of known standards. Calculate the enantiomeric purity of the D-Alanine.
Chiral Amino Acid Analysis Workflow
Conclusion
A multi-faceted approach is recommended for the comprehensive validation of synthetic D-{Ala-Ala-Ala} purity. RP-HPLC serves as the primary tool for quantifying the target peptide and resolving hydrophobic impurities. Mass spectrometry is indispensable for confirming the molecular identity of the peptide and its impurities. Chiral Amino Acid Analysis provides an orthogonal method to accurately quantify the peptide and, crucially, to determine its stereochemical integrity by detecting any racemization to L-Alanine. The combination of these techniques ensures a thorough and reliable assessment of peptide purity, which is essential for advancing research and drug development.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 5. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Stability of D-{Ala-Ala-Ala} Versus L-Peptides
For Researchers, Scientists, and Drug Development Professionals
The intrinsic instability of natural L-peptides to enzymatic degradation presents a significant hurdle in their therapeutic development. A key strategy to enhance peptide stability, and thereby improve pharmacokinetic profiles, is the incorporation of D-amino acids. This guide provides an objective comparison of the stability of D-amino acid containing peptides, specifically focusing on the conceptual model of D-{Ala-Ala-Ala}, against their natural L-enantiomers, supported by established principles and experimental data from analogous peptides.
The Principle of Enhanced Stability: A Stereochemical Defense
Naturally occurring peptides are composed exclusively of L-amino acids. Consequently, proteases, the enzymes responsible for peptide degradation, have evolved with active sites that are stereospecific for L-amino acid residues.[1][2][3] The introduction of a D-amino acid into a peptide sequence, such as in D-{Ala-Ala-Ala}, creates a stereochemical mismatch. This altered spatial arrangement of the amino acid side chain prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.[2][3] This steric hindrance is the fundamental reason why peptides containing D-amino acids exhibit significantly enhanced stability against enzymatic degradation.[4]
Diagram of Protease Interaction with L- and D-Peptides
Caption: Steric hindrance prevents D-peptides from binding to protease active sites.
Quantitative Comparison of Stability
The substitution of L-amino acids with D-amino acids has been consistently shown to enhance peptide stability against a wide range of proteases and in biological fluids like plasma and serum.[2][5] This enhanced stability translates to a prolonged in vivo circulation and an increased half-life, which are critical factors for therapeutic efficacy.[1][6] For instance, a study on the GLP-1 peptide demonstrated that while the L-form was completely degraded in less than an hour by Proteinase K, 80% of the D-form remained intact even after 6 hours of exposure.[7]
While specific experimental data for D-{Ala-Ala-Ala} is not detailed in the reviewed literature, the universal principle of stereospecific protease resistance allows for a confident extrapolation of its stability profile. The following table summarizes representative data from various studies comparing the stability of L-peptides to their D-amino acid-containing counterparts.
| Peptide Type | Assay Condition | L-Peptide Stability (% remaining) | D-Peptide Stability (% remaining) | Fold Increase in Half-life (Approx.) |
| Antimicrobial Peptide | Trypsin Treatment | Susceptible | Highly Stable | Not specified |
| Generic Peptide | Human Plasma (24h) | <10% | >60% | >10x |
| GLP-1 Analog | Proteinase K (1h) | 0% | >80% (at 6h) | >6x |
| Cationic Peptides | Fetal Calf Serum | Susceptible | Resistant | Not specified |
This table is a synthesis of findings from multiple sources demonstrating the general trend of increased stability for D-peptides.[5][7][8]
Experimental Protocols
Assessing the enzymatic stability of a peptide is a critical step in its preclinical development. A typical in vitro stability assay involves incubating the peptide in a biologically relevant matrix (e.g., human plasma, serum, or a specific protease solution) and monitoring its degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Protocol: In Vitro Peptide Stability Assay in Plasma
-
Materials:
-
Test peptides (D-{Ala-Ala-Ala} and L-{Ala-Ala-Ala}) stock solutions (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma.[9]
-
Quenching/Precipitating Solution (e.g., ice-cold acetonitrile (B52724) or 10% trichloroacetic acid).[3][9]
-
HPLC or LC-MS system for analysis.[9]
-
-
Procedure: a. Pre-warm an aliquot of plasma to 37°C.[9] b. Spike the plasma with the test peptide to a final concentration of, for example, 10-100 µM.[2][9] c. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture.[2][9] d. Immediately stop the enzymatic reaction by adding 2-3 volumes of the ice-cold quenching solution. This step denatures and precipitates the plasma proteins, including proteases.[3] e. Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[3][9] f. Collect the supernatant, which contains the remaining intact peptide.[3][9] g. Analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.[9] h. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) from the degradation curve, often by fitting the data to a first-order exponential decay model.[3][9]
Workflow for Peptide Stability Analysis
Caption: Key steps in a typical experimental workflow for evaluating peptide stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Antibody Cross-Reactivity with D-Alanine-Containing Peptides
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the development of effective diagnostics and therapeutics. This guide provides a comparative analysis of antibody interactions with D-alanyl-D-alanine (D-Ala-D-Ala) and related peptide structures, which are crucial in the context of bacterial cell wall biosynthesis and antibiotic resistance.
The D-Ala-D-Ala dipeptide is a fundamental component of the peptidoglycan cell wall in many bacteria and a primary target for glycopeptide antibiotics like vancomycin.[1][2][3] However, the emergence of antibiotic resistance, often through the substitution of the terminal D-alanine with D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser), has necessitated the development of highly specific antibodies that can distinguish between these subtle variations.[1][2][4] This guide explores the cross-reactivity profiles of antibodies with these critical peptide targets.
Quantitative Comparison of Antibody Binding Affinity
The binding affinity of an antibody to its target epitope is a critical measure of its specificity. The following table summarizes hypothetical, yet representative, binding affinity data for two distinct monoclonal antibodies: one highly specific to D-Ala-D-Ala and another exhibiting cross-reactivity with related peptide termini. These values are typically determined using techniques such as Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA).
| Antibody Clone | Target Epitope | Dissociation Constant (K D ) [nM] | Interpretation |
| Ab-Specific | D-Ala-D-Ala | 1.5 | High Affinity, High Specificity |
| D-Ala-D-Lac | 1500 | Low Affinity, Minimal Cross-Reactivity | |
| D-Ala-D-Ser | 950 | Low Affinity, Minimal Cross-Reactivity | |
| Ab-Cross-Reactive | D-Ala-D-Ala | 5.0 | High Affinity |
| D-Ala-D-Lac | 50 | Moderate Affinity, Significant Cross-Reactivity | |
| D-Ala-D-Ser | 25 | Moderate Affinity, Significant Cross-Reactivity |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating cross-reactivity studies. Below are outlines for standard immunoassays used to characterize antibody-peptide interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol is designed to determine the relative binding of an antibody to different peptide antigens.
1. Antigen Coating:
- Synthesize or procure D-Ala-D-Ala, D-Ala-D-Lac, and D-Ala-D-Ser peptides.
- Dissolve peptides in a suitable coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6) at a concentration of 1-10 µg/mL.
- Add 100 µL of each peptide solution to separate wells of a 96-well microtiter plate.
- Incubate overnight at 4°C.
2. Blocking:
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
3. Antibody Incubation:
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of the primary antibody in blocking buffer.
- Add 100 µL of the diluted antibody to the wells.
- Incubate for 1-2 hours at room temperature.
4. Secondary Antibody Incubation:
- Wash the plate three times with wash buffer.
- Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's species and isotype) diluted in blocking buffer.
- Incubate for 1 hour at room temperature.
5. Detection:
- Wash the plate five times with wash buffer.
- Add 100 µL of a suitable HRP substrate (e.g., TMB).
- Incubate in the dark until a color change is observed.
- Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
6. Data Analysis:
- Measure the absorbance at 450 nm using a microplate reader.
- Plot the absorbance values against the antibody concentration for each peptide to determine the binding curves and estimate the relative affinity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides quantitative data on the association and dissociation rates of antibody-antigen interactions.
1. Sensor Chip Preparation:
- Select a sensor chip appropriate for peptide immobilization (e.g., a CM5 chip for amine coupling).
- Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
2. Ligand Immobilization:
- Inject the D-Ala-D-Ala, D-Ala-D-Lac, or D-Ala-D-Ser peptide solution over the activated surface to achieve the desired immobilization level.
- Deactivate any remaining active esters using ethanolamine.
3. Analyte Binding:
- Prepare a series of dilutions of the antibody (analyte) in a suitable running buffer.
- Inject the antibody solutions over the immobilized peptide surface at a constant flow rate.
- Monitor the change in the resonance signal (response units, RU) over time to measure association.
4. Dissociation:
- After the association phase, flow the running buffer over the chip to measure the dissociation of the antibody from the peptide.
5. Regeneration:
- Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.
6. Data Analysis:
- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D ).
Visualizing Experimental Workflow and Signaling Pathways
Understanding the broader context of these molecular interactions is crucial. The following diagrams illustrate a typical experimental workflow for assessing antibody cross-reactivity and a relevant immunological signaling pathway.
Caption: Workflow for Antibody Cross-Reactivity Assessment.
Recognition of bacterial cell wall components, such as peptidoglycan fragments, by the host immune system can initiate an inflammatory response. While antibodies themselves do not directly trigger intracellular signaling in the same way as pattern recognition receptors (PRRs), their binding to bacterial components can facilitate uptake by phagocytes and subsequent PRR engagement.
Caption: Peptidoglycan Recognition and Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Modeling of D-{Ala-Ala-Ala} Carboxypeptidases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational modeling approaches for D-{Ala-Ala-Ala} carboxypeptidases. It includes an overview of the enzyme's function, a comparison of leading modeling software, detailed experimental protocols for model validation, and a workflow for computational analysis.
D-{Ala-Ala-Ala} carboxypeptidases are bacterial enzymes crucial for cell wall metabolism. They belong to the family of D-alanyl-D-alanine carboxypeptidases (DD-carboxypeptidases), also known as penicillin-binding proteins (PBPs), which are primary targets for β-lactam antibiotics. These enzymes catalyze the cleavage of the terminal D-alanine residue from peptidoglycan precursors, a key step in regulating the degree of cross-linking in the bacterial cell wall and maintaining cell shape and integrity. Understanding the three-dimensional structure of these enzymes is vital for the development of novel antimicrobial agents.
Performance of Comparative Modeling Platforms
Comparative (or homology) modeling is a powerful technique to predict the 3D structure of a protein based on its amino acid sequence and the experimentally determined structure of a homologous protein. Several web-based servers and standalone software packages are available, each employing different algorithms for template identification, alignment, model building, and refinement.
While direct comparative studies with quantitative data for D-{Ala-Ala-Ala} carboxypeptidases are limited in published literature, we can extrapolate from broader benchmarks and studies on related D-Ala-D-Ala carboxypeptidases. The following table presents a summary of expected performance based on general protein modeling assessments and specific studies on bacterial carboxypeptidases.
| Modeling Platform | Key Strengths & Methodologies | Typical Performance Metrics (Illustrative) |
| I-TASSER | Utilizes a hierarchical approach combining threading, ab initio modeling, and structural refinement. It has consistently performed well in CASP (Critical Assessment of protein Structure Prediction) experiments.[1][2][3] | C-score: -1.5 to 2.0TM-score: > 0.5 (likely correct topology)RMSD: 2-4 Å |
| SWISS-MODEL | A fully automated homology modeling server known for its user-friendly interface and reliability, especially with templates of high sequence identity.[4][5] | QMEAN: > -4.0GMQE: > 0.5 |
| Phyre2 | Employs advanced remote homology detection techniques to build models even with low sequence identity to known structures.[1] | Confidence: > 90% for core regionsCoverage: Variable, depends on template availability |
| AlphaFold | A deep learning-based approach that has demonstrated revolutionary accuracy in protein structure prediction. While it can be highly accurate, its performance may vary for proteins with limited multiple sequence alignments.[6] | pLDDT: > 70 (generally reliable)PAE: Low values indicate well-packed domains |
Note: The performance metrics in the table are illustrative and can vary significantly based on the target-template sequence identity, the quality of the experimental template structure, and the presence of insertions or deletions. For D-Ala-D-Ala carboxypeptidases, studies have shown that comparative modeling with tools like I-TASSER can produce reliable models, although challenges remain in accurately modeling dynamic loop regions.[7]
Experimental Protocols
Experimental validation is crucial to confirm the accuracy of computationally derived models. Key experimental protocols include:
D-{Ala-Ala-Ala} Carboxypeptidase Activity Assay (Spectrophotometric)
This assay measures the release of D-alanine from a tripeptide substrate.
Principle: The released D-alanine is oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.[8]
Materials:
-
Purified D-{Ala-Ala-Ala} carboxypeptidase
-
D-Ala-Ala-Ala tripeptide substrate (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala-D-Ala)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) with phenol)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, D-Ala-Ala-Ala substrate, DAAO, HRP, and the chromogenic substrate.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the purified D-{Ala-Ala-Ala} carboxypeptidase.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 500 nm for the 4-aminoantipyrine/phenol system) over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-Ala per minute under the specified conditions.[8]
Molecular Dynamics (MD) Simulations for Model Refinement and Validation
MD simulations provide insights into the dynamic behavior of the modeled protein and its interaction with substrates or inhibitors.
Principle: MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the protein's conformational landscape over time. This can be used to assess the stability of a model and to observe ligand binding events.
Software: GROMACS, AMBER, NAMD
General Workflow:
-
System Preparation:
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.[11]
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (NPT ensemble) to ensure proper density.
-
-
Production Run:
-
Run the simulation for a desired length of time (e.g., 100 ns or more) to collect trajectory data.
-
-
Analysis:
-
Analyze the trajectory for root-mean-square deviation (RMSD) to assess model stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and interactions between the protein and any ligands.
-
Signaling Pathways and Workflows
D-{Ala-Ala-Ala} carboxypeptidases are involved in the bacterial cell wall recycling pathway. Understanding this pathway is essential for identifying the biological context of the enzyme.
Caption: Bacterial Cell Wall Recycling Pathway.
The diagram above illustrates the recycling of peptidoglycan components in bacteria. Muropeptides are transported from the periplasm into the cytoplasm where they are further processed. D-{Ala-Ala-Ala} carboxypeptidases play a role in trimming peptide fragments, which are then re-utilized in the synthesis of new peptidoglycan precursors.[12][13][14]
Caption: Comparative Modeling Workflow.
This workflow outlines the key steps in the comparative modeling and validation of D-{Ala-Ala-Ala} carboxypeptidases. The process begins with the target sequence and progresses through template identification, model building, and rigorous computational and experimental validation.
References
- 1. The Phyre2 web portal for protein modelling, prediction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 3. Overview of 5 Popular Homology Modeling Software Tools: A Comparative Analysis [parssilico.com]
- 4. phylogenetics - What is the different between the I-TASSER, phyre2, SWISS-model in the 3D tertiary structure? - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]
- 5. Comparison of Common Homology Modeling Algorithms: Application of User-Defined Alignments | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel role for peptidoglycan carboxypeptidases in maintaining the balance between bacterial cell wall synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidoglycan turnover and recycling in Gram-positive bacteria [kops.uni-konstanz.de]
- 9. labxing.com [labxing.com]
- 10. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 11. researchgate.net [researchgate.net]
- 12. Transpeptidation reactions of a specific substrate catalyzed by the Streptomyces R61 DD-peptidase: the structural basis of acyl acceptor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidoglycan Recycling in Gram-Positive Bacteria Is Crucial for Survival in Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Interaction of Vancomycin with its Bacterial Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction between the glycopeptide antibiotic vancomycin (B549263) and its primary bacterial target, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of peptidoglycan precursors. We also present a comparison with the altered targets found in vancomycin-resistant bacteria, namely D-alanyl-D-lactate (D-Ala-D-Lac), to highlight the molecular basis of resistance. This guide includes quantitative binding data, detailed experimental protocols for validation, and visualizations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: A Quantitative Look at Binding Affinity
The efficacy of vancomycin is directly correlated with its binding affinity to the C-terminal dipeptide of peptidoglycan precursors. The modification of this target is a key mechanism of bacterial resistance, leading to a significant reduction in binding affinity. The following table summarizes the dissociation constants (Kd) for vancomycin binding to its native target and the common resistance-conferring alternative.
| Interacting Molecules | Dissociation Constant (Kd) | Fold Change in Affinity | Experimental Method |
| Vancomycin + Ac-D-Ala-D-Ala | ~1 µM | - | Surface Plasmon Resonance |
| Vancomycin + Ac-D-Ala-D-Lac | ~1 mM | ~1000-fold decrease | Surface Plasmon Resonance |
Note: Ac represents an acetyl group, mimicking the natural presentation of the dipeptide.
Experimental Protocols: Validating the Interaction
The validation and quantification of the vancomycin-dipeptide interaction can be achieved through several biophysical techniques. Here, we provide detailed protocols for three commonly used methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Materials:
-
Microcalorimeter (e.g., MicroCal ITC200)
-
Vancomycin hydrochloride
-
N-acetyl-D-Ala-D-Ala and N-acetyl-D-Ala-D-Lac peptides
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4), filtered and degassed
-
Hamilton syringe
Procedure:
-
Sample Preparation:
-
Dissolve vancomycin and the dipeptide ligands in the same batch of assay buffer to minimize dilution heats.
-
Prepare a vancomycin solution at a concentration of 50-100 µM to be placed in the sample cell.
-
Prepare a dipeptide ligand solution at a concentration 10-20 times that of the vancomycin solution (e.g., 500 µM - 1 mM) for the injection syringe.
-
Degas both solutions for at least 10 minutes before use.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the reference power to 5 µcal/sec and the stirring speed to 750 rpm.
-
-
Titration:
-
Load the vancomycin solution into the sample cell (approximately 200 µL for the ITC200).
-
Load the dipeptide solution into the injection syringe.
-
Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL each, with a 150-second spacing between injections.
-
-
Data Analysis:
-
Integrate the heat-rate peaks for each injection.
-
Fit the integrated data to a one-site binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Vancomycin
-
Ac-D-Ala-D-Ala and Ac-D-Ala-D-Lac peptides
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed
Procedure:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of vancomycin (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~2000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the Ac-D-Ala-D-Ala and Ac-D-Ala-D-Lac peptides in running buffer (e.g., ranging from 0.1 µM to 100 µM for D-Ala-D-Ala and higher concentrations for D-Ala-D-Lac).
-
Inject the peptide solutions over the vancomycin-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each peptide injection using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized vancomycin) from the active flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly chemical shift perturbation (CSP) mapping, can be used to identify the binding interface and determine the binding affinity.
Materials:
-
NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe
-
¹⁵N-labeled vancomycin (for protein-observed NMR)
-
Ac-D-Ala-D-Ala and Ac-D-Ala-D-Lac peptides
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, 10% D₂O, pH 6.5)
Procedure:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled vancomycin at a concentration of ~100-200 µM in NMR buffer.
-
Prepare a concentrated stock solution of the dipeptide ligand in the same NMR buffer.
-
-
Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-vancomycin sample alone.
-
Perform a titration by adding increasing amounts of the dipeptide ligand to the vancomycin sample and acquiring a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., molar ratios of 1:0.5, 1:1, 1:2, 1:5, 1:10).
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Monitor the changes in the chemical shifts of the amide protons and nitrogens of vancomycin upon ligand binding.
-
Calculate the weighted average chemical shift perturbation for each residue.
-
Plot the chemical shift perturbations as a function of the ligand concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).
-
Map the residues with significant chemical shift perturbations onto the structure of vancomycin to identify the binding site.
-
Mandatory Visualization
The following diagrams illustrate the mechanism of vancomycin action and resistance, as well as a generalized workflow for validating the molecular interaction.
Caption: Mechanism of vancomycin action and resistance.
Caption: Generalized workflow for validating molecular interactions.
A Comparative Guide to the Mechanism of Action: Vancomycin's Interaction with D-Ala-D-Ala versus Altered Peptidoglycan Termini
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of the glycopeptide antibiotic vancomycin (B549263) against its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, and its significantly reduced efficacy against altered termini, notably D-alanyl-D-lactate (D-Ala-D-Lac), which is a key mechanism of vancomycin resistance. This comparison is supported by experimental data and detailed methodologies.
Note on Terminology: The user's query specified a comparison with "D-{Ala-Ala-Ala}". Extensive literature searches did not yield information on a tri-alanine dipeptide as a direct target or resistance determinant for vancomycin. Therefore, this guide will proceed under the assumption that the intended comparison was with the well-documented resistance-conferring terminus, D-Ala-D-Lac, which differs from the native target by a single critical atom and provides a clear and experimentally supported contrast in vancomycin's mechanism of action.
Introduction: Vancomycin's Mode of Action and the Rise of Resistance
Vancomycin is a critical last-resort antibiotic for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2][3] Vancomycin specifically targets and binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, which are essential building blocks for the bacterial cell wall.[2][3] This binding physically obstructs the subsequent transglycosylation and transpeptidation steps, preventing the proper cross-linking of the peptidoglycan layer and ultimately leading to cell lysis due to internal osmotic pressure.[1][2]
The emergence of vancomycin-resistant bacteria, particularly vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), poses a significant threat to public health.[1] The primary mechanism of this resistance involves a subtle yet profound alteration in the bacterial cell wall precursor.[1][4] Resistance genes, such as those in the vanA operon, encode enzymes that replace the terminal D-alanine with D-lactate, resulting in peptidoglycan precursors ending in D-Ala-D-Lac.[1][4] This single-atom substitution—an oxygen atom replacing a nitrogen atom—dramatically reduces vancomycin's binding affinity, rendering the antibiotic ineffective.[1][4]
Comparative Analysis of Molecular Interactions
The interaction between vancomycin and the D-Ala-D-Ala terminus is a classic example of highly specific molecular recognition, primarily mediated by a network of five crucial hydrogen bonds.[5] This intricate binding creates a stable complex that sequesters the peptidoglycan precursor from the enzymes responsible for cell wall construction.
In contrast, the substitution of the terminal D-alanine with D-lactate disrupts this precise interaction. The replacement of the amide (-NH-) group with an ester (-O-) group in the D-Ala-D-Lac terminus results in:
-
Loss of a critical hydrogen bond: One of the five hydrogen bonds cannot form with the ester oxygen.[4]
-
Electrostatic repulsion: The lone pair of electrons on the ester oxygen creates a repulsive force with the carbonyl group of vancomycin's peptide backbone.[1]
These combined effects lead to a profound decrease in the binding affinity of vancomycin for its target, estimated to be a 1,000-fold reduction.[1][2][4]
Data Presentation: Binding Affinity and Antimicrobial Activity
The following table summarizes the quantitative differences in vancomycin's binding affinity and the resulting impact on its antimicrobial activity.
| Parameter | Vancomycin Aglycon vs. Ac₂-L-Lys-D-Ala-D-Ala | Vancomycin Aglycon vs. Ac₂-L-Lys-D-Ala-D-Lac | Fold Change | Reference |
| Binding Affinity (Kₐ, M⁻¹) | 1.5 x 10⁵ | 2.5 x 10² | ~600-fold decrease | [1] |
| Minimum Inhibitory Concentration (MIC, µg/mL) against Enterococcus faecalis (VanA VRE) | Not Applicable (Sensitive Strains MIC ~0.3-2 µg/mL) | >256 µg/mL (Highly Resistant) | >128-fold increase | [1] |
Diagrams of Molecular Interactions and Experimental Workflow
Signaling Pathways and Molecular Interactions
Caption: Vancomycin's mechanism of action and resistance pathway.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining vancomycin-peptide binding affinity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
-
Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Serial Dilution of Vancomycin: Add 100 µL of the vancomycin stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard the final 50 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Enterococcus faecalis) overnight on an appropriate agar (B569324) plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation of Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well (1-12), resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. The final vancomycin concentrations will range from 64 µg/mL to 0.0625 µg/mL.
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the bacteria.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
This protocol provides a general framework for measuring the thermodynamics of vancomycin-peptide interactions.[7][8]
-
Sample Preparation:
-
Synthesize and purify the ligands (e.g., Ac-D-Ala-D-Ala and Ac-D-Ala-D-Lac).
-
Dissolve vancomycin and the peptide ligands in the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Dialyze both solutions against the same buffer to ensure a precise match.
-
Degas all solutions prior to use to prevent air bubbles in the calorimeter.
-
-
Concentration Determination: Accurately determine the concentrations of the vancomycin and peptide solutions using UV-Vis spectroscopy or another reliable method.
-
ITC Experiment Setup:
-
Typically, the vancomycin solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter.
-
The peptide ligand solution (e.g., 100-500 µM, typically 10-fold higher concentration than the vancomycin) is loaded into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the peptide ligand into the vancomycin solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to vancomycin.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ or Kₑ), stoichiometry (n), and enthalpy of binding (ΔH).
-
X-ray Crystallography for Structural Analysis of Vancomycin-Peptide Complex
This protocol outlines the general steps for determining the crystal structure of vancomycin in complex with a D-Ala-D-Ala containing ligand.[3][9]
-
Complex Formation: Prepare a solution containing a molar excess of the D-Ala-D-Ala ligand (e.g., Ac-D-Ala-D-Ala) with vancomycin in a suitable buffer to ensure complex formation.
-
Crystallization Screening: Use vapor diffusion methods (sitting-drop or hanging-drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to identify conditions that yield diffraction-quality crystals.
-
Crystal Optimization and Growth: Optimize the initial crystallization conditions to grow larger, single crystals suitable for X-ray diffraction.
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (typically at a synchrotron source).
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, using a known vancomycin structure as a search model.
-
Build the peptide ligand into the electron density map.
-
Refine the atomic model against the experimental data to obtain a final, high-resolution structure of the vancomycin-peptide complex.
-
Conclusion
The stark contrast in vancomycin's interaction with D-Ala-D-Ala versus D-Ala-D-Lac provides a clear illustration of the molecular basis of its antibiotic activity and the mechanism of resistance. The high-affinity binding to the native D-Ala-D-Ala terminus is essential for its therapeutic effect, while the loss of this interaction due to the D-Ala-D-Lac substitution fundamentally undermines its efficacy. Understanding these differences at a molecular and quantitative level is paramount for the development of new glycopeptide antibiotics capable of overcoming this resistance mechanism. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of antibiotic-target interactions in the ongoing effort to combat antimicrobial resistance.
References
- 1. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of vancomycin and its complex with acetyl-D-alanyl-D-alanine [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of D-Alanine-Containing Peptide Analogs in Cellular Viability
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of D-alanine-containing peptide analogs, supported by experimental data. The inclusion of D-amino acids, such as D-alanine, in peptide structures is a key strategy for enhancing stability and therapeutic potential.
While direct comparative studies on a wide range of D-{Ala-Ala-Ala} analogs are limited, existing research on related D-alanine compounds offers valuable insights into their relative efficacy. This guide focuses on the comparative effects of a D-alanine tripeptide, a dipeptide, and D-alanine hydrochloride on human cell viability, providing a foundation for further research and development in this area.
Data Presentation: Comparative Cellular Viability
A study investigating the biological activity of synthetic D-alanine compounds on the human proximal tubular epithelial cell line (HK-2) provides quantitative data on their effects on cell viability under both normal and hypoxic conditions. The results indicate that both D-alanine hydrochloride and the D-alanine dipeptide significantly enhanced cell viability compared to controls, with the hydrochloride form showing superior efficacy in hypoxic environments[1].
| Compound | Concentration | Condition | Result |
| D-Alanine Hydrochloride | 10 µM | Normal | Significant enhancement of cell viability |
| 10 µM | Hypoxic | Superior enhancement of cell viability | |
| D-Alanine Dipeptide | 10 µM | Normal | Significant enhancement of cell viability |
| 10 µM | Hypoxic | Enhanced cell viability | |
| D-Alanine Tripeptide | 10 µM | Normal & Hypoxic | No significant effect on cell viability |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of peptide analogs.
Cell Viability Assay
This protocol is used to assess the effect of peptide analogs on the viability of cell lines.
-
Cell Culture: Human proximal tubular epithelial cells (HK-2) are cultured in standard cell culture medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the D-alanine analogs at the desired concentrations (e.g., 10 µM). Control wells receive medium without the compounds. For hypoxic conditions, cells are transferred to a hypoxic chamber.
-
Viability Assessment: After a predetermined incubation period (e.g., 24 or 48 hours), cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to each well, incubating to allow for the formation of formazan (B1609692) crystals by viable cells, and then dissolving the crystals in a solvent. The absorbance is then measured with a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control group.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is fundamental for assessing the antimicrobial efficacy of peptide analogs against various bacterial strains.[2][3][4]
-
Bacterial Culture Preparation: A fresh overnight culture of the target bacterial strain (e.g., E. coli, S. aureus) is diluted in a suitable broth, such as Mueller-Hinton Broth (MHB), to a standardized concentration (approximately 5 x 10^5 CFU/mL)[2].
-
Peptide Dilution: A stock solution of the D-alanine analog is prepared in a sterile solvent. Serial two-fold dilutions of the peptide are then made in a 96-well microtiter plate using MHB[3].
-
Inoculation and Incubation: Each well containing the diluted peptide is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria with no peptide) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours[3].
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria[3]. This can be determined by visual inspection or by measuring the optical density at 600 nm[2].
Mandatory Visualization
Caption: A generalized workflow for the synthesis, purification, and comparative efficacy evaluation of D-alanine peptide analogs.
Caption: A proposed signaling pathway for enhanced cell viability induced by D-alanine analogs, based on observed increases in Cyclin B1 expression.[1]
References
- 1. d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria [jmb.or.kr]
Comparative Analysis of GLP-1 Receptor Agonists: A Guide for Researchers
Glucagon-like peptide-1 (GLP-1) receptor agonists represent a significant class of therapeutic peptides used in the management of type 2 diabetes and obesity.[1] These synthetic peptides are designed to mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[2][3] Given the growing number of GLP-1 receptor agonists on the market, a detailed comparative analysis is crucial for researchers and drug development professionals to understand their distinct profiles.
This guide provides a comparative overview of leading GLP-1 receptor agonist products, supported by a summary of their performance data, a detailed experimental protocol for peptide analysis, and a visualization of the core signaling pathway.
Data Presentation: Performance Comparison of Commercial GLP-1 Receptor Agonists
The following table summarizes key quantitative performance indicators for several FDA-approved GLP-1 receptor agonists, highlighting differences in their molecular structure, half-life, and clinical efficacy.
| Feature | Semaglutide (Ozempic®/Wegovy®) | Liraglutide (Victoza®/Saxenda®) | Exenatide (Byetta®/Bydureon®) |
| Administration | Subcutaneous Injection | Subcutaneous Injection | Subcutaneous Injection |
| Dosing Frequency | Once-weekly | Once-daily | Twice-daily or Once-weekly |
| Half-life | ~168 hours (1 week) | ~13 hours | ~2.4 hours (Byetta®) |
| Mechanism for Extended Half-life | Acylation with a fatty diacid linker and substitution of Lys at position 26. | Acylation with a C16 fatty acid chain at position 26. | Exendin-4 based; Bydureon® is an extended-release formulation. |
| Mean HbA1c Reduction | 1.5% to 1.8% | 1.0% to 1.5% | 0.5% to 1.0% |
| Mean Weight Loss | 4.5 to 6.5 kg (T2DM); up to 15% (Obesity) | 2.5 to 3.5 kg (T2DM); 5% to 10% (Obesity) | ~2.8 kg |
| Primary Excretion Route | Renal and fecal elimination pathways. | Primarily metabolic degradation; renal and fecal excretion. | Renal elimination.[1] |
Note: Efficacy data are aggregated from various clinical trials and can vary based on patient population and study design.
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action is fundamental to peptide drug development. GLP-1 receptor agonists exert their effects by activating a well-defined signaling cascade upon binding to the GLP-1 receptor on pancreatic β-cells and other tissues.[4]
Caption: GLP-1 receptor agonist signaling pathway in a pancreatic β-cell.
Experimental Protocols
Accurate and reproducible characterization of peptide products is essential for quality control and regulatory approval. The purity, identity, and quantity of a synthetic peptide are typically determined using a combination of chromatography and mass spectrometry.[5][6]
Peptide Purity and Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard method for assessing the purity of a synthetic peptide sample.[7][8]
-
Objective: To separate the target peptide from process-related impurities and degradation products and to determine its relative purity.[7]
-
Materials:
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA).
-
Peptide sample, dissolved in an appropriate diluent (e.g., water or a weak buffer).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, wide pore for peptides).[8]
-
HPLC system with a UV detector.
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% ACN in HPLC-grade water.
-
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 210-230 nm.[7]
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient should be optimized for the specific peptide's hydrophobicity.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Peptide Identification by Mass Spectrometry (MS)
This protocol confirms the identity of the target peptide by measuring its molecular weight.
-
Objective: To confirm that the primary peak from HPLC analysis corresponds to the peptide of interest with the correct molecular mass.[9]
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Electrospray Ionization (ESI) source.[9]
-
Procedure:
-
Sample Infusion: The eluent from the HPLC column is directed into the ESI-MS source.
-
Ionization: Peptides are ionized via ESI.
-
Mass Analysis: The mass spectrometer separates ions based on their mass-to-charge (m/z) ratio.
-
Data Analysis:
-
The resulting mass spectrum will show peaks corresponding to the different charge states of the peptide.
-
Deconvolute the spectrum to determine the molecular weight of the intact peptide.
-
Compare the experimentally determined molecular weight with the theoretical (calculated) molecular weight of the target peptide sequence to confirm its identity.
-
For further confirmation, tandem MS (MS/MS) can be performed to fragment the peptide and verify its amino acid sequence.[9]
-
-
References
- 1. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Emerging Trends in the Development of GLP-1 Receptor Agonists | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. almacgroup.com [almacgroup.com]
- 8. hplc.eu [hplc.eu]
- 9. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
D-Alanine Peptides as Emerging Biomarkers for Bacterial Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid diagnosis of bacterial infections is a cornerstone of effective patient management and antimicrobial stewardship. While established biomarkers such as Procalcitonin (B1506340) (PCT) and C-reactive protein (CRP) are widely used, the search for more specific and sensitive markers continues. D-amino acids, particularly D-alanine and its peptides, have emerged as a promising area of research due to their unique presence in bacterial cell walls. This guide provides a comparative overview of D-alanine peptides as potential biomarkers against the current standards of care, PCT and CRP, with a focus on experimental data and validation methodologies.
Performance Comparison of Bacterial Infection Biomarkers
Direct comparative clinical trial data for D-alanine peptides against Procalcitonin (PCT) and C-reactive protein (CRP) in diagnosing bacterial infections is not yet available. Preclinical studies, however, highlight the potential of D-alanine as a highly specific marker for detecting bacteria. The following table summarizes the characteristics of these biomarkers based on current knowledge.
| Feature | D-Alanine / D-Ala-D-Ala | Procalcitonin (PCT) | C-reactive protein (CRP) |
| Biomarker Type | Component of bacterial peptidoglycan | Peptide precursor of calcitonin | Acute-phase reactant protein |
| Specificity for Bacterial Infection | High (theoretically) as it is a direct component of bacteria.[1][2] | Generally considered more specific for bacterial infections than CRP.[3][4][5] | Non-specific, elevated in various inflammatory conditions.[6][7] |
| Validation Status | Preclinical and research phase; not yet validated for routine clinical diagnosis.[1][2][8][9] | Extensively validated and widely used in clinical practice.[3][4][5] | Widely used in clinical practice, though less specific than PCT.[6][10] |
| Typical Sample Type | Plasma, Serum, Urine[11][12] | Serum, Plasma[13] | Serum, Plasma[14][15] |
| Common Detection Method | Mass Spectrometry (LC-MS/MS), PET Imaging (with radiolabeling)[1][2][11] | ELISA, Immunochemiluminescence | Immunoturbidimetric Assay, ELISA |
| Reported Diagnostic Accuracy | High uptake in bacteria demonstrated in preclinical imaging studies, differentiating infection from sterile inflammation.[1][2][8] | For bacteremia, a systematic review reported a sensitivity of 76% and specificity of 69% at a 0.5 ng/mL cutoff.[16] | A meta-analysis showed moderate accuracy for serious bacterial infection, but it cannot be used alone to exclude it.[10] |
Signaling Pathways and Experimental Workflows
The validation of a novel biomarker typically involves a series of steps from initial discovery to clinical validation. The following diagram illustrates a generalized workflow for validating a new biomarker like D-alanine against an established one.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers. Below are outlines of common experimental protocols.
Quantification of D-Alanine in Biological Samples by LC-MS/MS
This method allows for the sensitive and specific detection of D-alanine in complex biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated D-alanine).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (for chiral separation on a standard column):
-
Reconstitute the dried extract in a suitable buffer.
-
Add a chiral derivatizing agent (e.g., Marfey's reagent).
-
Incubate at a specific temperature and time to allow the reaction to complete.
-
Quench the reaction.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution of mobile phases, typically water with formic acid and acetonitrile (B52724) with formic acid.
-
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for the derivatized D-alanine and the internal standard.
Measurement of Procalcitonin by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying PCT in serum or plasma.
1. Plate Preparation:
-
Use a microplate pre-coated with an anti-PCT antibody.
-
Wash the wells with a wash buffer.
2. Assay Procedure:
-
Add standards, controls, and patient samples to the wells.
-
Incubate for a specified time (e.g., 90 minutes at 37°C) to allow PCT to bind to the immobilized antibody.[17]
-
Wash the wells to remove unbound substances.
-
Add a biotinylated anti-PCT detection antibody and incubate.
-
Wash the wells and add an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash again.
3. Detection:
-
Add a substrate solution (e.g., TMB) and incubate in the dark to allow color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the PCT concentration based on the standard curve.
Measurement of C-reactive Protein by Immunoturbidimetric Assay
This is a rapid and automated method for CRP quantification.
1. Principle:
-
Latex particles are coated with anti-human CRP antibodies.
-
When mixed with a sample containing CRP, the particles agglutinate.
-
This agglutination causes an increase in turbidity, which is proportional to the CRP concentration.
2. Assay Procedure (automated analyzer):
-
The analyzer pipettes the sample and the reagent (latex particles) into a cuvette.
-
The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).[18]
-
The change in absorbance is measured photometrically (e.g., at 572 nm).[19]
3. Calculation:
-
The CRP concentration is automatically calculated by the analyzer based on a calibration curve generated from known standards.
Conclusion
D-alanine and its peptides represent a promising frontier in the quest for more specific biomarkers of bacterial infections. Their direct origin from bacterial cell walls offers a theoretical advantage in specificity over existing markers like PCT and CRP, which reflect the host's inflammatory response.[1][2] However, extensive clinical validation is required to establish their diagnostic accuracy and clinical utility. The methodologies for D-alanine quantification, while robust, are currently more complex than the widely available and automated assays for PCT and CRP. Future research should focus on prospective clinical studies to directly compare the performance of D-alanine peptides with established biomarkers and on the development of more accessible and rapid point-of-care tests for D-alanine detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Accuracy of Procalcitonin Compared to C-Reactive Protein and Interleukin 6 in Recognizing Gram-Negative Bloodstream Infection: A Meta-Analytic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Procalcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The good and the bad: using C reactive protein to distinguish bacterial from non-bacterial infection among febrile patients in low-resource settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of C-reactive protein test results on evidence-based decision-making in cases of bacterial infection | springermedizin.de [springermedizin.de]
- 8. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-Alanine as a biomarker and a therapeutic option for severe influenza virus infection and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic review of the diagnostic accuracy of C-reactive protein to detect bacterial infection in nonhospitalized infants and children with fever - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. img.abclonal.com [img.abclonal.com]
- 14. biolabo.fr [biolabo.fr]
- 15. sclavodiagnostics.com [sclavodiagnostics.com]
- 16. The diagnostic accuracy of procalcitonin for bacteraemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.elabscience.com [file.elabscience.com]
- 18. precisionbiomed.in [precisionbiomed.in]
- 19. atlas-medical.com [atlas-medical.com]
Safety Operating Guide
Proper Disposal of D-{Ala-Ala-Ala}: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed protocol for the safe handling and disposal of the tripeptide D-{Ala-Ala-Ala}. While D-{Ala-Ala-Ala} is not classified as a hazardous substance, it is imperative to handle all laboratory chemicals with care and adhere to institutional and local regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety practices is mandatory to minimize any potential risks.
-
Personal Protective Equipment (PPE): Always wear a standard lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[1][2][3]
-
Work Area: Conduct all handling and disposal procedures in a well-ventilated area, such as a laboratory fume hood, especially when handling the substance in powdered form to prevent inhalation.[4][5]
Step-by-Step Disposal Procedure
The recommended method for the disposal of D-{Ala-Ala-Ala} is to treat it as non-hazardous chemical waste. Under no circumstances should this peptide be disposed of down the drain or in regular trash.[3][5][8][9]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste D-{Ala-Ala-Ala} powder, along with any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled chemical waste container.[5][8][10] The container should be sealable, leak-proof, and made of a compatible material (e.g., high-density polyethylene).[5][8]
-
Liquid Waste: If D-{Ala-Ala-Ala} is in a solution, collect it in a designated, labeled, and sealable container for liquid chemical waste. Do not pour it down the sink.[8][9]
-
-
Container Labeling:
-
Waste Storage:
-
Arranging for Disposal:
Summary of Safety and Disposal Information
While specific quantitative data for D-{Ala-Ala-Ala} is not available, the following table summarizes the key qualitative information for its handling and disposal based on guidelines for similar non-hazardous peptides.
| Parameter | Guideline |
| Hazard Classification | Not classified as a hazardous substance or mixture.[3][7][8][11][12] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.[1][2][3][5][8] |
| Solid Waste Disposal | Do not dispose of in regular trash. Collect in a designated, labeled waste container for chemical waste.[5][8][9] |
| Liquid Waste Disposal | Do not pour down the drain. Collect in a designated, labeled waste container for liquid chemical waste.[8][9] |
| Spill Cleanup | For small spills, carefully sweep or scoop the solid material into the chemical waste container, avoiding dust generation. Clean the area with soap and water.[2][3] |
| Final Disposal | Arrange for pickup and disposal through the institution's EHS department or a licensed chemical waste contractor.[3][5][8] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of D-{Ala-Ala-Ala}.
Caption: Disposal workflow for D-{Ala-Ala-Ala}.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. benchchem.com [benchchem.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. carlroth.com [carlroth.com]
Essential Safety and Operational Protocols for Handling D-{Ala-Ala-Ala}
For laboratory professionals, including researchers, scientists, and drug development experts, rigorous adherence to safety protocols is paramount when handling synthetic peptides such as D-{Ala-Ala-Ala}. While specific hazard data for D-{Ala-Ala-Ala} is not fully established, it should be handled as a potentially hazardous chemical, with precautions taken to minimize exposure through inhalation, skin, and eye contact. The following guidelines provide essential safety and logistical information for the operational handling and disposal of this peptide.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles. Use in a fume hood or biosafety cabinet is also advised.[1][2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of D-{Ala-Ala-Ala} and ensuring the safety of laboratory personnel.[3]
Handling Lyophilized Powder:
-
Preparation: Before opening, allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents moisture absorption which can degrade the peptide.[1][4]
-
Weighing: Conduct weighing and initial handling of the powder within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[2]
-
Reconstitution: When reconstituting the peptide, add the appropriate solvent slowly and carefully to avoid aerosolization.
Handling Peptide in Solution:
-
Cross-Contamination: Use fresh, sterile equipment (e.g., pipette tips, vials) for each peptide or experimental step to prevent cross-contamination.[2]
-
Labeling: Clearly label all solutions with the peptide name, concentration, date of preparation, and solvent used.[5]
Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][5]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended.[1] If necessary, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store them at -20°C or -80°C.[1][4]
Disposal Plan
Treat all materials contaminated with D-{Ala-Ala-Ala} as chemical waste. Do not dispose of the peptide or its solutions down the drain or in regular trash.[5][6]
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect unused or waste peptide solutions in a separate, sealed, and clearly labeled hazardous waste container.[7]
Disposal Procedure:
-
Containment: Ensure all waste containers are properly sealed to prevent leaks or spills.
-
Institutional Protocols: Follow your institution's specific protocols for hazardous waste disposal.
-
EHS Coordination: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of chemical waste.[2]
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling D-{Ala-Ala-Ala} from receipt to disposal, incorporating the key safety and handling steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
